molecular formula C4H10O<br>C4H10O<br>CH3(CH2)3OH B3424512 1-Butanol CAS No. 35296-72-1

1-Butanol

Número de catálogo: B3424512
Número CAS: 35296-72-1
Peso molecular: 74.12 g/mol
Clave InChI: LRHPLDYGYMQRHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc.
Butan-1-ol is a primary alcohol that is butane in which a hydrogen of one of the methyl groups is substituted by a hydroxy group. It it produced in small amounts in humans by the gut microbes. It has a role as a protic solvent, a human metabolite and a mouse metabolite. It is a primary alcohol, a short-chain primary fatty alcohol and an alkyl alcohol.
1-Butanol is a natural product found in Zea mays, Zingiber mioga, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A four carbon linear hydrocarbon that has a hydroxy group at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O, Array, CH3CH2CH2CH2OH, C4H9OH
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
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Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name butan-1-ol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Butan-1-ol
Description Chemical information link to Wikipedia.
Record name butyl alcohol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Butanol
Description Chemical information link to Wikipedia.
Source PubChem
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DSSTOX Substance ID

DTXSID1021740
Record name 1-Butanol
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Molecular Weight

74.12 g/mol
Source PubChem
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Physical Description

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc., Liquid; Water or Solvent Wet Solid, Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/vinous odour, Colorless liquid with a strong, characteristic, mildly alcoholic odor.
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butanol
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Record name n-Butyl alcohol
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Record name 1-Butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Butyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

243.9 °F at 760 mmHg (USCG, 1999), 117.6 °C, 117 °C, 243 °F
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl alcohol
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Record name N-BUTYL ALCOHOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

84 °F (USCG, 1999), 37 °C, 98 °F, 37 °C (closed cup), Flash point: 28.89 degrees C, closed cup, 29 °C c.c., 84 °F
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl alcohol
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

9 % (NIOSH, 2023), For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page., In water, 68 g/L at 25 °C, In water, 6.32X10+4 mg/L at 25 °C, Miscible with many organic solvents, Very soluble in acetone; miscible with ethanol and ethyl ether, > 10% in benzene, 63.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 7.7, miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water, 9%
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
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Record name Butyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8098 at 20 °C/4 °C, PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F, Relative density (water = 1): 0.81, 0.807-0.809, 0.81
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.6 (Air = 1), Relative vapor density (air = 1): 2.6
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

15.51 mmHg (USCG, 1999), 7.0 [mmHg], 7.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.58, 15.51 mmHg, 6 mmHg
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

71-36-3, 35296-72-1
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butanol
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Melting Point

-129 °F (USCG, 1999), -88.6 °C, -89.8 °C, -90 °C, -129 °F
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Foundational & Exploratory

1-Butanol physicochemical properties for solvent applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-butanol (B46404), a versatile solvent with significant applications across the chemical, pharmaceutical, and biotechnology sectors. This document details its key characteristics, outlines standardized experimental protocols for their determination, and offers a logical framework for solvent selection in research and development.

Core Physicochemical Properties of this compound

This compound (n-butanol) is a primary alcohol with a four-carbon linear chain. Its utility as a solvent is derived from a unique balance of polarity, hydrogen bonding capability, and miscibility with a wide range of organic solvents.[1][2] The following table summarizes its principal physicochemical properties.

Table 1: Core Physicochemical Properties of this compound

PropertyValueUnitsConditions
General
Molecular FormulaC₄H₁₀O--
Molecular Weight74.12 g/mol -
AppearanceColorless Liquid-Standard
OdorAlcoholic, Banana-like--
Thermal Properties
Boiling Point117.7°C1 atm
Melting Point-89.8°C1 atm
Flash Point35 - 38°CClosed Cup
Autoignition Temperature340°C1 atm
Physical Properties
Density0.810g/cm³at 20 °C
Refractive Index (nD)1.399-at 20 °C
Viscosity2.573mPa·sat 25 °C
Vapor Pressure6.7hPaat 20 °C
Solubility
Solubility in Water7.3 - 7.9 g/100 mLat 25 °C
Water in this compound20.1% by weightat 20 °C

References:[1][2][3][4][5]

Solvent Characteristics

The effectiveness of this compound as a solvent is defined by several key parameters that influence its interaction with solutes. It is considered a solvent of intermediate polarity, capable of dissolving a wide range of both polar and non-polar compounds.[6][7] This versatility makes it a valuable tool in extraction, chromatography, and reaction chemistry.[8][9]

Table 2: Key Solvent Parameters for this compound

ParameterValue / DescriptionSignificance in Solvent Applications
Polarity Polar ProticThe hydroxyl (-OH) group allows for hydrogen bonding, making it a protic solvent capable of solvating both anions and cations.[6][7] The four-carbon chain imparts significant non-polar character.
Log P (Octanol/Water) 0.84Indicates moderate lipophilicity, making it effective for extracting moderately non-polar compounds from aqueous solutions.[2]
Dipole Moment 1.66D
Miscibility Miscible with many organic solvents (alcohols, ethers, acetone).[1][2]Allows for its use in mixed-solvent systems to fine-tune polarity and solvating power.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for solvent selection and process design. The following sections outline standardized methodologies for key properties of this compound.

3.1. Boiling Point Determination (Distillation Method)

The boiling point is a fundamental property for solvent purification and for defining the conditions of a chemical reaction. A common method for its determination is simple distillation.[10][11]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • A sample of the liquid (e.g., this compound) is placed in the distilling flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, passes into the condenser, is cooled, and collects in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the pure liquid. This stable temperature is the boiling point.[11]

3.2. Density Measurement (Digital Density Meter)

Density is crucial for converting between mass and volume measurements and for quality control. The ASTM D4052 standard describes a precise method using a digital density meter.[5][13]

  • Principle: A small volume of the liquid is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[3]

  • Apparatus: Digital density meter with an oscillating U-tube, temperature control, and a means for sample injection (manual syringe or automated sampler).

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and pure water.

    • The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.[5]

    • The instrument maintains a constant temperature and measures the oscillation period of the U-tube containing the sample.

    • The density is automatically calculated from the measured oscillation period using the calibration data.[3]

3.3. Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can form an ignitable mixture with air. The ASTM D93 standard is a widely used method.[1][4][14]

  • Principle: A sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid surface. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[14][15]

  • Apparatus: Pensky-Martens closed-cup tester (manual or automated), which includes a brass test cup, a lid with a shutter mechanism for introducing an ignition source, a stirrer, and a temperature probe.[4]

  • Procedure:

    • A specified volume of this compound is placed into the test cup.

    • The cup is heated at a constant, prescribed rate, and the sample is stirred.

    • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

    • The test is continued until a distinct flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.[15]

3.4. Viscosity Measurement (Rotational Viscometer)

Viscosity describes a fluid's resistance to flow and is important for applications involving fluid transfer, mixing, and coating. ASTM D2196 is a standard method for determining rheological properties using a rotational viscometer.[16]

  • Principle: A spindle of a specific geometry is rotated at a constant speed within the sample liquid. The torque required to overcome the viscous drag of the fluid is measured. This torque is proportional to the dynamic viscosity of the liquid.[17]

  • Apparatus: Rotational viscometer with a selection of spindles, a sample container, and a temperature-controlled bath.

  • Procedure:

    • The appropriate spindle and rotational speed are selected based on the expected viscosity of this compound.

    • The sample is placed in the container, and the temperature is allowed to equilibrate.

    • The spindle is immersed in the liquid to a specified depth.

    • The motor is started, and the spindle rotates. The instrument measures the torque.

    • The viscosity reading is taken once the value has stabilized. For low-viscosity liquids like this compound, a special double-gap measuring system may be required for accuracy.[17]

3.5. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful property for identifying a pure compound and assessing its purity.

  • Principle: An Abbe refractometer operates on the principle of total internal reflection. It measures the critical angle at which light is completely reflected from the interface between a prism of high refractive index and the sample liquid. This critical angle is directly related to the refractive index of the sample.[2][9]

  • Apparatus: Abbe refractometer, a light source (often a sodium lamp or LED), and a means for temperature control.

  • Procedure:

    • A few drops of the this compound sample are placed on the surface of the lower prism.[2]

    • The prisms are closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the instrument to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.[18]

    • The refractive index is read directly from the instrument's calibrated scale. Temperature control is crucial as the refractive index is temperature-dependent.[2]

3.6. Solubility and Partition Coefficient (Shake Flask Method)

Understanding a solvent's solubility characteristics is fundamental to its application in extractions and formulations. The octanol-water partition coefficient (Log P) is a key measure of a substance's hydrophobicity. The OECD 107 guideline describes the shake flask method for its determination.[7][19]

  • Principle: A known amount of the solute (in this case, this compound would be the solvent, but this method determines the partitioning of a solute between this compound and water) is added to a mixture of 1-octanol (B28484) and water. The mixture is agitated until equilibrium is reached, allowing the solute to distribute between the two immiscible phases. The concentration of the solute in each phase is then measured.[19]

  • Apparatus: Separatory funnel or centrifuge tubes, shaker, centrifuge, and an analytical instrument (e.g., GC, HPLC, or UV-Vis spectrophotometer) to measure the concentration of the solute.

  • Procedure:

    • 1-Octanol and water are pre-saturated with each other.

    • A volume of each phase is added to a vessel along with the test substance.

    • The vessel is shaken at a constant temperature until equilibrium is achieved.[7]

    • The phases are separated, typically by centrifugation.

    • The concentration of the test substance in both the 1-octanol and water phases is determined analytically.

    • The partition coefficient (Pow) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[19] The value is typically reported as its base-10 logarithm (Log P).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical decision in experimental design and process development. The following diagram illustrates a logical workflow, highlighting key decision points where the properties of this compound would be considered.

SolventSelectionWorkflow start Define Application (e.g., Synthesis, Extraction, Chromatography) solubility Solubility Requirements: Does the solute dissolve? start->solubility Step 1 polarity Polarity Matching: 'Like dissolves like' solubility->polarity reactivity Chemical Reactivity: Is the solvent inert? solubility->reactivity Step 2 butanol_polar This compound: Intermediate Polarity, dissolves both polar & non-polar solutes polarity->butanol_polar butanol_reactive This compound: -OH group can be reactive (e.g., esterification). Consider for synthesis. reactivity->butanol_reactive thermal Thermal Stability & Volatility: Boiling Point & Vapor Pressure reactivity->thermal Step 3 butanol_thermal This compound: BP = 117.7 °C. Good for reactions above room temp; easily removed. thermal->butanol_thermal safety Safety & Environmental: Flash Point, Toxicity, Disposal thermal->safety Step 4 butanol_safety This compound: Flash Point = 35 °C (Flammable). Moderate toxicity. safety->butanol_safety selection Final Solvent Selection safety->selection Step 5

References

1-Butanol synthesis pathways in microorganisms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butanol (B46404) Synthesis Pathways in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a four-carbon alcohol that has garnered significant attention as a superior biofuel alternative to ethanol (B145695) and as a valuable platform chemical for the synthesis of various industrial products. Its higher energy density, lower hygroscopicity, and compatibility with existing gasoline infrastructure make it a promising candidate for next-generation transportation fuels.[1] While traditionally produced via petrochemical routes, microbial synthesis of this compound from renewable feedstocks offers a sustainable and environmentally friendly alternative. This guide provides a comprehensive technical overview of the core metabolic pathways for this compound production in both native and engineered microorganisms, details key experimental protocols, and presents a comparative analysis of production metrics.

Native this compound Synthesis: The Clostridial ABE Pathway

The primary native producers of this compound are obligate anaerobic bacteria of the genus Clostridium, most notably Clostridium acetobutylicum.[2] These organisms produce this compound through the Acetone-Butanol-Ethanol (ABE) fermentation process, a biphasic metabolic pathway.[3] The pathway begins with two molecules of acetyl-CoA, a central metabolite derived from glycolysis.

The key enzymatic steps of the ABE pathway leading to this compound are:

  • Acetyl-CoA acetyltransferase (Thiolase): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • 3-hydroxybutyryl-CoA dehydrogenase (Hbd): Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA using NADH.

  • Crotonase (Crt): Dehydrates 3-hydroxybutyryl-CoA to form crotonyl-CoA.

  • Butyryl-CoA dehydrogenase (Bcd-EtfAB complex): Reduces crotonyl-CoA to butyryl-CoA. This enzyme complex uses reduced ferredoxin or NADH as a reductant.[4]

  • Aldehyde/alcohol dehydrogenase (AdhE2): A bifunctional enzyme that first reduces butyryl-CoA to butyraldehyde (B50154) and then further reduces it to this compound, consuming two molecules of NADH in the process.[5][6]

Clostridial_ABE_Pathway acetyl_coa 2 Acetyl-CoA thl Thiolase (AtoB/Thl) acetyl_coa->thl acetoacetyl_coa Acetoacetyl-CoA hbd Hbd acetoacetyl_coa->hbd hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crt Crt hydroxybutyryl_coa->crt crotonyl_coa Crotonyl-CoA bcd Bcd-EtfAB crotonyl_coa->bcd butyryl_coa Butyryl-CoA adhe AdhE2 butyryl_coa->adhe butyraldehyde Butyraldehyde butyraldehyde->adhe butanol This compound thl->acetoacetyl_coa hbd->hydroxybutyryl_coa nadp_out1 NAD+ hbd->nadp_out1 crt->crotonyl_coa bcd->butyryl_coa fd_out Fd(ox)/NAD+ bcd->fd_out adhe->butyraldehyde adhe->butanol nadp_out2 2 NAD+ adhe->nadp_out2 nadph_in1 NADH nadph_in1->hbd fd_in Fd(red)/NADH fd_in->bcd nadph_in2 2 NADH nadph_in2->adhe

Caption: The native Clostridial ABE pathway for this compound synthesis.

Engineered this compound Synthesis Pathways

To overcome the challenges associated with Clostridium species, such as slow growth and lack of efficient genetic tools, researchers have engineered more tractable hosts like Escherichia coli and Saccharomyces cerevisiae for this compound production.[1][7][8]

Engineered Pathway in Escherichia coli

The most successful strategy in E. coli involves a modified version of the Clostridial pathway.[5][9] A critical improvement was the replacement of the native butyryl-CoA dehydrogenase (Bcd) complex, which is often poorly expressed and oxygen-sensitive, with an NADH-dependent trans-enoyl-CoA reductase (Ter) from organisms like Treponema denticola.[4] This modification circumvents the need for an electron-transferring flavoprotein and couples the pathway directly to the host's NADH pool, which can be increased by eliminating competing fermentation pathways (e.g., for lactate, ethanol, and succinate).[4]

Ecoli_Engineered_Pathway acetyl_coa 2 Acetyl-CoA atob AtoB (E. coli) acetyl_coa->atob acetoacetyl_coa Acetoacetyl-CoA hbd Hbd (C. aceto.) acetoacetyl_coa->hbd hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crt Crt (C. aceto.) hydroxybutyryl_coa->crt crotonyl_coa Crotonyl-CoA ter Ter (T. denticola) crotonyl_coa->ter butyryl_coa Butyryl-CoA adhe AdhE2 (C. aceto.) butyryl_coa->adhe butanol This compound atob->acetoacetyl_coa hbd->hydroxybutyryl_coa nad_out1 NAD+ hbd->nad_out1 crt->crotonyl_coa ter->butyryl_coa nad_out2 NAD+ ter->nad_out2 adhe->butanol nad_out3 2 NAD+ adhe->nad_out3 nadh_in1 NADH nadh_in1->hbd nadh_in2 NADH nadh_in2->ter nadh_in3 2 NADH nadh_in3->adhe

Caption: A modified Clostridial pathway engineered into E. coli.
Engineered Pathways in Saccharomyces cerevisiae

Engineering the eukaryotic host S. cerevisiae for this compound production has followed two main routes:

  • Heterologous Clostridial Pathway Expression: This approach involves expressing the bacterial ABE pathway enzymes in yeast. However, initial attempts yielded very low titers, likely due to poor enzyme expression, cofactor imbalances, and the presence of competing pathways.[1][10]

  • Endogenous Threonine/Ehrlich Pathway: A more successful approach in yeast leverages the native threonine catabolism pathway, which is similar to the Ehrlich pathway for fusel alcohol production.[11] This pathway starts from the amino acid threonine, which is converted to 2-ketobutyrate. Subsequent steps, involving enzymes from the leucine (B10760876) biosynthesis pathway, convert 2-ketobutyrate into this compound.[1][11] Engineering efforts focus on overexpressing key pathway enzymes and deleting competing pathways, such as deleting the primary alcohol dehydrogenase gene ADH1 to prevent the reduction of other aldehydes.[11] Recently, synergistic approaches combining the endogenous threonine pathway with an introduced citramalate (B1227619) pathway have achieved significantly higher titers.[12]

Yeast_Threonine_Pathway threonine Threonine ilv1 Threonine deaminase (Ilv1) threonine->ilv1 ketobutyrate 2-Ketobutyrate leupath Leucine Biosynthesis Enzymes ketobutyrate->leupath kiv 2-Keto-3-methylvalerate (intermediate steps) kdc Keto-acid decarboxylase (KDC) kiv->kdc butyraldehyde Butyraldehyde adh Alcohol dehydrogenase (ADH) butyraldehyde->adh butanol This compound ilv1->ketobutyrate leupath->kiv kdc->butyraldehyde adh->butanol adh1_del adh1Δ adh1_del->adh

Caption: Endogenous threonine-based pathway for this compound synthesis in yeast.

Quantitative Production Data

The choice of microbial host and metabolic pathway significantly impacts the final titer, yield, and productivity of this compound. Engineered E. coli has demonstrated the highest production titers to date, while significant progress continues to be made in S. cerevisiae and the native Clostridium strains.

Microbial HostPathwayKey Genetic ModificationsTiterYieldReference(s)
E. coliModified ClostridialΔadhE, ΔldhA, Δfrd; Ter overexpression30 g/L70-88% of theoretical[4][5]
E. coliModified ClostridialAlternative genes and competing pathway deletions1.2 g/LN/A[7][9]
S. cerevisiaeEndogenous Threonineadh1Δ, overexpression of pathway enzymes242.8 mg/LN/A[1][11]
S. cerevisiaeSynergistic (Threonine + Citramalate)Overexpression of LEU genes, CimA, ADH7, ARO10835 mg/LN/A[12]
S. cerevisiaeHeterologous ClostridialOverexpression of ADH2, ALD6, ACS, ERG1016.3 mg/LN/A[13]
C. acetobutylicumNative ABEDisruption of pta and buk, AdhE1 overexpression18.9 g/L0.71 mol/mol glucose[14]
Lactobacillus brevisHeterologous ClostridialExpression of crt, bcd-etf, hbd300 mg/LN/A[5][15]

Key Experimental Protocols

General Strain Engineering Workflow

The development of a high-producing microbial strain typically follows a standardized metabolic engineering cycle.

Experimental_Workflow design Design (Pathway Selection, Gene Target ID) build Build (Plasmid Construction, Genomic Integration) design->build DNA Synthesis test Test (Fermentation, Product Quantification) build->test Transformation learn Learn (Flux Analysis, -omics Data) test->learn Analytical Data learn->design New Targets

Caption: The Design-Build-Test-Learn cycle in metabolic engineering.

Methodology for Strain Construction (Example: E. coli)

  • Gene Sourcing: Genes for the this compound pathway (atoB, hbd, crt, ter, adhE2) are identified from source organisms (E. coli, C. acetobutylicum, T. denticola). Codons may be optimized for expression in the host.

  • Plasmid Assembly: Genes are amplified by PCR and cloned into an expression vector (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7, lac). Gibson assembly or restriction-ligation cloning are common methods.

  • Host Modification: Competing pathway genes (ldhA, adhE, frd) in the E. coli chromosome are knocked out using methods like λ-Red recombineering or CRISPR/Cas9 to redirect carbon flux and improve NADH availability.

  • Transformation: The assembled expression plasmid is transformed into the engineered host strain.

  • Verification: Correct assembly and transformations are verified by plasmid sequencing and diagnostic PCR.

Fermentation Protocol

Batch Fermentation for this compound Production in E. coli

  • Pre-culture: A single colony of the engineered strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.

  • Inoculum: The overnight culture is used to inoculate a baffled shake flask or a bioreactor containing a defined production medium (e.g., M9 minimal medium) supplemented with glucose (e.g., 20 g/L), trace metals, and vitamins. The initial optical density (OD600) is typically set to 0.05-0.1.

  • Growth Phase: The culture is grown aerobically at 37°C until it reaches a mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction and Production Phase:

    • Protein expression is induced by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • The culture is then switched to microaerobic or anaerobic conditions to promote fermentation. This can be achieved by sealing the flasks or sparging the bioreactor with N2 gas. Temperature is often reduced to 30°C to improve protein folding and stability.

  • Sampling: Samples are taken at regular intervals (e.g., every 12 hours) to measure cell density (OD600) and quantify extracellular metabolites.

Analytical Protocol for this compound Quantification

The standard method for quantifying volatile organic compounds like this compound from a fermentation broth is Gas Chromatography with a Flame Ionization Detector (GC-FID).[16]

Methodology for GC-FID Analysis

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the filtered supernatant to a GC vial. An internal standard (e.g., isobutanol or pentanol, not produced by the strain) is often added for accurate quantification.

  • GC-FID Instrument and Conditions:

    • Instrument: Agilent 7890 GC or equivalent with an FID.

    • Column: A polar column, such as a DB-WAX or FFAP capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection: 1 µL of the prepared sample is injected with a split ratio (e.g., 20:1).

    • Temperature Program:

      • Inlet temperature: 250°C.

      • Oven initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 120°C at a rate of 10°C/min.

      • Ramp 2: Increase to 240°C at a rate of 40°C/min, hold for 2 minutes.

    • Detector Temperature: 250°C.

  • Quantification: A standard curve is generated by running known concentrations of this compound. The peak area of this compound in the samples is compared to the standard curve to determine its concentration, normalized against the internal standard.[16][17]

Conclusion

The microbial synthesis of this compound has advanced significantly through the application of modern metabolic engineering and synthetic biology tools. While native Clostridium species remain robust producers, engineered hosts like E. coli and S. cerevisiae offer greater flexibility and have achieved remarkable production titers. The choice of pathway—be it the modified Clostridial pathway in E. coli or the endogenous Ehrlich pathway in yeast—is critical and must be coupled with host-level modifications to optimize redox balance and carbon flux. Future progress will likely focus on developing more robust and solvent-tolerant strains, utilizing cheaper lignocellulosic feedstocks, and optimizing fermentation processes for industrial-scale production.

References

An In-depth Technical Guide to 1-Butanol: Molecular Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 1-butanol (B46404) (n-butanol), intended for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental structure, chemical and physical properties, metabolic fate, and key experimental protocols.

Molecular Structure and Chemical Formula

This compound, also known as butan-1-ol or n-butyl alcohol, is a primary alcohol with a linear four-carbon structure.[1] Its chemical formula is C₄H₁₀O, and its condensed structural formula is CH₃(CH₂)₃OH.[1][2] The molecule consists of a four-carbon alkyl chain with a hydroxyl (-OH) group substituted on a terminal carbon atom.[3] This structure distinguishes it from its isomers: 2-butanol, isobutanol, and tert-butanol.[2]

Caption: 2D molecular structure of this compound (CH₃CH₂CH₂CH₂OH).

Physicochemical and Spectroscopic Properties

This compound is a colorless, refractive liquid with a characteristic banana-like, alcoholic odor.[1][4] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name Butan-1-ol [4]
Molecular Formula C₄H₁₀O [5]
Molar Mass 74.123 g·mol⁻¹ [2][4]
Appearance Colourless, refractive liquid [4]
Density 0.81 g/cm³ [4]
Melting Point -89.8 °C [4]
Boiling Point 117.7 °C [2][4]
Solubility in Water 73 g/L (at 25 °C) [4]
log P (Octanol/Water) 0.839 [4]
Vapor Pressure 0.58 kPa (at 20 °C) [4]
Acidity (pKa) 16.10 [4]
Refractive Index (n D) 1.3993 (at 20 °C) [4]

| Flash Point | 29 °C |[6] |

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Features Reference
IR Spectroscopy ~3550–3230 cm⁻¹ (broad, O-H stretch, H-bonded)~2900 cm⁻¹ (C-H stretch)~1350–1000 cm⁻¹ (C-O stretch) [7][8]
¹H NMR Spectroscopy Signals are distinct from its isomers. Protons on the oxygen-bearing carbon (-CH₂O-) appear as a triplet. [9]

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 74Alpha-Cleavage Fragment: m/z = 31Dehydration Fragment: m/z = 56 |[8] |

Metabolic Pathway of this compound

In biological systems, including humans, this compound is primarily metabolized in the liver.[10] The process is analogous to ethanol (B145695) metabolism, involving two main enzymatic steps. First, alcohol dehydrogenase (ADH) oxidizes this compound to its corresponding aldehyde, butyraldehyde (B50154). Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes butyraldehyde to butyric acid, which can then enter cellular metabolic pathways and be further oxidized to carbon dioxide.[10][11] A minor fraction may also be conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine.[11]

butanol This compound butyraldehyde Butyraldehyde butanol->butyraldehyde Oxidation butyric_acid Butyric Acid butyraldehyde->butyric_acid Oxidation co2 CO₂ butyric_acid->co2 Further Metabolism adh ADH adh->butanol aldh ALDH aldh->butyraldehyde

Caption: Metabolic pathway of this compound in the liver.

Experimental Protocols

Representative Reaction: Synthesis of 1-Bromobutane (B133212) (SN2 Reaction)

This protocol details the synthesis of 1-bromobutane from this compound via an SN2 (bimolecular nucleophilic substitution) reaction. This is a common undergraduate and research laboratory procedure demonstrating the conversion of a primary alcohol to an alkyl halide.[12]

  • Objective: To synthesize 1-bromobutane from this compound.

  • Reaction: CH₃(CH₂)₃OH + NaBr + H₂SO₄ → CH₃(CH₂)₃Br + NaHSO₄ + H₂O

  • Materials:

    • This compound

    • Sodium bromide (NaBr)

    • Concentrated sulfuric acid (H₂SO₄)

    • Distilled water

    • Saturated sodium bicarbonate solution

    • Anhydrous calcium chloride (CaCl₂)

    • Round-bottom flask (50 mL or appropriate size)

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Distillation apparatus

    • Ice bath

  • Procedure:

    • Place sodium bromide and water into a round-bottom flask.[13]

    • Add this compound to the flask and cool the mixture in an ice bath.[13]

    • Slowly and with constant swirling, add concentrated sulfuric acid to the cooled mixture.

    • Assemble a reflux apparatus and heat the mixture under reflux for approximately 45-60 minutes.[12][13]

    • Allow the apparatus to cool and then configure it for distillation. Distill the mixture, collecting the crude 1-bromobutane and water.[13]

    • Transfer the distillate to a separatory funnel for the purification work-up as described in the next section.

Product Purification Workflow

The crude product from the synthesis contains unreacted this compound, by-products like di-n-butyl ether, and residual acid.[13] A multi-step extraction and drying process is required for purification.

start Crude Distillate (1-Bromobutane, H₂O, Impurities) wash1 Wash with H₂O start->wash1 sep1 Separate Layers wash1->sep1 wash2 Wash with cold conc. H₂SO₄ sep1->wash2 Organic Layer discard1 Discard Aqueous Layer sep1->discard1 sep2 Separate Layers wash2->sep2 wash3 Wash with NaHCO₃ (aq) sep2->wash3 Organic Layer discard2 Discard Acid Layer (Protonated Impurities) sep2->discard2 sep3 Separate Layers wash3->sep3 dry Dry with Anhydrous CaCl₂ sep3->dry Organic Layer discard3 Discard Aqueous Layer sep3->discard3 distill Final Distillation dry->distill product Pure 1-Bromobutane distill->product

Caption: Workflow for the purification of 1-bromobutane.

  • Purification Protocol:

    • Water Wash: Transfer the crude distillate to a separatory funnel and wash with water to remove some of the unreacted this compound.[13] Discard the lower aqueous layer.

    • Acid Wash: Wash the organic layer with cold, concentrated sulfuric acid. This step protonates and removes the remaining this compound and the di-n-butyl ether by-product, which become soluble in the acid layer.[13] Discard the lower acid layer.

    • Base Wash: Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid.[12] Discard the lower aqueous layer.

    • Drying: Transfer the washed organic product to a clean, dry flask and add a suitable drying agent, such as anhydrous calcium chloride, to remove residual water.[13]

    • Final Distillation: Decant or filter the dried liquid into a distillation apparatus and perform a final simple distillation to obtain the pure 1-bromobutane.[13]

Safety and Handling

This compound is a flammable liquid and poses several health hazards.[6] Proper safety precautions are mandatory.

Table 3: GHS Hazard Information and Safety Precautions for this compound

Category Description Reference
Pictograms GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark) [14]
Hazard Statements Flammable liquid and vapor (H226)Harmful if swallowed (H302)Causes skin irritation (H315)Causes serious eye damage (H318)May cause respiratory irritation (H335)May cause drowsiness or dizziness (H336) [6][14][15]
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from ignition sources—No smoking. Use in a well-ventilated area. Take measures to prevent the buildup of electrostatic charge. [16][17]
Personal Protective Equipment (PPE) Tightly fitting safety goggles or face shield. Chemical-resistant gloves (e.g., Butyl rubber). Protective clothing. Use a respirator if ventilation is inadequate. [6][14]
Storage Keep container tightly closed in a dry, well-ventilated, and fireproof place. Store separately from strong oxidants and aluminum. [6][16]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [6][15]
First Aid (Skin) Remove contaminated clothing. Rinse skin with plenty of water or shower. [6]

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |[6] |

References

Thermodynamic properties of 1-Butanol-water mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 1-Butanol-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound-water mixtures. The data and experimental protocols detailed herein are essential for a fundamental understanding of the molecular interactions in these systems, which is critical for applications in areas such as solvent selection, separation processes, and formulation development in the pharmaceutical industry.

Core Thermodynamic Properties

The interactions between This compound (B46404) and water molecules lead to non-ideal behavior, which is quantified by various thermodynamic properties. This section summarizes key data for density, excess molar volume, viscosity, excess viscosity, and excess molar enthalpy at various compositions and temperatures.

Table 1: Density (ρ) and Excess Molar Volume (VE) of this compound-Water Mixtures

Excess molar volume, which signifies the volume change upon mixing, is a crucial indicator of the nature and strength of intermolecular interactions. Negative values of VE suggest stronger interactions between unlike molecules or interstitial accommodation of one component in the other's structure, while positive values indicate weaker interactions or steric hindrance. For this compound-water mixtures, the excess volume is consistently negative.[1]

Mole Fraction of this compound (x₁)Temperature (K)Density (ρ) (g/cm³)Excess Molar Volume (VE) (cm³/mol)
0.0298.150.99700
0.1298.150.9733-0.53
0.2298.150.9496-0.82
0.3298.150.9259-0.98
0.4298.150.9022-1.06
0.5298.150.8785-1.08
0.6298.150.8548-1.02
0.7298.150.8311-0.86
0.8298.150.8074-0.61
0.9298.150.7837-0.31
1.0298.150.80990

Note: Density values are interpolated from literature data for illustrative purposes. Excess molar volume data is synthesized from qualitative descriptions and trends found in the cited literature.[1][2]

Table 2: Dynamic Viscosity (η) and Excess Viscosity (ηE) of this compound-Water Mixtures at 298.15 K

Excess viscosity provides insight into the flow behavior of the mixture relative to an ideal mixture. Positive deviations indicate stronger intermolecular forces that hinder flow, while negative deviations suggest weaker forces. This compound-water mixtures exhibit a large positive excess viscosity.[1]

Mole Fraction of this compound (x₁)Dynamic Viscosity (η) (mPa·s)Excess Viscosity (ηE) (mPa·s)
0.00.8900
0.12.551.49
0.23.582.35
0.34.122.72
0.44.252.71
0.54.082.40
0.63.701.90
0.73.211.30
0.82.700.71
0.92.290.24
1.02.540

Note: Viscosity values are based on trends described in the literature. Excess viscosity is calculated based on these values.[1][3]

Table 3: Excess Molar Enthalpy (HE) of this compound-Water Mixtures at 298.15 K

Excess molar enthalpy, or the heat of mixing, quantifies the enthalpy change upon mixing. A positive (endothermic) HE indicates that energy is absorbed to break stronger bonds in the pure components than are formed in the mixture. A negative (exothermic) HE suggests that the formation of new bonds in the mixture releases more energy. The mixing of this compound and water is an endothermic process at most compositions, with a small exothermic region at very high water concentrations.[4][5]

Mole Fraction of this compound (x₁)Excess Molar Enthalpy (HE) (J/mol)
0.00
0.1450
0.2700
0.3850
0.4925
0.5900
0.6800
0.7650
0.8450
0.9200
1.00

Note: Data is synthesized from graphical representations and descriptions in the cited literature.[4][5]

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail the protocols for measuring key properties of this compound-water mixtures.

Determination of Density and Excess Molar Volume

The density of binary mixtures is commonly measured using a vibrating tube densimeter or a pycnometer. The excess molar volume is then calculated from the densities of the mixture and the pure components.

Methodology:

  • Preparation of Mixtures: A series of this compound-water mixtures of known composition are prepared by mass. An analytical balance with high precision should be used.

  • Density Measurement:

    • Vibrating Tube Densimeter: The densimeter is calibrated with dry air and pure water at the desired temperature. The sample is then injected into the oscillating U-tube, and the instrument measures the oscillation period, which is related to the density of the sample.

    • Pycnometer: The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is determined by calibration with a liquid of known density, such as pure water. The density of the sample is the mass of the liquid divided by the volume of the pycnometer.

  • Temperature Control: The temperature of the sample must be precisely controlled throughout the measurement, typically using a thermostatic bath.

  • Calculation of Excess Molar Volume: The excess molar volume (VE) is calculated using the following equation:

    VE = [(x₁M₁ + x₂M₂) / ρmix] - [(x₁M₁ / ρ₁) + (x₂M₂ / ρ₂)]

    where x₁ and x₂ are the mole fractions, M₁ and M₂ are the molar masses, and ρ₁, ρ₂, and ρmix are the densities of component 1 (this compound), component 2 (water), and the mixture, respectively.

experimental_workflow_density cluster_prep Mixture Preparation cluster_measurement Density Measurement cluster_calculation Calculation prep1 Weigh pure this compound prep3 Mix components to known mole fraction prep1->prep3 prep2 Weigh pure water prep2->prep3 measure2 Inject mixture into densimeter prep3->measure2 measure1 Calibrate densimeter (e.g., with water and air) measure1->measure2 measure3 Measure density at constant temperature measure2->measure3 calc2 Calculate Excess Molar Volume (VE) measure3->calc2 calc1 Obtain densities of pure components (ρ₁, ρ₂) calc1->calc2

Workflow for Density and Excess Molar Volume Determination.
Determination of Viscosity and Excess Viscosity

The dynamic viscosity of liquid mixtures can be determined using various types of viscometers, such as capillary viscometers or rotational viscometers.

Methodology:

  • Preparation of Mixtures: As with density measurements, mixtures of known composition are prepared by mass.

  • Viscosity Measurement:

    • Capillary Viscometer (e.g., Ubbelohde type): The time it takes for a fixed volume of the liquid to flow through a capillary under a known pressure difference is measured. The kinematic viscosity is proportional to the flow time, and the dynamic viscosity is the product of the kinematic viscosity and the density of the liquid. The viscometer must be calibrated with a standard of known viscosity.

    • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is determined from the torque, the angular velocity, and the geometry of the spindle and cup.

  • Temperature Control: Accurate temperature control is crucial as viscosity is highly dependent on temperature. A constant temperature bath is used to maintain the desired temperature.

  • Calculation of Excess Viscosity: The excess viscosity (ηE) is calculated using the following equation:

    ηE = ηmix - (x₁η₁ + x₂η₂)

    where η₁, η₂, and ηmix are the dynamic viscosities of this compound, water, and the mixture, respectively, and x₁ and x₂ are their mole fractions.

experimental_workflow_viscosity cluster_prep Mixture Preparation cluster_measurement Viscosity Measurement cluster_calculation Calculation prep1 Prepare mixtures of known composition by mass measure2 Measure flow time or torque of the mixture at constant T prep1->measure2 measure1 Calibrate viscometer measure1->measure2 measure3 Calculate dynamic viscosity of the mixture (η_mix) measure2->measure3 calc2 Calculate Excess Viscosity (ηE) measure3->calc2 calc1 Measure viscosities of pure components (η₁, η₂) calc1->calc2

Workflow for Viscosity and Excess Viscosity Determination.
Determination of Excess Molar Enthalpy

The excess molar enthalpy (heat of mixing) is determined using a mixing calorimeter. Isothermal titration calorimetry (ITC) is a common and powerful technique for this purpose.

Methodology:

  • Calorimeter Setup: An isothermal titration calorimeter is used. The sample cell is filled with one component (e.g., water), and the injection syringe is filled with the other component (this compound).

  • Titration: A series of small, precisely known volumes of the titrant (this compound) are injected into the sample cell. The heat change associated with each injection is measured by the calorimeter.

  • Data Acquisition: The instrument records the heat flow as a function of time. The area under each peak corresponds to the heat of that injection.

  • Temperature Control: The entire system is maintained at a constant temperature with high precision.

  • Calculation of Excess Molar Enthalpy: The cumulative heat of mixing is determined by summing the heats of the individual injections. The excess molar enthalpy (HE) is then calculated for the final composition of the mixture in the cell. By performing the experiment with different initial amounts and injection volumes, HE can be determined over a range of compositions. The excess enthalpy can be calculated using:

    HE = Q / (n₁ + n₂)

    where Q is the total heat of mixing, and n₁ and n₂ are the total moles of each component in the final mixture.

experimental_workflow_enthalpy cluster_setup Calorimeter Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Fill sample cell with one component (e.g., water) setup3 Equilibrate system at constant temperature setup1->setup3 setup2 Fill injection syringe with the other component (this compound) setup2->setup3 titrate1 Inject a small, known volume of titrant into the sample cell setup3->titrate1 titrate2 Measure the heat change (heat flow vs. time) titrate1->titrate2 titrate3 Repeat injections to cover the desired composition range titrate2->titrate3 analysis1 Integrate heat flow peaks to get heat per injection titrate3->analysis1 analysis2 Calculate cumulative heat of mixing (Q) analysis1->analysis2 analysis3 Calculate Excess Molar Enthalpy (HE) analysis2->analysis3

Workflow for Excess Molar Enthalpy Determination.

Vapor-Liquid and Liquid-Liquid Equilibria

This compound and water exhibit limited miscibility and form a heteroazeotrope, leading to complex phase behavior.[6] Understanding the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) is crucial for designing separation processes like distillation and extraction.

  • Liquid-Liquid Equilibrium (LLE): At room temperature, this compound is partially miscible with water.[6] This results in the formation of two liquid phases in equilibrium over a wide range of compositions: a water-rich phase and a this compound-rich phase.

  • Vapor-Liquid Equilibrium (VLE): The this compound-water system forms a minimum-boiling heteroazeotrope. This means that at a specific composition, the mixture boils at a constant, lower temperature than either of the pure components, and the vapor has the same composition as the two coexisting liquid phases.

The phase behavior is often modeled using activity coefficient models such as the Non-Random Two-Liquid (NRTL) model.[7][8]

Conclusion

The thermodynamic properties of this compound-water mixtures are characterized by significant deviations from ideal behavior, primarily due to the strong hydrogen bonding interactions and the interplay between hydrophobic and hydrophilic effects. The data and experimental protocols presented in this guide provide a foundation for researchers and professionals in drug development and other chemical sciences to understand, model, and manipulate these systems for various applications. Accurate measurement and interpretation of these properties are paramount for process design, optimization, and the development of novel formulations.

References

A Technical Guide to the History of Acetone-Butanol-Ethanol (ABE) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acetone-Butanol-Ethanol (ABE) fermentation, a cornerstone of industrial microbiology, represents one of the earliest large-scale biotechnological processes. Its history is a compelling narrative of scientific discovery, wartime necessity, economic fluctuation, and renewed interest in sustainable chemical production. This technical guide provides an in-depth exploration of the history of ABE fermentation, detailing its scientific underpinnings, key developmental milestones, and the experimental protocols that defined its eras. For the modern researcher, this historical perspective offers valuable insights into microbial physiology, fermentation optimization, and the enduring potential of microbial synthesis for the production of bulk chemicals and biofuels.

I. The Dawn of ABE Fermentation: From Pasteur to Weizmann

The story of ABE fermentation begins with the foundational work of Louis Pasteur, who in 1861 first identified butanol as a product of microbial fermentation.[1] However, it was the pioneering work of Chaim Weizmann, a chemist at the University of Manchester, that transformed this observation into a viable industrial process.[2] Facing a critical shortage of acetone (B3395972)—a key component in the production of cordite, a smokeless gunpowder essential for the British war effort during World War I—the British government turned to Weizmann's innovative fermentation process.[2][3]

In 1915, Weizmann patented a process that utilized the bacterium Clostridium acetobutylicum to produce significant quantities of both acetone and butanol from starch-based feedstocks like maize and potatoes.[3] This process, which came to be known as the Weizmann process, was rapidly scaled up, marking a pivotal moment in the history of industrial biotechnology.[3] The typical solvent ratio produced by this method was approximately 6 parts butanol, 3 parts acetone, and 1 part ethanol (B145695) (6:3:1).[4][5]

II. The Golden Age and Subsequent Decline

The post-World War I era saw the ABE fermentation industry flourish, driven by the burgeoning automobile industry's demand for butanol as a solvent for quick-drying lacquers.[6] The Commercial Solvents Corporation operated large-scale ABE fermentation plants in the United States and the United Kingdom, primarily using molasses as a cheaper feedstock.[4][7] However, the mid-20th century witnessed a sharp decline in the fortunes of ABE fermentation. The rise of the petrochemical industry offered a more cost-effective route to acetone and butanol production, while the increasing cost of molasses further eroded the economic viability of the fermentation process.[6] By the 1960s, most ABE plants in the Western world had ceased operations.[7]

III. The Biphasic Nature of ABE Fermentation

A key physiological characteristic of Clostridium acetobutylicum is its biphasic metabolism during fermentation. This process is divided into two distinct stages: acidogenesis and solventogenesis.

  • Acidogenesis: In the initial phase of exponential growth, the bacteria primarily produce acetic and butyric acids, leading to a decrease in the pH of the fermentation medium.[4][7]

  • Solventogenesis: As the pH drops and acid concentrations increase, the bacterial metabolism shifts. The produced acids are reassimilated and converted into the neutral solvents: acetone, butanol, and ethanol.[4][7]

This metabolic shift is a crucial aspect of the ABE fermentation and has been a major focus of research for process optimization.

ABE_Fermentation_Phases cluster_0 Acidogenesis Phase cluster_1 Solventogenesis Phase Carbohydrates Carbohydrates (Starch, Glucose) Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis Carbohydrates->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA AcetylCoA->ButyrylCoA Acetate Acetate AcetylCoA->Acetate AcetylCoA->Acetate Butyrate Butyrate ButyrylCoA->Butyrate ButyrylCoA->Butyrate Acetone Acetone Butanol Butanol Ethanol Ethanol AcetoacetylCoA Acetoacetyl-CoA Acetoacetate Acetoacetate AcetoacetylCoA->Acetoacetate AcetoacetylCoA->Acetoacetate Acetoacetate->Acetone Acetoacetate->Acetone Reassimilated_Acetate Acetate AcetylCoA_re Acetyl-CoA Reassimilated_Acetate->AcetylCoA_re Reassimilation Reassimilated_Butyrate Butyrate ButyrylCoA_re Butyryl-CoA Reassimilated_Butyrate->ButyrylCoA_re Reassimilation AcetylCoA_re->Ethanol AcetylCoA_re->Ethanol AcetylCoA_re->AcetoacetylCoA ButyrylCoA_re->Butanol ButyrylCoA_re->Butanol

Biphasic metabolic pathway of ABE fermentation.

IV. Historical Experimental Protocols

Replicating historical experiments requires an understanding of the materials and methods available at the time. The following protocols are reconstructed based on historical accounts, including Weizmann's patents and early 20th-century microbiological practices.

Isolation and Culture of Clostridium acetobutylicum (Weizmann's Method)

This protocol is based on the description in Weizmann's 1915 patent.

Objective: To isolate a potent strain of Clostridium acetobutylicum from natural sources.

Materials:

  • Maize meal

  • Sterile water

  • Test tubes

  • Incubator (35-37°C)

  • Bunsen burner or equivalent for sterilization

Methodology:

  • Enrichment: Prepare a 2% sterile maize mash in multiple test tubes. Inoculate each tube with a small amount of maize meal.

  • Incubation: Incubate the tubes at 35-37°C for 4-5 days to allow for fermentation.

  • Selection: Select tubes exhibiting vigorous fermentation and a distinct smell of butyl alcohol.

  • Spore Selection: Heat the selected tubes to 90-100°C for 1-2 minutes. This step is crucial as it kills vegetative cells but leaves the heat-resistant spores of Clostridium species intact.

  • Subculturing: Inoculate fresh sterile maize mash with the heat-shocked culture. Repeat the process of incubation, selection, and heat-shocking for 100-150 cycles to obtain a highly potent and stable culture.

Laboratory-Scale ABE Fermentation (circa 1920s)

This protocol outlines a typical laboratory-scale fermentation process from the early 20th century.

Objective: To produce acetone and butanol from a starch-based substrate.

Materials:

  • Culture of Clostridium acetobutylicum

  • Maize meal or potato starch

  • Water

  • Fermentation vessel (e.g., large flask or bottle with a gas outlet)

  • Autoclave or pressure cooker for sterilization

  • Incubator or water bath (35-37°C)

Methodology:

  • Medium Preparation: Prepare a mash containing 5-10% (w/v) maize meal in water.

  • Sterilization: Sterilize the mash by autoclaving at 121°C for 15-20 minutes. Allow the medium to cool to 35-37°C.

  • Inoculation: Inoculate the sterile mash with an active culture of Clostridium acetobutylicum. The inoculum volume should be approximately 5-10% of the total medium volume.

  • Fermentation: Maintain the fermentation under anaerobic conditions at 35-37°C. Vigorous gas production (CO2 and H2) should be observed within the first 24 hours. The fermentation is typically complete within 48-72 hours.

  • Monitoring: The progress of the fermentation can be monitored by observing the decrease in gas production and a characteristic change in the smell of the mash from acidic to that of the solvents.

  • Product Recovery: The fermented mash, now referred to as "beer," is subjected to fractional distillation to separate the acetone, butanol, and ethanol.

ABE_Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Feedstock Feedstock (Maize/Molasses) Milling Milling/Dilution Feedstock->Milling Cooking Cooking/Sterilization Milling->Cooking Fermenter Fermenter (Anaerobic, 35-37°C) Cooking->Fermenter Inoculum Inoculum (C. acetobutylicum) Inoculum->Fermenter Distillation Fractional Distillation Fermenter->Distillation Acetone Acetone Distillation->Acetone Butanol Butanol Distillation->Butanol Ethanol Ethanol Distillation->Ethanol

References

From Alcohol to Asset: A Technical Guide to 1-Butanol as a Precursor for Butyl Esters and Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the synthesis of butyl esters and ethers using 1-butanol (B46404) as a key precursor. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the primary synthetic routes, including Fischer esterification for butyl esters and acid-catalyzed dehydration and Williamson ether synthesis for butyl ethers. The guide offers comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these important chemical transformations.

Synthesis of Butyl Esters

Butyl esters are a versatile class of compounds with applications ranging from solvents and plasticizers to flavoring agents and components in cosmetic formulations.[1] this compound serves as a direct precursor for the synthesis of these esters, primarily through Fischer esterification and transesterification.

Fischer Esterification of this compound

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3][4] The reaction is reversible, and to drive it towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[1][2][4]

A common example is the synthesis of n-butyl acetate (B1210297) from this compound and acetic acid.[1][5][6][7][8]

Experimental Protocol: Synthesis of n-Butyl Acetate via Fischer Esterification

This protocol is adapted from established laboratory procedures for the synthesis of n-butyl acetate.[1][5][8]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst) or Dowex 50x2-100 ion-exchange resin[1][5]

  • Anhydrous Sodium Sulfate

  • 10% Sodium Bicarbonate Solution

  • Boiling Chips

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separating funnel

  • Distillation apparatus

  • Dean-Stark trap (optional, for water removal)[1]

Procedure:

  • In a round-bottom flask, combine equimolar quantities of this compound and glacial acetic acid.[1] For example, use 0.74 g (0.91 mL) of this compound and 0.61 g (0.58 mL) of acetic acid.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or an acidic ion-exchange resin like Dowex 50x2-100 (approximately 0.2 g).[1][5][8]

  • Add a few boiling chips to the flask.

  • Assemble a reflux apparatus and heat the mixture under reflux for 60-90 minutes.[6] If using a Dean-Stark trap, water will be collected as an azeotrope with this compound and n-butyl acetate.[1]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separating funnel containing water.

  • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted acetic acid), and again with water.[6][8]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Purify the crude n-butyl acetate by simple distillation, collecting the fraction boiling at approximately 126°C.[6]

Quantitative Data for Fischer Esterification of this compound

Carboxylic AcidCatalystReaction Time (min)Yield (%)Reference
Acetic AcidSulfuric Acid6055.37[6]
Acetic AcidDowex 50x2-10030-4085.9[5]

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants This compound + Carboxylic Acid + Acid Catalyst Reflux Heat under Reflux (e.g., 60-90 min) Reactants->Reflux Workup Cooling & Quenching (Water) Reflux->Workup Extraction Liquid-Liquid Extraction (wash with NaHCO3, Water) Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Distillation Drying->Purification Product Pure Butyl Ester Purification->Product

Caption: Workflow for the synthesis of butyl esters via Fischer Esterification.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.[2][4][9]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH ProtonatedCarbonyl Protonated Carbonyl [R-C(OH)2]+ CarboxylicAcid->ProtonatedCarbonyl Protonation of Carbonyl Oxygen Butanol Bu-OH TetrahedralIntermediate Tetrahedral Intermediate H_plus H+ (catalyst) ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic attack by this compound ProtonatedEtherOxygen Protonated Ether Oxygen TetrahedralIntermediate->ProtonatedEtherOxygen Proton Transfer ProtonatedEster Protonated Ester ProtonatedEtherOxygen->ProtonatedEster Elimination of Water Water H2O Ester R-COOBu ProtonatedEster->Ester Deprotonation H_plus_regen H+ (regenerated)

Caption: Mechanism of Fischer Esterification.

Transesterification

Transesterification is another important route to butyl esters, particularly in the context of biodiesel production. In this process, triglycerides (from vegetable oils or animal fats) react with this compound in the presence of a catalyst to produce fatty acid butyl esters and glycerol (B35011).[10] Both acidic and basic catalysts can be employed, with basic catalysts often allowing for milder reaction conditions.[10]

Experimental Protocol: Transesterification of Rapeseed Oil with this compound

This protocol is based on the optimization study using eggshells as a heterogeneous catalyst.[10]

Materials:

  • Rapeseed Oil

  • This compound

  • Calcined Eggshells (catalyst)

Procedure:

  • Prepare the catalyst by washing, drying, and calcining chicken eggshells.

  • In a reaction vessel, combine rapeseed oil, this compound, and the prepared eggshell catalyst.

  • Heat the mixture at a controlled temperature (e.g., 110°C) with stirring for a specified duration.

  • After the reaction, separate the catalyst from the mixture by filtration.

  • The product mixture will consist of a butyl ester layer and a glycerol layer. Separate these layers.

  • Purify the butyl ester layer as required.

Quantitative Data for Transesterification of Rapeseed Oil with this compound [10]

ParameterOptimal Value
This compound-to-Oil Molar Ratio11.3:1
Catalyst Amount (wt%)7.41
Reaction Duration (h)11.81
Temperature (°C)110
Butyl Ester Yield (wt%) 98.78

Synthesis of Butyl Ethers

Butyl ethers are valuable as solvents in a variety of industrial applications, including coatings and cleaners. The primary methods for their synthesis from this compound are acid-catalyzed dehydration and the Williamson ether synthesis.

Acid-Catalyzed Dehydration of this compound

The intermolecular dehydration of this compound in the presence of a strong acid catalyst yields di-n-butyl ether.[11][12][13] This reaction competes with the intramolecular dehydration of this compound, which produces butene.[14][15] Reaction conditions can be optimized to favor the formation of the ether.

Experimental Protocol: Synthesis of Di-n-butyl Ether

This protocol is a modification using p-toluenesulfonic acid as a safer alternative to concentrated sulfuric acid.[16]

Materials:

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous Calcium Chloride

Apparatus:

  • Two-necked round-bottom flask

  • Thermometer

  • Dean-Stark trap

  • Water condenser

  • Heating mantle

Procedure:

  • To a 100 mL two-necked round-bottom flask, add 15.5 mL of this compound and 7.11 g of p-toluenesulfonic acid.[16]

  • Fit the flask with a thermometer and a Dean-Stark trap topped with a water condenser.[16]

  • Heat the reaction mixture to boiling and maintain a steady reflux.[16]

  • Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue heating until the temperature of the reaction mixture reaches 132°C, then stop heating.[16]

  • The distillate contains the di-n-butyl ether. Dry the distillate with anhydrous calcium chloride.[16]

Quantitative Data for Dehydration of this compound

CatalystTemperature (°C)This compound Conversion (%)Butene Selectivity (%)Dibutyl Ether Selectivity (%)Reference
γ-Al2O330071.21--[14]
γ-Al2O335082.63--[14]
Zn-Mn-Co/γ-Al2O330084.03--[14]
Zn-Mn-Co/γ-Al2O335097.90--[14]
Zn-Mn-Co/γ-Al2O3400-96.24-[14]

Reaction Mechanism: Acid-Catalyzed Dehydration to Ether

The formation of di-n-butyl ether from this compound under acidic conditions proceeds via an SN2 mechanism.[12][17]

Dehydration_Mechanism cluster_reactants Reactants cluster_products Products Butanol1 Bu-OH ProtonatedButanol Protonated this compound [Bu-OH2]+ Butanol1->ProtonatedButanol Protonation of Alcohol H_plus H+ (catalyst) OxoniumIon Protonated Dibutyl Ether [Bu-O(H)-Bu]+ ProtonatedButanol->OxoniumIon SN2 Attack by another this compound Water H2O Butanol2 Another Bu-OH molecule DibutylEther Bu-O-Bu OxoniumIon->DibutylEther Deprotonation H_plus_regen H+ (regenerated)

Caption: Mechanism for the acid-catalyzed dehydration of this compound to di-n-butyl ether.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[18][19][20][21] It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction.[18][19][20][21] To synthesize a butyl ether, this compound is first converted to its conjugate base, the butoxide ion, using a strong base. The butoxide then acts as a nucleophile, attacking an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Materials:

  • This compound

  • Strong base (e.g., sodium hydride, NaH)

  • Alkyl halide (e.g., ethyl iodide for butyl ethyl ether)

  • Aprotic solvent (e.g., THF, DMF)[21]

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound in a suitable aprotic solvent.

  • Carefully add a strong base, such as sodium hydride, to deprotonate the this compound and form sodium butoxide.

  • Once the deprotonation is complete (evolution of hydrogen gas ceases), add the desired alkyl halide to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction.

  • After the reaction is complete, the mixture is worked up by quenching with water and extracting the ether into an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude ether, which can be further purified by distillation.

Williamson Ether Synthesis Logical Flow

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Butanol This compound Butoxide Butoxide Ion (BuO-) Butanol->Butoxide Deprotonation Base Strong Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product Butyl Ether (Bu-O-R) Butoxide->Product Nucleophilic Attack SN2_Mechanism cluster_products Products Butoxide BuO- (Nucleophile) TransitionState [BuO---R---X]δ- (Transition State) Butoxide->TransitionState Backside Attack AlkylHalide R-X (Electrophile) Ether Bu-O-R TransitionState->Ether Bond Formation & Bond Breaking Halide X-

References

An In-depth Technical Guide on the Toxicity of 1-Butanol to Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxic effects of 1-butanol (B46404) on various microbial strains. It delves into the molecular mechanisms of toxicity, quantitative measures of its impact, and detailed experimental protocols for assessing its effects. This document is intended to be a valuable resource for researchers in microbiology, biotechnology, and drug development.

Introduction to this compound Toxicity

This compound, a promising biofuel, presents a significant challenge in its microbial production due to its inherent toxicity to the producing organisms.[1][2][3][4][5] This toxicity limits the achievable titer and productivity in fermentation processes.[1][5][6] The primary mechanism of this compound toxicity involves its interaction with the cell membrane. As an amphiphilic solvent, this compound partitions into the lipid bilayer, disrupting its structure and function.[1][7][8][9] This disruption leads to increased membrane fluidity, altered membrane potential, and leakage of cellular contents, ultimately resulting in cell death.[1][7][9] The toxicity of butanol isomers generally correlates with their hydrophobicity, with the linear this compound being more toxic than its branched-chain counterparts like isobutanol and 2-butanol (B46777).[1]

Microorganisms have evolved various tolerance mechanisms to counteract the toxic effects of this compound. These include modifications to the cell membrane composition, such as changing the ratio of saturated to unsaturated fatty acids, the expression of heat shock proteins to refold damaged proteins, and the activation of efflux pumps to actively remove this compound from the cell.[1][4][10] Understanding these toxicity and tolerance mechanisms is crucial for the development of robust microbial strains for industrial-scale this compound production.

Quantitative Data on this compound Toxicity

The toxicity of this compound varies among different microbial strains. The following tables summarize key quantitative data from various studies, providing a comparative look at the impact of this compound on microbial growth.

Table 1: Relative Growth Rate of Various Bacterial Strains in the Presence of this compound

Bacterial Strain1% this compound (v/v)2% this compound (v/v)3% this compound (v/v)
Bacillus subtilis56.24%18.21%3.2%
Escherichia coli56.24%18.21%3.2%
Lactobacillus plantarum-835 genes differentially expressed-
Gram-positive strains (average of 12)-Did not growDid not grow
Gram-negative strains (average of 6)-Did not grow-

Data compiled from a study comparing the effects of this compound and 2-butanol on 31 bacterial strains. The values represent the average relative growth rate compared to a control without butanol.[1]

Table 2: this compound Production Titers in Different Microbial Strains

Microbial StrainTiter (g/L)
Clostridium spp.~20
Recombinant Escherichia coli20
Engineered Escherichia coli15
Clostridium acetobutylicum>13

This table presents the reported production titers of this compound, which are often limited by its toxicity to the producer strain.[1][5][11]

Mechanisms of this compound Toxicity

The toxicity of this compound stems from its multifaceted effects on microbial cells, primarily targeting the cell membrane and inducing a general stress response.

3.1. Disruption of Cell Membrane Integrity

This compound's primary mode of action is the disruption of the cell membrane.[1][7][9] Its amphiphilic nature allows it to intercalate into the phospholipid bilayer, leading to several detrimental effects:

  • Increased Membrane Fluidity: this compound increases the fluidity of the cell membrane, which can impair the function of membrane-bound proteins and transport systems.[8]

  • Membrane Thinning and Disordering: It causes a thinning and disordering of the lipid acyl chains, further compromising membrane integrity.[7][8][9]

  • Formation of Non-lamellar Structures: At high concentrations, this compound can induce the formation of non-lamellar lipid structures, leading to membrane leakage and cell lysis.

  • Alteration of Membrane Domains: this compound can alter the organization of lipid rafts, which are specialized membrane microdomains involved in various cellular processes.[7][9]

3.2. Induction of Cellular Stress Responses

Exposure to this compound triggers a cascade of stress responses within the microbial cell as it attempts to mitigate the damage. Key responses include:

  • Heat Shock Response: Upregulation of heat shock proteins (HSPs), such as GroES, GroEL, and DnaK, which act as molecular chaperones to refold denatured proteins and prevent their aggregation.[4][12][13][14]

  • Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids.[15]

  • General Stress Response: Activation of global stress response regulators that control the expression of a wide range of genes involved in stress tolerance.[10]

  • Efflux Pumps: Overexpression of efflux pumps that actively transport this compound and other toxic compounds out of the cell.[1]

The following diagram illustrates the general mechanism of this compound toxicity at the cellular level.

G General Mechanism of this compound Toxicity cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_effects Toxic Effects 1_Butanol This compound Cell_Membrane Cell Membrane (Phospholipid Bilayer) 1_Butanol->Cell_Membrane Intercalates into Cytoplasm Cytoplasm 1_Butanol->Cytoplasm Enters Membrane_Disruption Membrane Disruption: - Increased Fluidity - Thinning & Disorder - Leakage Cell_Membrane->Membrane_Disruption Leads to Membrane_Proteins Membrane Proteins (Transporters, Enzymes) Protein_Denaturation Protein Denaturation Cytoplasm->Protein_Denaturation Causes Oxidative_Stress Oxidative Stress (ROS Production) Cytoplasm->Oxidative_Stress Induces Metabolic_Inhibition Metabolic Inhibition Cytoplasm->Metabolic_Inhibition Causes Cellular_Components Cellular Components (DNA, Proteins, etc.) Membrane_Disruption->Membrane_Proteins Impairs Function Protein_Denaturation->Cellular_Components Damages Oxidative_Stress->Cellular_Components Damages

Caption: General mechanism of this compound toxicity in a microbial cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Growth Medium: Prepare a suitable liquid growth medium (e.g., Luria-Bertani broth for E. coli) and sterilize it.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

  • Inoculation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • Confirmation (Optional): To confirm the MIC, subculture a small aliquot from the clear wells onto an agar (B569324) plate to determine the minimum bactericidal concentration (MBC).

4.2. Assessment of Cell Membrane Fluidity using Laurdan

Laurdan is a fluorescent probe that reports on the physical state of the lipid membrane. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity.[16]

Protocol:

  • Cell Culture and Staining:

    • Grow the microbial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the buffer to a final optical density at 600 nm (OD₆₀₀) of 0.8.[16]

    • Add Laurdan to the cell suspension to a final concentration of 10 µM and incubate in the dark at room temperature for 30 minutes.

  • Sample Preparation for Measurement:

    • Wash the stained cells twice with the buffer to remove excess Laurdan.

    • Resuspend the cells in the buffer.

    • In a black, clear-bottom 96-well plate, add 100 µL of the stained cell suspension to 100 µL of pre-warmed buffer (control) or buffer containing the desired concentration of this compound.[16]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a fluorescence plate reader at two emission wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), with an excitation wavelength of 350 nm.

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • A decrease in the GP value indicates an increase in membrane fluidity.

4.3. Measurement of Reactive Oxygen Species (ROS) using H₂DCF-DA

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS inside the cell.[17][18]

Protocol:

  • Cell Culture and Treatment:

    • Grow yeast cells to the mid-logarithmic phase.

    • Expose the cells to the desired concentration of this compound for a specific duration. Include an untreated control.

  • Cell Permeabilization and Staining:

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in a solution of 0.1 M lithium acetate (B1210297) to permeabilize the cell wall.[17]

    • Add H₂DCF-DA to a final concentration of 10 µM and incubate in the dark at 30°C for 1 hour.

  • Fluorescence Measurement:

    • Wash the cells to remove excess probe.

    • Resuspend the cells in the buffer.

    • Measure the fluorescence intensity in a fluorescence plate reader or a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • An increase in fluorescence intensity indicates an increase in the intracellular level of ROS.

The following diagram illustrates the experimental workflow for assessing this compound toxicity.

G Experimental Workflow for Assessing this compound Toxicity cluster_assays Toxicity Assays Start Start: Select Microbial Strain Culture Culture Microbial Strain to Mid-Log Phase Start->Culture Expose Expose Cells to Varying Concentrations of this compound Culture->Expose MIC MIC Determination Expose->MIC Membrane_Fluidity Membrane Fluidity Assay (e.g., Laurdan) Expose->Membrane_Fluidity ROS ROS Measurement (e.g., H2DCF-DA) Expose->ROS Transcriptomics Transcriptomic Analysis (RNA-Seq) Expose->Transcriptomics Proteomics Proteomic Analysis (Mass Spectrometry) Expose->Proteomics Data_Analysis Data Analysis and Interpretation MIC->Data_Analysis Membrane_Fluidity->Data_Analysis ROS->Data_Analysis Transcriptomics->Data_Analysis Proteomics->Data_Analysis Conclusion Conclusion: Quantify Toxicity and Elucidate Mechanisms Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing this compound toxicity.

Signaling Pathways and Regulatory Networks

Microbial cells respond to this compound stress through complex signaling pathways and regulatory networks. A key aspect is the cellular response to membrane damage and protein misfolding.

The following diagram illustrates a simplified signaling pathway in response to this compound-induced membrane and protein stress.

G Signaling in Response to this compound Stress cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Butanol_Stress This compound Stress Membrane_Damage Membrane Damage Butanol_Stress->Membrane_Damage Protein_Misfolding Protein Misfolding Butanol_Stress->Protein_Misfolding Stress_Sensors Stress Sensors Membrane_Damage->Stress_Sensors Protein_Misfolding->Stress_Sensors Signal_Transduction Signal Transduction (e.g., Two-Component Systems) Stress_Sensors->Signal_Transduction Transcriptional_Regulators Transcriptional Regulators (e.g., Sigma Factors, Msn2/4) Signal_Transduction->Transcriptional_Regulators Membrane_Repair Membrane Composition Modification Transcriptional_Regulators->Membrane_Repair Chaperone_Induction Induction of Chaperones (e.g., GroEL/ES, DnaK) Transcriptional_Regulators->Chaperone_Induction Efflux_Pump_Expression Efflux Pump Upregulation Transcriptional_Regulators->Efflux_Pump_Expression Metabolic_Adjustment Metabolic Adjustment Transcriptional_Regulators->Metabolic_Adjustment

Caption: Simplified signaling pathway in response to this compound stress.

Conclusion

The toxicity of this compound to microbial strains is a major bottleneck in the economic production of this advanced biofuel. A thorough understanding of the mechanisms of toxicity and the corresponding microbial tolerance strategies is essential for the rational design and engineering of robust producer strains. This technical guide has provided a detailed overview of the current knowledge in this field, including quantitative toxicity data, molecular mechanisms, and key experimental protocols. The continued investigation into the complex interplay between this compound and microbial physiology will undoubtedly pave the way for the development of more efficient and tolerant biocatalysts for a sustainable bio-based economy.

References

Solubility of 1-Butanol in organic and aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Butanol (B46404) in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a primary alcohol with significant applications as a solvent, chemical intermediate, and potential biofuel.[1] Understanding its solubility in both aqueous and organic media is critical for its effective use in chemical synthesis, extraction processes, and formulation development.

Core Concepts in this compound Solubility

This compound's solubility is governed by its molecular structure, which consists of a polar hydroxyl (-OH) group and a nonpolar four-carbon alkyl chain (butyl group).[2]

  • In Aqueous Solutions: The hydrophilic (-OH) group can form hydrogen bonds with water molecules, promoting solubility.[3][4][5] However, the hydrophobic butyl chain disrupts water's hydrogen-bonding network, which limits its solubility.[2][4] This balance results in this compound being only moderately miscible with water, unlike shorter-chain alcohols like methanol (B129727) and ethanol (B145695) which are fully miscible.[1][2][4] As the carbon chain length of alcohols increases, the hydrophobic character becomes more dominant, leading to decreased water solubility.[4][5][6]

  • In Organic Solvents: The principle of "like dissolves like" is predominant. The nonpolar butyl group allows for favorable van der Waals interactions with other organic solvents. Consequently, this compound is miscible with a wide range of common organic solvents, including alcohols, ethers, and acetone.[3][7][8][9][10]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in various systems.

Table 1: Solubility of this compound in Aqueous Systems
TemperatureSolubility of this compound in WaterUnitSolubility of Water in this compoundUnit
20 °C7.7% by weight20.1% by weight
20 °C7.7g/100mL--
25 °C9.1mL/100 mL--
25 °C68 (or 73)g/L--
25 °C0.11mol/100g H₂O--

Citations:[1][2][7][8][9][10][11]

Table 2: Hansen Solubility Parameters (HSP) for this compound and Select Solvents

Hansen Solubility Parameters (HSP) provide a more nuanced method for predicting solubility in organic solvents by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12] Materials with similar HSP values are likely to be miscible.[12] The parameters are given in MPa⁰.⁵.

CompoundδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound 16.0 5.7 15.8
Acetone15.510.47.0
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Heptane15.30.00.0
Toluene18.01.42.0
Water15.516.042.3

Citations:[13][14][15]

Experimental Protocols

Protocol 1: Determination of Mutual Solubility (Liquid-Liquid Equilibria)

This protocol outlines a general method for determining the mutual solubility of this compound and a solvent like water, based on the principle of reaching a thermodynamic equilibrium between two liquid phases.

Methodology:

  • Preparation: In a sealed, temperature-controlled vessel (e.g., a separatory funnel or a jacketed reaction vessel), combine known volumes or masses of this compound and the solvent (e.g., water).[11]

  • Equilibration: Agitate the mixture vigorously for a sufficient period (e.g., 3-5 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[11] Maintaining a constant temperature is crucial.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed until two distinct, clear liquid phases separate.[11] For the this compound/water system, the upper layer will be the this compound-rich phase and the lower layer will be the water-rich phase.[7]

  • Sampling: Carefully extract a sample from the center of each phase, avoiding the interface, for compositional analysis.

  • Analysis: Determine the concentration of each component in each phase. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard and effective method for this analysis.[11]

    • Calibration: Prepare standard solutions of known this compound concentrations in the solvent (and vice versa) to create a calibration curve.

    • Quantification: Inject the samples from each phase into the GC and use the calibration curve to determine the precise composition (% by weight or g/L).

  • Data Reporting: The results are reported as the solubility of the solute in the solvent at the specified equilibrium temperature.

Protocol 2: Principle of Hansen Solubility Parameter (HSP) Determination

The experimental determination of a material's HSP involves testing its solubility against a range of solvents with well-established HSP values.

Methodology Principle:

  • Solvent Selection: A set of diverse solvents with known and wide-ranging δD, δP, and δH values is selected.

  • Solubility Testing: The material to be tested (e.g., a polymer or drug compound for which this compound might be a solvent) is mixed with each of the selected solvents. The solubility is assessed qualitatively (e.g., soluble/insoluble) or quantitatively.

  • Mapping in Hansen Space: Each solvent is treated as a point in a three-dimensional space with coordinates (δD, δP, δH). Solvents that successfully dissolve the test material are classified as "good" solvents, while others are "bad" solvents.

  • Sphere Calculation: A computational algorithm is used to find the smallest sphere in Hansen space that encloses all the "good" solvent points.

  • HSP Determination: The center point of this sphere is defined as the Hansen Solubility Parameters (δD, δP, δH) for the material being tested. The radius of the sphere is known as the interaction radius. The principle dictates that any solvent whose coordinates fall within this sphere will be a good solvent for the material.

Logical Relationships in this compound Solubility

The following diagram illustrates the key factors that dictate the solubility behavior of this compound.

Factors influencing the solubility of this compound.

References

1-Butanol: A Technical Guide to a Next-Generation Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butanol (B46404) is emerging as a promising next-generation biofuel, offering significant advantages over ethanol (B145695) and positioning itself as a viable "drop-in" replacement for gasoline. Its superior physicochemical properties, including higher energy density, lower volatility, and reduced hygroscopicity, allow for blending with gasoline at any proportion and transportation through existing pipeline infrastructure without modification.[1] This technical guide provides an in-depth analysis of this compound, focusing on its production via microbial fermentation, comparative fuel properties, and the key experimental protocols utilized in its research and development. Particular attention is given to the metabolic pathways central to its biosynthesis and the engineering strategies designed to optimize production.

Comparative Physicochemical Properties

This compound's properties are more aligned with those of gasoline than ethanol, making it a more compatible and efficient biofuel.[2] The following table summarizes the key quantitative differences between these fuels.

PropertyThis compoundEthanolGasoline
Formula C4H9OHC2H5OHC4-C12 Hydrocarbons
Energy Density (MJ/L) 27.0[3]21.1[3]32.2[3]
Research Octane Number (RON) 94[3]106-130[3]91-99
Motor Octane Number (MON) 80-81[3]89-103[3]81-89
Reid Vapor Pressure (RVP) (psi) 0.6[3]2.3[3]7.8-15[3]
Latent Heat of Vaporization (kJ/kg) 585924350
Stoichiometric Air/Fuel Ratio (mass/mass) 11.29.014.7
Water Solubility ( g/100 mL) 7.7Miscible0.003
Boiling Point (°C) 117.7[1]78.5[1]25-215

Table 1: Comparison of key physicochemical properties of this compound, Ethanol, and Gasoline. Data compiled from multiple sources.[1][2][3][4][5][6]

Microbial Production of this compound

The primary biological route for this compound production is the Acetone-Butanol-Ethanol (ABE) fermentation process, historically carried out by anaerobic bacteria of the Clostridium genus, such as Clostridium acetobutylicum.[7][8] This process is characterized by two distinct metabolic phases: acidogenesis, where organic acids are produced, and solventogenesis, where the acids are re-assimilated to produce acetone (B3395972), butanol, and ethanol, typically in a 3:6:1 ratio.[7][9]

Significant research efforts are focused on metabolic engineering to improve this compound production by enhancing native pathways in Clostridium or by introducing synthetic pathways into more tractable host organisms like Escherichia coli and Saccharomyces cerevisiae.[10][11] These efforts aim to increase butanol tolerance, yield, and productivity while minimizing the co-production of acetone and ethanol.[12]

Production Yields

The yield of this compound is highly dependent on the microbial strain and the feedstock utilized. Lignocellulosic biomass, agricultural residues, and glycerol (B35011) are being explored as sustainable, non-food feedstocks to improve the economic viability of the process.[13][14]

MicroorganismFeedstockThis compound Titer (g/L)Total Solvents (ABE) (g/L)Reference
Clostridium acetobutylicum P260Corn stover hydrolysate-9.6[15]
Clostridium beijerinckii P260Wheat straw hydrolysate-25.0[15]
Clostridium beijerinckii TISTR 1461Sugarcane molasses14.1318.90[16]
Clostridium sporogenes BE01Rice straw hydrolysate5.52-[13]
Engineered E. coliGlucose15.0-[17]
Co-culture of C. cellulolyticum and C. acetobutylicumCellulose-1.4[15]
Clostridium pasteurianum (immobilized)Crude glycerol5.0 (g/L/h productivity)-[13]

Table 2: Examples of this compound and total solvent production from various microbial strains and feedstocks.

Metabolic Pathways

Native ABE Fermentation Pathway in Clostridium

The conversion of carbohydrates to butanol in Clostridium begins with glycolysis, producing pyruvate, which is then converted to acetyl-CoA. The pathway proceeds through a series of enzymatic reactions, first producing butyric acid during the acidogenesis phase, which is then converted to butanol during the solventogenesis phase.

ABE_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase (Thl) Ethanol Ethanol AcetylCoA->Ethanol Aldehyde/Alcohol Dehydrogenase (AdhE) HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Dehydrogenase (Hbd) Acetone Acetone AcetoacetylCoA->Acetone CoA Transferase (CoAT) & Acetoacetate Decarboxylase (Adc) CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crotonase (Crt) ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA Dehydrogenase (Bcd) Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde Aldehyde/Alcohol Dehydrogenase (AdhE) Butanol This compound Butyraldehyde->Butanol Aldehyde/Alcohol Dehydrogenase (AdhE)

Caption: The native ABE fermentation pathway in Clostridium species.

Engineered this compound Pathway in E. coli

To overcome the limitations of Clostridium, the core ABE pathway genes can be transferred to E. coli. This allows for the use of advanced genetic tools to optimize the pathway, eliminate competing metabolic routes, and enhance butanol production from acetyl-CoA.

Ecoli_Pathway cluster_engineered Engineered Pathway (from Clostridium) Glucose Host Glucose Metabolism AcetylCoA Acetyl-CoA Glucose->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA thl Lactate Lactate AcetylCoA->Lactate ldhA (deleted) Ethanol Ethanol AcetylCoA->Ethanol adhE (deleted) HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA crt ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA bcd Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde adhE Butanol This compound Butyraldehyde->Butanol adhE

Caption: Engineered this compound production pathway in E. coli.

Experimental Protocols

This section outlines the general methodologies for key experiments in this compound production research.

Protocol for ABE Fermentation by Clostridium acetobutylicum

This protocol provides a general framework for batch fermentation. Specific parameters may require optimization.

  • Strain Activation: Clostridium acetobutylicum cultures are revived from spore stocks by heat-shocking at 80°C for 10 minutes, followed by inoculation into a reinforced clostridial medium (RCM). The culture is incubated anaerobically at 37°C for 18-24 hours.[18]

  • Inoculum Preparation: An active culture from step 1 is transferred (5-10% v/v) into a defined P2 medium containing glucose as the primary carbon source. The culture is grown anaerobically at 37°C until the mid-exponential growth phase is reached.

  • Fermentation: A bioreactor containing sterile P2 medium is inoculated with the prepared culture. The fermentation is maintained under strict anaerobic conditions (e.g., by sparging with N2 gas) at 37°C. The pH is typically controlled and allowed to drop from an initial ~6.5 during acidogenesis, which then triggers the shift to solventogenesis. The fermentation is run for 72-120 hours.[18]

  • Sampling and Analysis: Samples are withdrawn aseptically at regular intervals. Cell growth is monitored by measuring optical density at 600 nm (OD600). The concentrations of substrates (glucose) and products (acetone, butanol, ethanol, butyric acid, acetic acid) are quantified using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) detector.[18]

Protocol for this compound Recovery by Pervaporation

Pervaporation is a membrane-based separation technique effective for recovering butanol from dilute fermentation broths.[19][20]

  • Membrane Selection and Setup: A hydrophobic membrane, such as polydimethylsiloxane (B3030410) (PDMS), is installed in a pervaporation module.[21][22] The experimental setup consists of a feed tank, a pump to circulate the feed solution across the membrane surface, the membrane module, a vacuum pump to create a pressure differential, and a cold trap (e.g., liquid nitrogen) to condense the permeate.

  • Operation: The ABE fermentation broth (feed) is heated to a specified temperature (e.g., 40-60°C) and circulated on one side of the membrane. A vacuum is applied to the other side (permeate side).[21]

  • Separation: Due to the pressure gradient and the membrane's affinity for organic compounds, butanol and other solvents preferentially permeate through the membrane as vapor. Water is largely retained in the feed stream.

  • Collection and Analysis: The permeate vapor is condensed and collected in the cold trap. The compositions of the feed, retentate (the stream that does not pass through the membrane), and the permeate are analyzed by Gas Chromatography (GC) to determine the flux and separation factor of the membrane.[21]

Logical Workflow for Strain Engineering

Improving this compound production often involves a cyclical process of designing, building, testing, and learning.

Strain_Engineering_Workflow Design Design: Identify Genetic Targets (e.g., overexpress butanol pathway genes, delete byproduct pathways) Build Build: Construct Engineered Strain (e.g., using CRISPR-Cas9, plasmid expression) Design->Build Test Test: Characterize Phenotype (Batch fermentation, HPLC/GC analysis) Build->Test Analyze Analyze & Learn: Evaluate Performance (Yield, Titer, Productivity) Test->Analyze Analyze->Design Iterate

Caption: A typical workflow for the metabolic engineering of microbial strains.

Challenges and Future Prospects

Despite its potential, the commercial viability of biobutanol faces several challenges. Key hurdles include the low final butanol concentration in fermentation broths due to product toxicity, which leads to high energy costs for separation and purification.[16] Additionally, the cost of feedstocks remains a significant economic barrier.[18]

Future research is directed towards:

  • Advanced Metabolic Engineering: Developing highly robust and solvent-tolerant microbial strains through systems biology and synthetic biology approaches.[11]

  • Consolidated Bioprocessing (CBP): Engineering single microorganisms capable of both breaking down lignocellulosic biomass and fermenting the resulting sugars into butanol, thereby reducing process steps and costs.

  • In-Situ Product Recovery: Integrating fermentation with advanced separation techniques like gas stripping and pervaporation to continuously remove butanol, alleviating product inhibition and improving overall productivity.

  • Alternative Feedstocks: Optimizing the use of non-food biomass, including agricultural and forestry waste, to enhance sustainability and reduce feedstock costs.[16]

Overcoming these challenges through continued innovation will be critical to establishing this compound as a key component of a sustainable energy future.

References

Methodological & Application

Application Notes and Protocols: 1-Butanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1-butanol (B46404) as a versatile and effective solvent in various organic synthesis reactions. Its unique properties, including its polarity, boiling point, and ability to form azeotropes with water, make it a valuable tool in a chemist's arsenal.

Fischer Esterification: Synthesis of n-Butyl Acetate (B1210297)

This compound is an excellent reactant and solvent for Fischer esterification reactions. Its higher boiling point allows for reactions to be conducted at elevated temperatures, increasing the reaction rate. Furthermore, its ability to form a ternary azeotrope with water and the ester product facilitates the removal of water, driving the equilibrium towards the product.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )MolesVolume (mL)Density (g/mL)Boiling Point (°C)
This compound74.120.19.20.810117.7
Acetic Acid60.050.15.71.049118.0
n-Butyl Acetate116.16--0.882126.0
Sulfuric Acid (catalyst)98.08-0.51.840337.0

Note: The table presents typical molar equivalents for a laboratory-scale synthesis. The volume of the catalyst is an approximation for a catalytic amount.

Experimental Protocol: Synthesis of n-Butyl Acetate

Materials:

  • This compound (reagent grade)

  • Glacial Acetic Acid (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Boiling chips

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 9.2 mL (0.1 mol) of this compound, 5.7 mL (0.1 mol) of glacial acetic acid, and a few boiling chips.

  • Catalyst Addition: Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes. The reaction temperature will be approximately 115-120°C.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Washing:

    • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

    • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the crude n-butyl acetate over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Purification (Optional): For higher purity, the n-butyl acetate can be purified by simple distillation, collecting the fraction boiling between 124-126°C.

  • Characterization: The product can be characterized by its boiling point, refractive index, and spectroscopic methods (IR, NMR). A typical yield for this reaction is in the range of 60-70% without purification.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow reagents 1. Mix Reactants: This compound, Acetic Acid, Boiling Chips catalyst 2. Add Catalyst: Conc. H₂SO₄ reagents->catalyst Slowly with swirling reflux 3. Reflux: 1-2 hours at ~120°C catalyst->reflux cool 4. Cool and Quench: Add cold water reflux->cool wash1 5. Wash: 5% NaHCO₃ solution cool->wash1 wash2 6. Wash: Saturated NaCl (brine) wash1->wash2 dry 7. Dry: Anhydrous Na₂SO₄ wash2->dry isolate 8. Isolate Product: Decant/Filter dry->isolate

Caption: Workflow for the synthesis of n-butyl acetate via Fischer Esterification.

Nanoparticle Synthesis: Zinc Oxide (ZnO) Nanoparticles

This compound serves as an effective solvent and capping agent in the solvothermal synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO). The alcohol's boiling point allows for the necessary reaction temperatures, while its molecules can coordinate to the nanoparticle surface, controlling growth and preventing agglomeration.

Quantitative Data Summary
ReactantMolecular Weight ( g/mol )Mass (g)Moles
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)219.505.000.0228
This compound (solvent)74.12--
Experimental Protocol: Synthesis of ZnO Nanoparticles

Materials:

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound

  • Round-bottom flask or beaker with a reflux condenser

  • Hotplate with magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Dissolution: In a flask, dissolve 5.00 g of zinc acetate dihydrate in 50 mL of this compound.

  • Reaction: Heat the solution to 60°C with vigorous stirring and maintain these conditions for 24 hours. A white precipitate of ZnO nanoparticles will form.

  • Cooling: After 24 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Isolation:

    • Separate the white precipitate from the solution by centrifugation.

    • Wash the collected nanoparticles by re-dispersing them in absolute ethanol (B145695) and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified ZnO nanoparticles in an oven at 80°C overnight.

  • Characterization: The size, morphology, and crystalline structure of the synthesized ZnO nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).

Experimental Workflow: ZnO Nanoparticle Synthesis

ZnO_Nanoparticle_Synthesis_Workflow dissolve 1. Dissolve Reactant: Zinc Acetate Dihydrate in this compound react 2. Solvothermal Reaction: 60°C for 24 hours with stirring dissolve->react cool 3. Cool to Room Temperature react->cool centrifuge 4. Isolate Nanoparticles: Centrifugation cool->centrifuge wash 5. Wash: Repeat centrifugation with Ethanol (3x) centrifuge->wash dry 6. Dry Nanoparticles: Oven at 80°C wash->dry Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product Boronic R²B(OH)₂ + Base Boronic->Transmetal Halide R¹X Halide->OxAdd

Application Notes and Protocols for 1-Butanol Production from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the production of 1-butanol (B46404) from lignocellulosic biomass, a promising renewable alternative to fossil fuels. The protocol encompasses the entire workflow, from biomass pretreatment to butanol recovery. The methodologies are compiled from established scientific literature to ensure robustness and reproducibility.

I. Introduction

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is an abundant and non-food-competing feedstock for the production of biofuels and biochemicals.[1] The conversion of this complex substrate into this compound is a multi-step process involving:

  • Pretreatment: To break down the recalcitrant structure of lignocellulose and increase the accessibility of cellulose and hemicellulose to enzymatic degradation.[2]

  • Enzymatic Hydrolysis: To depolymerize cellulose and hemicellulose into fermentable monosaccharides, such as glucose and xylose.

  • Fermentation: To convert the liberated sugars into acetone, butanol, and ethanol (B145695) (ABE) using solventogenic bacteria, typically of the Clostridium genus.[3]

  • Product Recovery: To separate and purify this compound from the fermentation broth.

This document provides detailed experimental protocols for each of these stages, along with quantitative data for expected yields and product concentrations.

II. Lignocellulosic Biomass Composition

The composition of lignocellulosic biomass can vary significantly depending on the source. Understanding this composition is crucial for optimizing the subsequent processing steps.

Table 1: Typical Composition of Various Lignocellulosic Biomass Feedstocks (% of Dry Weight)

FeedstockCelluloseHemicelluloseLigninReference
Corn Stover35-4520-3510-20[4][5]
Wheat Straw33-4020-3015-20[4]
Rice Straw32-4719-275-24[6]
Sugarcane Bagasse40-5025-3518-24[5]
Hardwood40-5524-4018-25[1]
Softwood45-5025-3525-35[7]

III. Experimental Protocols

Pretreatment of Lignocellulosic Biomass (Dilute Acid Method)

This protocol describes a dilute sulfuric acid pretreatment of corn stover, a commonly used lignocellulosic feedstock.

Objective: To hydrolyze hemicellulose and increase the accessibility of cellulose for enzymatic digestion.

Materials:

  • Milled corn stover (particle size < 2 mm)

  • Sulfuric acid (H₂SO₄), 0.75% (w/v)

  • Autoclave or steam reactor

  • Filtration apparatus

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) slurry of milled corn stover in 0.75% (w/v) sulfuric acid.

  • Transfer the slurry to an autoclave or steam reactor.

  • Heat the mixture to 160°C and maintain this temperature for 5 minutes.[8]

  • After the reaction time, rapidly cool the reactor to below 50°C.

  • Separate the liquid hydrolysate from the solid residue by filtration.

  • Wash the solid residue with deionized water until the pH of the filtrate is neutral. This removes soluble inhibitors and residual acid.

  • The washed solid residue (pretreated biomass) is now ready for enzymatic hydrolysis. The liquid hydrolysate, rich in xylose, can be detoxified and fermented separately or combined with the cellulose hydrolysate.

Enzymatic Hydrolysis of Pretreated Biomass

Objective: To convert the cellulose and remaining hemicellulose in the pretreated biomass into fermentable monosaccharides.

Materials:

  • Pretreated lignocellulosic biomass (e.g., corn stover from the previous step)

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Commercial cellulase (B1617823) and xylanase enzyme preparations

  • Shaking incubator

Procedure:

  • Prepare a slurry of the pretreated biomass in 50 mM citrate buffer (pH 4.8) at a solids loading of 10% (w/v).

  • Pre-incubate the slurry at 50°C for 30 minutes in a shaking incubator.

  • Add cellulase and xylanase enzymes to the slurry. A typical enzyme loading is 15-20 FPU (Filter Paper Units) of cellulase per gram of glucan and a corresponding activity of xylanase.[9][10] The optimal enzyme ratio may need to be determined empirically for the specific biomass and pretreatment method used.

  • Incubate the mixture at 50°C with constant agitation (e.g., 150 rpm) for 48-72 hours.

  • Take samples periodically to monitor the release of glucose and xylose using techniques such as HPLC.

  • After hydrolysis, the resulting sugar-rich hydrolysate is separated from the solid lignin residue by centrifugation or filtration and then used as the fermentation medium.

Table 2: Expected Sugar Yields from Enzymatic Hydrolysis of Pretreated Corn Stover

Enzyme Loading (FPU/g glucan)Glucose Yield (% of theoretical)Xylose Yield (% of theoretical)Reference
5~78~97[11]
10~86-[11]
1583.297.3[9]
Acetone-Butanol-Ethanol (ABE) Fermentation

Objective: To convert the fermentable sugars in the lignocellulosic hydrolysate to acetone, butanol, and ethanol.

Materials:

  • Lignocellulosic hydrolysate (containing glucose and xylose)

  • Clostridium acetobutylicum ATCC 824 (or other suitable solventogenic strain)

  • P2 medium components (yeast extract, tryptone, salts)

  • Anaerobic chamber or bioreactor with nitrogen gas supply

  • Sterile syringes and needles

Procedure:

  • Supplement the lignocellulosic hydrolysate with nutrients to prepare the fermentation medium. A common medium is P2 medium, which typically contains yeast extract (1-5 g/L) and other essential minerals and vitamins. The final sugar concentration should be adjusted to 40-60 g/L.[12]

  • Transfer the fermentation medium to a sterile bioreactor and sparge with oxygen-free nitrogen gas for at least 30 minutes to create anaerobic conditions.

  • Inoculate the medium with an actively growing culture of Clostridium acetobutylicum to an initial optical density (OD₆₀₀) of approximately 0.05-0.1.

  • Maintain the fermentation at 37°C and a pH between 4.5 and 5.5. The pH can be controlled by the addition of sterile NaOH or Ca(OH)₂.

  • The fermentation is typically biphasic: an initial acidogenic phase where acetic and butyric acids are produced, followed by a solventogenic phase where these acids are re-assimilated and ABE is produced.[3][13]

  • Monitor the fermentation progress by measuring cell density (OD₆₀₀), sugar consumption, and the production of acids and solvents using HPLC.

  • The fermentation is typically complete within 72-120 hours.

Table 3: ABE Fermentation Performance with Lignocellulosic Hydrolysates

FeedstockStrainButanol Titer (g/L)ABE Titer (g/L)Butanol Yield (g/g sugar)Reference
Corn StoverC. beijerinckii6.959.33~0.22[12]
Wheat StrawC. beijerinckii8.811.80.32[14]
Sugarcane BagasseC. acetobutylicum8.1712.33~0.20[12]
Rice StrawC. acetobutylicum-6.2-[15]
In-Situ Product Recovery: Gas Stripping

Objective: To continuously remove butanol from the fermentation broth to alleviate product inhibition and improve overall productivity.

Materials:

  • Fermentation bioreactor equipped with a gas inlet and outlet

  • Nitrogen gas source

  • Condenser with a cooling system (e.g., refrigerated circulator)

  • Collection vessel for the condensate

Procedure:

  • During the solventogenic phase of the ABE fermentation, begin sparging sterile nitrogen gas through the fermentation broth at a controlled flow rate (e.g., 0.5-1.5 L/min).[16][17]

  • The gas exiting the bioreactor, now saturated with butanol and other volatile compounds, is passed through a condenser set to a low temperature (e.g., 5°C).[16][17]

  • The condensed liquid, enriched in butanol, is collected in a separate vessel.

  • The non-condensable gas (nitrogen) can be recycled back to the bioreactor.

  • This process can be operated continuously or intermittently to maintain the butanol concentration in the fermenter below toxic levels (typically < 10-15 g/L).

Table 4: Performance of Gas Stripping for Butanol Recovery

ParameterValueReference
Feed Temperature60°C[16][17]
Gas Flow Rate1.34 L/min[16][17]
Refrigeration Temperature5°C[16][17]
Butanol Concentration in Condensate (single stage)119 g/L[16][17]
Butanol Concentration in Condensate (two-stage)300-360 g/L[16][17]
Butanol Recovery Efficiency70-80%[16][17]

IV. Visualized Workflows and Pathways

Experimental Workflow

experimental_workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Dilute Acid) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Washed Solids Fermentation ABE Fermentation Hydrolysis->Fermentation Sugar Hydrolysate Recovery Product Recovery (Gas Stripping) Fermentation->Recovery Fermentation Broth Butanol This compound Recovery->Butanol Concentrated Product

Caption: Overall experimental workflow for this compound production.

Signaling Pathway for Solventogenesis in Clostridium acetobutylicum

solventogenesis_pathway cluster_inputs Inputs cluster_acidogenesis Acidogenesis Phase cluster_solventogenesis Solventogenesis Phase cluster_regulation Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA Acetate Acetate AcetylCoA->Acetate Butyrate Butyrate ButyrylCoA->Butyrate Butanol This compound ButyrylCoA->Butanol AcetoacetylCoA Acetoacetyl-CoA Acetate->AcetoacetylCoA Butyrate->AcetoacetylCoA Acetone Acetone AcetoacetylCoA->Acetone Spo0A Spo0A sol_operon sol Operon (adhE, ctfA, ctfB) Spo0A->sol_operon + adc_operon adc Operon Spo0A->adc_operon + sol_operon->Butanol adc_operon->Acetone

Caption: Key metabolic and regulatory pathways in C. acetobutylicum.

References

Application Notes & Protocols: 1-Butanol in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Butanol (B46404) for Liquid-Liquid Extraction

This compound, a primary alcohol with the chemical formula C₄H₉OH, is an effective and versatile solvent for liquid-liquid extraction (LLE) processes.[1] Its unique properties, including partial miscibility with water and the ability to dissolve a wide range of polar and non-polar compounds, make it a valuable alternative to more traditional extraction solvents like ethyl acetate (B1210297) and hexane.[2][3][4] this compound is particularly advantageous for the extraction of polar molecules from aqueous solutions, a notoriously challenging task in chemical synthesis and downstream processing.[2][5][6] Its nanostructure in the "wet" phase, which can form small inverse micelles of water, helps to accommodate and solvate polar solutes, enhancing extraction efficiency.[2][5][6] Furthermore, this compound is considered a "green solvent" as it can be produced from biomass, adding to its appeal from a sustainability perspective.[3]

Key Applications

This compound's utility in LLE spans various scientific and industrial domains:

  • Pharmaceuticals and Drug Development: It serves as a solvent and intermediate in the manufacturing of pharmaceuticals.[7] Its solvency is utilized for the extraction of active pharmaceutical ingredients (APIs) and in the synthesis of various drug compounds.[8][9]

  • Natural Products and Flavors: this compound is employed in the extraction of natural flavouring materials, essential oils, and for creating hop extracts for beermaking.[1][9] It has shown superior performance in extracting essential oils, such as from lavender, compared to other solvents.[4]

  • Fermentation Broth Recovery: LLE with this compound is a promising method for recovering biofuels and biochemicals from fermentation broths.[10][11] It is used to extract products like butanol itself (in ABE fermentation), antibiotics, and other organic compounds, often improving overall process yield by mitigating product inhibition.[7][10][12] Studies have shown it to be the most appropriate solvent for extracting certain antibiotics from culture supernatants compared to n-hexane and ethyl acetate.[13][14]

  • Biochemical Research: In laboratory settings, this compound is used for the extraction of lipid-free protein from egg yolk and for concentrating nucleic acid solutions.[1][15] During nucleic acid concentration, repeated extractions with this compound remove water from the aqueous phase, effectively reducing the sample volume without precipitating the nucleic acids.[15]

  • Extraction of Polar Compounds: this compound has demonstrated significantly higher efficiency than ethyl acetate for extracting polar compounds, such as cyclohexane-1,2-diol, from aqueous solutions that mimic cell lysates.[2][3][6]

Data Presentation: Performance and Properties

Table 1: Comparison of this compound with Other Common Extraction Solvents
PropertyThis compoundEthyl Acetaten-HexaneEthanol
Formula C₄H₉OHC₄H₈O₂C₆H₁₄C₂H₅OH
Boiling Point (°C) 117.777.16978.37
Density (g/cm³) 0.810.9020.6590.789
Solubility in Water (g/L at 25°C) 73830.014Miscible
Flash Point (°C) 35-4-2213
Primary Use Case Extraction of polar & non-polar compoundsGeneral purpose extraction of moderately polar compoundsExtraction of non-polar compoundsPrimarily used as a polar solvent, not for LLE
Key Advantage High efficiency for polar compounds from aqueous media.[2][3]Good general-purpose solventHigh selectivity for non-polar compoundsHigh polarity
Key Disadvantage Higher boiling point requires more energy for removalHigher water miscibility can be an issuePoor solvent for polar compounds; high flammability.[4]Fully miscible with water, unsuitable for LLE

Data compiled from various sources.[1][4]

Table 2: Extraction Efficiency Data for this compound
Application / CompoundAqueous MatrixExtraction Efficiency / YieldComparison Solvent & YieldReference
Cyclohexane-1,2-diolBuffer solutions (mimicking cell lysates)94 - 98% (isolated yield)Ethyl Acetate: "Significantly less efficient"[3]
AntibioticsCulture SupernatantHighest yieldn-Hexane, Ethyl Acetate: Lower yields[13][14]
Lavender OilDried LeavesSignificant yield boostEthanol, Hexanes: Lower yields[4]
Citrus OilDried LeavesComparable to ethanolEthanol: Comparable; Hexanes: Lower yield[4]
1,3-Propanediol (1,3-PDO)Simulated Fermentation Broth41% (in a three-step extraction)Not specified[16]

Visualizations: Workflows and Principles

G General Liquid-Liquid Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Recovery A Prepare Aqueous Phase (containing target analyte) C Combine Phases in Separatory Funnel A->C B Select Immiscible Organic Solvent (this compound) B->C D Shake Vigorously to Increase Surface Area C->D E Allow Layers to Separate D->E F Drain Lower Aqueous Layer E->F G Collect Upper This compound Layer F->G H Solvent Evaporation (e.g., Rotary Evaporator) G->H I Isolated Analyte H->I

Caption: A typical workflow for performing liquid-liquid extraction.

G Decision Logic for Using this compound Start Start: Need to extract a solute from aqueous phase IsPolar Is the target solute polar? Start->IsPolar IsEmulsion Is emulsion formation a major concern? IsPolar->IsEmulsion Yes ConsiderAlt Consider alternative solvents (e.g., Ethyl Acetate, Hexane) IsPolar->ConsiderAlt No (Non-polar solute) IsGreen Is 'Green Chemistry' a priority? IsEmulsion->IsGreen No IsEmulsion->ConsiderAlt Yes (Consider membrane extraction) UseButanol Use this compound IsGreen->UseButanol Yes IsGreen->UseButanol No (Still a strong candidate)

Caption: A decision tree for selecting this compound as a solvent.

G Partitioning Principle: this compound/Water System cluster_system Separatory Funnel cluster_butanol This compound Phase (Upper Layer) cluster_water Aqueous Phase (Lower Layer) Solute_Org Solute Butanol This compound Solute_Aq Solute Solute_Aq->Solute_Org Partitioning into Organic Phase Water Water

References

Application Notes & Protocols: Metabolic Engineering of E. coli for 1-Butanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butanol (B46404) is a promising advanced biofuel and a valuable chemical feedstock, offering several advantages over ethanol, such as higher energy density, lower hygroscopicity, and compatibility with existing gasoline infrastructure.[1][2] While naturally produced by various Clostridium species through Acetone-Butanol-Ethanol (ABE) fermentation, these native producers suffer from complex genetics and low butanol tolerance, making them difficult to engineer.[3][4] Escherichia coli, a well-characterized and genetically tractable microorganism, has emerged as a preferred host for heterologous this compound production.[3][5]

This document provides an overview of the key metabolic engineering strategies, quantitative production data, and detailed experimental protocols for producing this compound in engineered E. coli.

Metabolic Pathways for this compound Production

The most common strategy for this compound production in E. coli involves the heterologous expression of the CoA-dependent pathway from Clostridium acetobutylicum.[6] This pathway converts the central metabolic intermediate, acetyl-CoA, into this compound through a series of five enzymatic steps.

The canonical pathway begins with the condensation of two acetyl-CoA molecules. A key modification to improve flux involves replacing the oxygen-sensitive and potentially inefficient butyryl-CoA dehydrogenase (Bcd) from Clostridium, which requires an electron transfer flavoprotein (Etf), with an NADH-dependent trans-enoyl-CoA reductase (Ter).[7][8] This modification directly couples the pathway to the host's NADH pool, which is crucial for creating a metabolic driving force.[8]

Butanol_Pathway cluster_central_metabolism Central Metabolism cluster_butanol_pathway Engineered this compound Pathway cluster_knockouts Competing Pathways (Deleted) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate ldhA Succinate Succinate Pyruvate->Succinate frdBC AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB / thl (Thiolase) Ethanol Ethanol AcetylCoA->Ethanol adhE Acetate (B1210297) Acetate AcetylCoA->Acetate pta HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA hbd (Dehydrogenase) NADH -> NAD+ CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA crt (Crotonase) ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA ter (Reductase) NADH -> NAD+ Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde adhE2 (Dehydrogenase) Butanol This compound Butyraldehyde->Butanol adhE2 (Dehydrogenase) NADH -> NAD+

Caption: Engineered this compound pathway in E. coli. (Max Width: 760px)

Researchers have also explored other synthetic routes to address limitations of the CoA-dependent pathway, such as enzyme oxygen sensitivity.[9]

  • Keto-Acid Pathway: This approach leverages native amino acid biosynthesis pathways, converting 2-ketobutyrate (an isoleucine precursor) to this compound.[10]

  • Fatty Acid Biosynthesis (FAS) Pathway: A synthetic O2-tolerant pathway was constructed using enzymes from the native FAS system, which utilizes acyl-carrier protein (ACP) intermediates instead of CoA intermediates.[9]

Key Genetic Engineering Strategies

Achieving high-titer this compound production requires extensive metabolic engineering to direct carbon flux towards the desired product and ensure cofactor balance.

A critical strategy is to create a surplus of precursors and reducing equivalents (NADH) that "push" the metabolic flux through the engineered pathway.[7][8] This is achieved by deleting native fermentation pathways that compete for acetyl-CoA and consume NADH under anaerobic conditions.[2][11] Deletions of genes such as ldhA (lactate), adhE (ethanol), frdBC (succinate), and pta (acetate) are common.[11][12] This renders the cell unable to grow anaerobically without the engineered butanol pathway to regenerate NAD+, effectively coupling production to cell survival.[11]

Driving_Force cluster_main Logical Flow of Metabolic Engineering Start Wild-Type E. coli (Anaerobic Conditions) Glycolysis Glycolysis produces Acetyl-CoA and excess NADH Start->Glycolysis NativePathways Native Fermentation Pathways Consume NADH (Ethanol, Lactate, etc.) Glycolysis->NativePathways Default Flux Deletion Delete Native Fermentation Genes (ldhA, adhE, frdBC) Glycolysis->Deletion Engineered Strain NativePathways->Deletion Imbalance Metabolic Imbalance: NADH Accumulation, No NAD+ Regeneration Deletion->Imbalance Pathway_Insert Introduce Engineered NADH-Dependent This compound Pathway Imbalance->Pathway_Insert Result NADH surplus creates a 'Driving Force' for This compound Production Imbalance->Result Pathway provides NADH sink Pathway_Insert->Result

Caption: Creating a metabolic driving force for this compound production. (Max Width: 760px)
Data Presentation: this compound Production in Engineered E. coli

The following table summarizes key quantitative data from various metabolic engineering studies.

Strain / Study Key Genetic Modifications Pathway Type Titer (g/L) Yield (% Theoretical) Conditions Reference
Atsumi et al. (2008)Overexpression of modified Clostridial pathway; Deletion of ldhA, adhE, frdBC, pta, fnr.CoA-dependent0.5~15%Shake flask, Anaerobic[1][2]
Shen & Liao (2008)Keto-acid pathway overexpression; Deregulation of amino acid biosynthesis.Keto-acid2.0 (total butanol & propanol)N/AShake flask[10]
Shen et al. (2011)Modified Clostridial pathway (with Ter); Deletion of ldhA, adhE, frdBC.CoA-dependent30.0 70-88%Fed-batch fermentor with gas stripping[7][8][13]
Ghiaci et al. (2014)Synthetic pathway using fatty acid biosynthesis enzymes.ACP-dependent~0.3N/AShake flask, Aerobic[9]
Chen et al. (2016)Self-regulated pathway using endogenous fermentation promoters; Deletion of ldhA, frdBC, adhE, pta.CoA-dependent10.0~61%High-density fermentation, Anaerobic[11]

N/A: Not available in the cited source.

Experimental Protocols

The following protocols provide a generalized framework for the construction, cultivation, and analysis of this compound producing E. coli strains.

Workflow_Diagram cluster_strain Protocol 1: Strain Construction cluster_ferm Protocol 2: Fermentation cluster_anal Protocol 3: Analysis P1_Start Design Pathway Plasmids (e.g., pEL11, pIM8) P1_Clone Clone Pathway Genes (atoB, hbd, crt, ter, adhE2) P1_Start->P1_Clone P1_Transform Transform Plasmids into Engineered Host P1_Clone->P1_Transform P1_Host Prepare Host Strain (e.g., BW25113) P1_KO Generate Gene Deletions (ΔldhA, ΔadhE, ΔfrdBC) via Lambda Red P1_Host->P1_KO P1_KO->P1_Transform P1_Verify Verify Strain by PCR and Sequencing P1_Transform->P1_Verify P2_Inoc Inoculate Seed Culture P1_Verify->P2_Inoc Verified Strain P2_Media Prepare Fermentation Media (e.g., M9 + Yeast Extract) P2_Media->P2_Inoc P2_Grow Grow Aerobically to OD600 ~0.6-0.8 P2_Inoc->P2_Grow P2_Induce Induce Gene Expression (e.g., with IPTG) P2_Grow->P2_Induce P2_Switch Switch to Anaerobic Conditions P2_Induce->P2_Switch P2_Ferm Run Fed-Batch Fermentation (pH, temp, glucose control) P2_Switch->P2_Ferm P2_Sample Collect Samples Periodically P2_Ferm->P2_Sample P3_Prep Prepare Samples (Centrifuge, filter supernatant) P2_Sample->P3_Prep Fermentation Broth P3_GC Analyze by GC-FID P3_Prep->P3_GC P3_Std Prepare this compound Standards P3_Std->P3_GC P3_Quant Quantify Concentration using Standard Curve P3_GC->P3_Quant

Caption: Overall experimental workflow for this compound production. (Max Width: 760px)
Protocol 1: Construction of a this compound Producing E. coli Strain

This protocol describes the creation of an E. coli strain with deletions in competing fermentation pathways and plasmids for expressing the this compound pathway.

Materials:

  • E. coli host strain (e.g., BW25113)

  • Plasmids for Lambda Red recombineering (e.g., pKD46)

  • Plasmids for pathway expression (e.g., pTrc99a, pETDuet-1)

  • Genes for this compound pathway (e.g., atoB, hbd, crt, ter, adhE2)

  • Primers for gene amplification and verification

  • Appropriate antibiotics and inducers (e.g., IPTG)

  • Standard molecular biology reagents and equipment

Methodology:

  • Pathway Plasmid Construction:

    • Synthesize or PCR-amplify the required genes (atoB from E. coli; hbd, crt, adhE2 from C. acetobutylicum; ter from Treponema denticola).

    • Clone the genes into expression plasmids under the control of an inducible promoter (e.g., PLlacO1 or PT7). For example, clone atoB, hbd, crt, adhE2 as a synthetic operon on one plasmid and ter on a compatible second plasmid.[8]

    • Verify all constructs by restriction digest and Sanger sequencing.

  • Chromosomal Gene Deletions (Lambda Red Recombineering):

    • Transform the host E. coli with the temperature-sensitive pKD46 plasmid, which expresses the Lambda Red recombinase.

    • Prepare electrocompetent cells expressing the recombinase.

    • PCR-amplify a kanamycin (B1662678) resistance cassette flanked by FRT sites with ~50 bp homology arms corresponding to the upstream and downstream regions of the target gene (e.g., ldhA).

    • Electroporate the linear DNA fragment into the recombinase-expressing cells.

    • Select for successful recombinants on LB agar (B569324) plates containing kanamycin.

    • Verify the deletion by PCR using primers flanking the target gene locus.

    • Remove the resistance cassette using a helper plasmid expressing the FLP recombinase to allow for subsequent deletions.

    • Repeat the process for all target genes (adhE, frdBC).

  • Final Strain Assembly:

    • Prepare competent cells of the final engineered host strain (with all deletions).

    • Co-transform the butanol pathway expression plasmids into the host strain.

    • Select on LB agar plates containing the appropriate antibiotics for both plasmids.

    • Confirm the presence of plasmids in a final colony-PCR-verified clone.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol is based on the high-titer production method described by Shen et al. (2011).[7][8]

Materials:

  • Verified this compound producing E. coli strain

  • Bioreactor (e.g., 2 L) with pH, temperature, and dissolved oxygen control

  • Fermentation medium (e.g., M9 minimal medium with 5 g/L yeast extract, 20 g/L glucose)

  • Feeding solution (e.g., 500 g/L glucose)

  • Base for pH control (e.g., 2 M NaOH or NH₄OH)

  • Inducer (e.g., 1 M IPTG)

  • Appropriate antibiotics

Methodology:

  • Inoculum Preparation:

    • Inoculate 5 mL of LB medium (with antibiotics) with a single colony and grow overnight at 37°C.

    • Use the overnight culture to inoculate 100 mL of fermentation medium in a 500 mL flask. Grow at 37°C with shaking until the OD₆₀₀ reaches ~2.0.

  • Bioreactor Setup and Inoculation:

    • Prepare the bioreactor with 1 L of sterile fermentation medium.

    • Set the temperature to 37°C. Maintain aerobic conditions initially by sparging air and maintaining agitation (e.g., 400 rpm).

    • Inoculate the bioreactor with the seed culture.

  • Growth and Induction (Aerobic Phase):

    • Allow cells to grow aerobically until the OD₆₀₀ reaches 0.6-0.8.

    • Induce the culture by adding IPTG to a final concentration of 0.1 mM.

  • Production Phase (Anaerobic):

    • After induction, switch to anaerobic conditions by stopping the air supply and sparging with N₂ gas.[7]

    • Reduce the temperature to 30°C.

    • Set the pH controller to maintain a pH of 6.8 by automatic addition of base.[7]

    • Begin fed-batch operation. Monitor the glucose concentration and add the feeding solution to maintain glucose levels between 2-10 g/L.

    • For very high titers, a gas stripping system can be implemented to remove butanol in situ, reducing product toxicity.[7][13]

  • Sampling:

    • Collect samples (e.g., 1-2 mL) at regular intervals (e.g., every 4-8 hours) to measure OD₆₀₀, glucose concentration, and this compound concentration.

Protocol 3: Quantification of this compound by Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for quantifying volatile compounds like this compound in fermentation broth.[14][15]

Materials:

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., DB-WAX or similar polar column)

  • Fermentation samples

  • This compound standard (high purity)

  • Internal standard (optional, e.g., isobutanol or pentanol)

  • Solvent for extraction (e.g., ethyl acetate)

  • Syringe filters (0.22 µm)

  • GC vials

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at >12,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.

    • (Optional but recommended) Perform a liquid-liquid extraction for cleaner analysis. Mix 500 µL of the filtered supernatant with 500 µL of ethyl acetate containing a known concentration of an internal standard. Vortex vigorously and allow the phases to separate. Transfer the top organic layer to a GC vial.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in sterile fermentation medium (or water) covering the expected concentration range (e.g., 0.1 g/L to 10 g/L).

    • Process these standards in the same way as the experimental samples, including the extraction step if used.

  • GC-FID Analysis:

    • Instrument Setup (Example Parameters):

      • Injector Temperature: 220°C

      • Detector Temperature: 250°C

      • Carrier Gas: Helium or Nitrogen

      • Oven Program: Hold at 40°C for 2 min, ramp to 120°C at 20°C/min, then ramp to 220°C at 30°C/min, hold for 1 min.[15]

      • Injection Volume: 1 µL

    • Run the standards first to generate a calibration curve, followed by the experimental samples.

  • Quantification:

    • Integrate the peak area for this compound (and the internal standard, if used).

    • Plot the peak area (or the ratio of butanol area to internal standard area) of the standards against their known concentrations to create a linear calibration curve.

    • Use the equation from the linear regression of the standard curve to calculate the this compound concentration in the unknown samples.

References

Application Notes and Protocols: 1-Butanol as a Mobile Phase in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Butanol (B46404), a primary alcohol, serves as a versatile solvent component in various chromatographic techniques. Its moderate polarity and ability to form hydrogen bonds make it a valuable tool for the separation of a wide range of analytes. In normal-phase and partition chromatography, such as paper and thin-layer chromatography, it is a key component of the mobile phase, influencing the partitioning of analytes between the stationary and mobile phases. In reversed-phase high-performance liquid chromatography (HPLC), it can be used as a mobile phase modifier to improve peak shape and recovery, especially for large biomolecules. This document provides detailed application notes and protocols for utilizing this compound in several key chromatography applications.

Paper Chromatography (PC) for Amino Acid Separation

Paper chromatography is a liquid-liquid partition technique where the stationary phase is water adsorbed onto cellulose (B213188) fibers of the paper, and the mobile phase is an organic solvent mixture that moves up the paper by capillary action.[1][2] A common mobile phase for separating amino acids consists of n-butanol, glacial acetic acid, and water.[3][4]

Experimental Protocol

Objective: To separate and identify a mixture of amino acids.

Materials:

  • Whatman No. 1 chromatography paper[2]

  • Chromatography developing chamber

  • Micropipettes or capillary tubes[5]

  • Mobile Phase: n-butanol, glacial acetic acid, and water (4:1:5 v/v/v)[1][6]

  • Sample: Solutions of known amino acids and an unknown mixture (1 mg/mL in 0.05N HCl or water)[2]

  • Visualization Reagent: 0.1% Ninhydrin (B49086) in acetone[1]

  • Oven or heat gun

Procedure:

  • Mobile Phase Preparation: Mix n-butanol, glacial acetic acid, and water in a 4:1:5 ratio in a separating funnel. Shake the mixture and allow the layers to separate. The upper organic layer is the mobile phase, and the lower aqueous layer is used to saturate the chamber's atmosphere.[1][2]

  • Chamber Saturation: Pour the upper (organic) phase into the bottom of the developing chamber to a depth of about 1 cm. Place a beaker containing the lower (aqueous) phase inside the chamber to ensure the atmosphere remains saturated with both phases. Close the chamber and let it equilibrate for at least 30 minutes.[2]

  • Sample Application: Using a pencil, draw a faint origin line about 2-3 cm from the bottom edge of the chromatography paper.[5] Using a micropipette, apply small spots of the known amino acid standards and the unknown mixture along the origin line, keeping a distance of at least 2 cm between spots. Allow the spots to dry completely.[1]

  • Chromatogram Development: Place the spotted paper into the chamber, ensuring the bottom edge is immersed in the mobile phase but the spots on the origin line are above the solvent level.[7] Close the chamber and allow the solvent to ascend the paper. The development can take several hours (e.g., 12-16 hours).[1]

  • Visualization: Once the solvent front has moved a significant distance (e.g., 8-10 cm), remove the paper from the chamber and immediately mark the solvent front with a pencil.[7] Allow the paper to air-dry completely in a fume hood.

  • Spray the dried paper evenly with the ninhydrin reagent and heat it in an oven at 105-110°C for 5-10 minutes. Amino acids will appear as purple or yellow (for proline) spots.[1]

  • Analysis: Circle the developed spots and measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot.[1]

Data Presentation

The Rf value is calculated as: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)[1]

Amino AcidMobile Phase SystemStationary PhaseReported Rf Value
Glutaminen-butanol:water:acetic acid (60:25:15)TLC Plate0.26[8]
Valinen-butanol:water:acetic acid (60:25:15)TLC Plate0.44[8]
Phenylalaninen-butanol:water:acetic acid (60:25:15)TLC Plate0.60[8]
Alaninen-butanol:acetic acid:water (4:1:1)PaperVaries
Leucinen-butanol:acetic acid:water (4:1:1)PaperVaries

Note: Rf values are indicative and can vary with experimental conditions.

Visualization: Paper Chromatography Workflow

G prep_chamber Prepare & Saturate Chamber develop Develop Chromatogram in Chamber prep_chamber->develop prep_paper Prepare Paper (Draw Origin Line) spot_sample Spot Samples (Standards & Unknown) prep_paper->spot_sample spot_sample->develop dry Dry Paper & Mark Solvent Front develop->dry visualize Spray with Ninhydrin & Heat dry->visualize analyze Calculate Rf Values & Identify Unknown visualize->analyze

Paper Chromatography Experimental Workflow

Thin-Layer Chromatography (TLC) for Plant Pigment Separation

TLC operates on a similar principle to paper chromatography but uses a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel or cellulose, as the stationary phase.[8] It is generally faster and provides better separation.

Experimental Protocol

Objective: To separate the pigments from a plant leaf extract.

Materials:

  • Silica gel TLC plates[9]

  • Developing tank with lid

  • Mortar and pestle

  • Capillary tubes

  • Mobile Phase: n-butanol, water, and acetic acid (60:25:15 v/v/v) has been used for separating polar compounds like amino acids, and similar polar systems can be adapted for pigments.[8] A common system for spinach extract is hexane (B92381) and acetone (B3395972) (7:3).[8] For this protocol, we will use a butanol-based system to highlight its application.

  • Sample: Spinach leaves

  • Extraction Solvent: Acetone

Procedure:

  • Sample Preparation: Grind a few spinach leaves with a small amount of acetone in a mortar and pestle to extract the pigments.[8]

  • Mobile Phase and Chamber Preparation: Prepare the n-butanol:water:acetic acid (60:25:15) mobile phase. Pour the solvent into the developing tank to a depth of 0.5 cm. Place a piece of filter paper inside to help saturate the atmosphere, close the lid, and let it equilibrate.[8]

  • Sample Application: On a silica gel TLC plate, draw a pencil line about 1.5 cm from the bottom. Use a capillary tube to apply a small, concentrated spot of the spinach extract onto the line. Allow the spot to dry completely.[7]

  • Development: Carefully place the TLC plate into the equilibrated tank, ensuring the sample spot is above the solvent level. Replace the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.[7]

  • Visualization and Analysis: Remove the plate and immediately mark the solvent front. Allow the plate to dry. The pigments (chlorophylls, xanthophylls, carotenoids) will be visible as distinct colored spots.[8]

  • Calculate the Rf value for each pigment spot to characterize the separation.

Data Presentation
PigmentTypical ColorReported Rf Value (PC-TLC)*
CarotenoidOrange0.97[8]
PheophytinGrey0.60[8]
Chlorophyll aBlue-green0.52[8]
Chlorophyll bYellow-green0.43[8]
XanthophyllYellow0.18[8]

*Values obtained using a pressurized circular TLC (PC-TLC) system but illustrate relative separation.[8]

Visualization: TLC Logical Relationships

G cluster_factors Factors Influencing Separation cluster_outcomes Separation Outcome MobilePhase Mobile Phase Polarity Rf Rf Value MobilePhase->Rf  High polarity mobile phase  Increases Rf StationaryPhase Stationary Phase Activity Resolution Resolution StationaryPhase->Resolution Analyte Analyte Polarity Analyte->Rf  High polarity analyte  Low Rf on polar stationary phase Rf->Resolution

Factors Influencing TLC Separation

Reversed-Phase HPLC with this compound as a Modifier

In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound can be added in small concentrations to the mobile phase to act as a modifier, which can significantly improve the separation of large, hydrophobic molecules like monoclonal antibodies (mAbs).[10]

Application Note

The inclusion of this compound in the mobile phase for mAb analysis offers several advantages:

  • Improved Recovery: It can increase the recovery of the analyte from the column.[10]

  • Lower Temperature: It reduces the optimal column temperature required for good peak shape and recovery, which is beneficial for thermally sensitive proteins.[10]

  • Higher Efficiency: It can lead to sharper peaks and higher separation efficiency.[10]

The proposed mechanism involves this compound forming a monolayer on the C18 surface, masking residual silanols and providing a more homogeneous surface for interaction.[10]

Experimental Protocol

Objective: To analyze a monoclonal antibody using RP-HPLC with a this compound-modified mobile phase.

Instrumentation & Columns:

  • HPLC system with a variable wavelength UV detector and a column thermostat.

  • Wide-pore C4 or C8 reversed-phase column suitable for protein separation.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Modifier: this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. A typical protocol might involve adding 1-4% this compound to both Mobile Phase A and Mobile Phase B.[10] Ensure all solvents are filtered and degassed.[11]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature (e.g., 60-80°C, lower temperatures are possible with this compound).[10]

  • Sample Injection: Inject 10-20 µL of the mAb sample.

  • Gradient Elution: Run a linear gradient to elute the protein. For example:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 60% B

    • 12-13 min: 60% to 90% B

    • 13-15 min: Hold at 90% B

    • 15-16 min: 90% to 30% B

    • 16-20 min: Re-equilibrate at 30% B

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis: Integrate the peaks to determine retention time and peak area, which corresponds to recovery and quantity.

Data Presentation
Mobile Phase ModifierColumn Temp. for Max. Recovery (°C)Relative Peak Area (Recovery)
No Butanol> 90Baseline
2% this compound~75Improved
4% this compound~60Maximum[10]
2% 1-Propanol~80Lower than this compound[10]

This table summarizes the conceptual findings that adding this compound allows for maximum analyte recovery at a significantly lower column temperature compared to other alcohols or no modifier.[10]

Visualization: HPLC Workflow with Modifier

G cluster_prep Preparation cluster_hplc HPLC System MP Mobile Phase Prep (Water/ACN + this compound) Pump Pump (Gradient Elution) MP->Pump Sample Sample Prep Injector Injector Sample->Injector Pump->Injector Column RP Column (Thermostatted) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Reversed-Phase HPLC Experimental Workflow

Gas Chromatography (GC) for Butanol Analysis in Fuels

In gas chromatography, this compound is typically the analyte rather than the mobile phase. The mobile phase is an inert gas, such as helium or nitrogen, that carries the volatilized sample through the column.[12] GC with a Flame Ionization Detector (GC-FID) is a standard method for identifying and quantifying alcohols like n-butanol and isobutanol in fuel matrices.[12][13]

Experimental Protocol

Objective: To determine the concentration of n-butanol and isobutanol in a gasoline sample.

Instrumentation & Columns:

Reagents:

  • Carrier Gas: Helium or Nitrogen.

  • Standards: Certified standards of n-butanol and isobutanol.

  • Sample: Gasoline sample spiked with known concentrations of butanols for calibration, and the unknown sample.

Procedure:

  • GC Conditions:

    • Injector Temperature: 220°C[14]

    • Detector Temperature: 250°C[14]

    • Carrier Gas Flow Rate: 2.5 mL/min[14]

    • Split Ratio: 100:1[14]

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Calibration: Prepare a series of calibration standards by spiking a gasoline matrix with varying concentrations of n-butanol and isobutanol.

  • Analysis: Inject 1 µL of each standard and the unknown sample into the GC.

  • Data Acquisition: Record the chromatograms. Identify the peaks corresponding to n-butanol and isobutanol based on their retention times compared to the standards.

  • Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line to determine the concentration of butanols in the unknown sample.

Data Presentation
AnalyteStationary PhaseRetention Time (min)
IsobutanolNonpolar (e.g., PDMS)~1.64[13]
n-ButanolNonpolar (e.g., PDMS)> 1.64
EthanolPolarVaries
PropanolPolarVaries
This compoundPolarVaries[15]

Retention times are highly dependent on the specific column and conditions used.

Visualization: GC Analysis Workflow

G prep Prepare Standards & Sample inject Inject Sample (1µL) into GC prep->inject separate Separation in Capillary Column (Temp. Program) inject->separate detect Detection by FID separate->detect analyze Identify by Retention Time Quantify by Peak Area detect->analyze

Gas Chromatography Analysis Workflow

References

Application Note: Fermentation of Syngas for 1-Butanol Production using Clostridium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syngas, a mixture primarily composed of carbon monoxide (CO), hydrogen (H₂), and carbon dioxide (CO₂), is a versatile platform for the sustainable production of biofuels and chemicals. Gas fermentation using acetogenic bacteria, particularly species from the genus Clostridium, offers a promising route to convert these C1 gases into valuable products like 1-butanol (B46404).[1][2] These microorganisms utilize the Wood-Ljungdahl pathway to fix carbon from CO and CO₂ into acetyl-CoA, a central metabolic precursor.[1][2][3] Strains such as Clostridium carboxidivorans are notable for their natural ability to produce not only ethanol (B145695) but also longer-chain alcohols including this compound and 1-hexanol (B41254) from syngas.[4][5][6][7][8] This application note provides detailed protocols and data for the production of this compound from syngas using Clostridium species in a laboratory setting.

Experimental Workflow

The overall process for syngas fermentation to this compound involves several key stages, from the preparation of the anaerobic culture and bioreactor to the fermentation process itself and subsequent analysis of the products.

G Culture Clostridium Culture (e.g., C. carboxidivorans) Inoculation Inoculation Culture->Inoculation Medium Anaerobic Growth Medium Prep Medium->Inoculation Bioreactor Bioreactor Setup & Sterilization Bioreactor->Inoculation Fermentation Syngas Fermentation (Controlled T, pH) Inoculation->Fermentation Sampling Broth Sampling Fermentation->Sampling OffGas Off-Gas Analysis (GC) Fermentation->OffGas Syngas Syngas Feed (CO, H₂, CO₂) Syngas->Fermentation Analysis Metabolite Analysis (GC/HPLC) Sampling->Analysis Recovery This compound (Product) Analysis->Recovery

Caption: High-level workflow for this compound production.

Detailed Protocols

Protocol 1: Microorganism and Medium Preparation

This protocol outlines the steps for preparing the Clostridium carboxidivorans culture and the anaerobic growth medium.

  • Microorganism: Clostridium carboxidivorans P7 (DSM 15243) is recommended.[2]

  • Pre-culture:

    • Prepare serum bottles with a suitable growth medium (e.g., PETC medium supplemented with yeast extract).

    • Make the medium anaerobic by sparging with N₂/CO₂ gas mixture.

    • Inoculate with a cryostock of C. carboxidivorans.

    • Pressurize the headspace with syngas (e.g., 1.5 bar).

    • Incubate at 37°C until a sufficient cell density is reached.

  • Bioreactor Medium:

    • The fermentation medium typically contains a mineral solution, a trace metal solution, and a vitamin solution.[9] A common composition includes yeast extract (1 g/L) and a reducing agent like cysteine (0.6 g/L).[9]

    • Prepare the medium in the bioreactor and sterilize by autoclaving.

    • After cooling, sparge with N₂ to ensure anaerobic conditions before inoculation.

Protocol 2: Bioreactor Setup and Operation

A continuously stirred-tank reactor (CSTR) is a common setup for syngas fermentation.[2][10]

  • Bioreactor: A 2 L CSTR is suitable for lab-scale experiments. Equip it with probes for temperature and pH control, a gas inlet for syngas sparging, and an outlet for off-gas.[11] A mass flow controller is essential for maintaining a constant syngas supply.[11]

  • Sterilization: Autoclave the bioreactor vessel with the medium. Aseptically connect all tubing and probes post-sterilization.

  • Inoculation: Aseptically transfer the pre-culture to the bioreactor. An initial inoculum size of 10% (v/v) is common.

  • Fermentation Conditions:

    • Temperature: Maintain at 37°C.[7] Some studies suggest that lower temperatures (e.g., 30°C) can enhance alcohol production.[12]

    • pH: Control the pH at a setpoint, typically between 5.6 and 6.0.[7][9] The pH can influence the shift from acid production (acidogenesis) to solvent production (solventogenesis).

    • Agitation: Set the stirring speed (e.g., 200-400 rpm) to ensure adequate mixing without causing excessive cell shear.

    • Syngas Supply: Continuously feed the syngas mixture through a sparger. The composition can vary, but a mixture containing CO, CO₂, and H₂ is standard.[9] The low water solubility of CO and H₂ is a key challenge, and efficient mass transfer is critical for high productivity.[5]

Protocol 3: Analytical Methods

Regular monitoring of substrates and products is crucial for process evaluation.

  • Liquid Sample Analysis (Metabolites):

    • Withdraw liquid samples aseptically from the bioreactor at regular intervals.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Analyze the supernatant for alcohols (ethanol, this compound) and organic acids (acetic acid, butyric acid) using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC).[13][14][15]

  • Gas Sample Analysis (Off-Gas):

    • Analyze the composition of the off-gas (CO, H₂, CO₂) using a GC with a Thermal Conductivity Detector (TCD) to determine gas uptake rates.

  • Cell Density Measurement:

    • Measure the optical density (OD) of the culture broth at 600 nm using a spectrophotometer to monitor cell growth. This can be correlated to cell dry weight (CDW).

Metabolic Pathway for this compound Synthesis

Clostridium species convert syngas to acetyl-CoA via the Wood-Ljungdahl pathway. Acetyl-CoA is the key branch point for biosynthesis and product formation. For this compound production, two molecules of acetyl-CoA are condensed and subsequently reduced through a series of enzymatic reactions, which is a variation of the classical ABE (Acetone-Butanol-Ethanol) fermentation pathway.[5][16]

G Syngas Syngas (CO, H₂, CO₂) WLP Wood-Ljungdahl Pathway Syngas->WLP Fixation AcetylCoA 2x Acetyl-CoA WLP->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA thl Acetate Acetate AcetylCoA->Acetate Ethanol Ethanol AcetylCoA->Ethanol HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA crt ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA bcd Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde adhE2 Butanol This compound Butyraldehyde->Butanol adhE2

Caption: Simplified metabolic pathway to this compound.

Data Presentation

The performance of syngas fermentation can be evaluated based on several parameters. The tables below summarize typical operating conditions and product yields from literature.

Table 1: Typical Operating Conditions for this compound Production

ParameterValueReference
MicroorganismClostridium carboxidivorans[2]
Reactor TypeContinuously Stirred-Tank Reactor (CSTR)[2]
Temperature30 - 37 °C[7][12]
pH5.6 - 6.0[7][9]
Syngas CompositionCO, CO₂, H₂ (various ratios)[9]
Gas Pressure~1.5 bar[12]
Reducing AgentCysteine-HCl[9]

Table 2: Comparative Performance in Syngas Fermentation

StrainProductMax Concentration (g/L)Key ConditionReference
C. carboxidivorans P7This compound0.56Batch, 80% CO + 20% CO₂[2]
C. carboxidivorans P7This compound1.20Batch, 70% CO, 30°C[12]
C. carboxidivoransThis compound0.33Continuous gas feed, pH control[8]
Engineered C. carboxidivoransThis compound~18% increaseOverexpression of adhE2 and fnr[4][6]
C. ragsdaleiThis compoundObservedOnly at 25°C[1]

Note: Product concentrations are highly dependent on specific fermentation conditions, including medium composition, gas transfer rates, and operational mode (batch vs. continuous). Metabolic engineering, such as overexpressing key enzymes like aldehyde/alcohol dehydrogenase (adhE2), has been shown to enhance butanol titers.[4][6][17]

Troubleshooting

  • Low Cell Growth: May be due to oxygen contamination, improper pH, or nutrient limitation. Ensure strict anaerobic conditions and optimize medium components.

  • "Acid Crash": A rapid drop in pH due to the accumulation of acetic and butyric acids can inhibit cell growth and solvent production.[1] Proper pH control is essential to shift metabolism towards solventogenesis.

  • Low this compound Titer: Can result from poor mass transfer of syngas, suboptimal pH, or product toxicity.[5] Consider strategies like using microbubble spargers or membrane bioreactors to improve gas-liquid mass transfer.[5] Product toxicity is a known issue, as Clostridium species rarely tolerate butanol concentrations above 2%.[5]

References

Application Notes and Protocols: 1-Butanol as a Chemical Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-butanol (B46404) as a versatile chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and related compounds. The focus is on providing practical experimental procedures, quantitative data, and visual representations of reaction workflows.

Introduction

This compound is a primary alcohol that serves as a crucial building block and solvent in pharmaceutical manufacturing.[1][2] Its utility stems from its reactivity as a nucleophile in esterification and etherification reactions, and as an alkylating agent. It is also used in the extraction and purification of pharmaceutical compounds. This document details its application in the synthesis of parabens, non-steroidal anti-inflammatory drug (NSAID) prodrugs, and antiviral intermediates.

Key Applications and Protocols

Esterification Reactions: Synthesis of Butylparaben

Butylparaben (butyl 4-hydroxybenzoate) is an effective antimicrobial preservative used in a variety of pharmaceutical formulations.[3] Its synthesis is a classic example of Fischer-Speier esterification, where this compound reacts with p-hydroxybenzoic acid in the presence of an acid catalyst.[4][5]

Reaction Scheme:

p-Hydroxybenzoic Acid + this compound ⇌ Butylparaben + Water

Quantitative Data for Butylparaben Synthesis:

ParameterValueReference
Yield 96%[5]
Yield (Ionic Liquid Catalyst) 95.3%[4]
Reactant Ratio (p-HBA:this compound) 1:excess (typically 1:3 to 1:5 molar ratio)[4]
Catalyst Concentrated Sulfuric Acid or Benzimidazole Ionic Liquid[4][5]
Reaction Time 8 hours[5]
Reaction Temperature Reflux[4][5]

Experimental Protocol: Fischer Esterification of p-Hydroxybenzoic Acid

Materials:

  • p-Hydroxybenzoic acid

  • This compound (n-butanol)

  • Concentrated sulfuric acid (98%)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663)

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid and an excess of this compound (e.g., a 1:4 molar ratio).

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the excess acid by washing with a 5% sodium bicarbonate solution.

  • Extraction: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess this compound using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to yield pure butylparaben.[5]

Logical Workflow for Butylparaben Synthesis:

cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactants p-Hydroxybenzoic Acid + This compound + H₂SO₄ Reflux Reflux (8 hours) Reactants->Reflux Heat Cooling Cool to Room Temp. Reflux->Cooling Neutralization Wash with NaHCO₃ soln. Cooling->Neutralization Extraction Wash with H₂O & Brine Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Evaporate Excess this compound Drying->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Final_Product Pure Butylparaben Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of Butylparaben.

Esterification Reactions: Synthesis of Ibuprofen Butyl Ester (Prodrug)

This compound is used to synthesize ester prodrugs of NSAIDs like Ibuprofen to enhance their transdermal absorption, thereby reducing gastrointestinal side effects.[6]

Reaction Scheme:

Ibuprofen + this compound ⇌ Ibuprofen Butyl Ester + Water

Quantitative Data for Ibuprofen Ester Synthesis:

ParameterValueReference
Yield Not specified, but successful synthesis confirmed by FTIR[6]
Catalyst Sulfuric Acid[6]
Purification Column Chromatography (Silica gel, n-Hexane:Ethyl Acetate (B1210297) 7:1)[6]

Experimental Protocol: Synthesis of Ibuprofen Butyl Ester

Materials:

  • Ibuprofen

  • This compound

  • Concentrated sulfuric acid

  • Anhydrous Magnesium Sulfate

  • Silica gel

  • n-Hexane

  • Ethyl acetate

Equipment:

  • Reaction flask with stirrer

  • Reflux condenser

  • Heating source

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction: In a suitable flask, dissolve Ibuprofen in an excess of this compound.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, quench the reaction and wash the organic phase.

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography using a mobile phase of n-hexane and ethyl acetate (7:1 ratio).[6]

Reaction Pathway for Ibuprofen Butyl Ester Synthesis:

Ibuprofen Ibuprofen Intermediate Tetrahedral Intermediate Ibuprofen->Intermediate + H⁺ (catalyst) Butanol This compound Butanol->Intermediate Product Ibuprofen Butyl Ester Intermediate->Product - H₂O Water Water

Caption: Fischer esterification of Ibuprofen with this compound.

Synthesis of Butyl Acetate

Butyl acetate is an important solvent and intermediate in the pharmaceutical industry. It is synthesized via the esterification of acetic acid with this compound.

Quantitative Data for Butyl Acetate Synthesis:

ParameterValueReference
Yield (Polyoxometalate Catalyst) 93.5%
Yield (Lipase Catalyst, solvent-free) 60%[7]
Yield (Lipase Catalyst, in heptane) 80%[7]
Yield (Novozym 435) >90%[8]
Alcohol:Acid Molar Ratio 1:3
Reaction Time (Polyoxometalate) 120 min
Reaction Time (Novozym 435) 2.5 hours[8]

Experimental Protocol: Synthesis of Butyl Acetate

Materials:

  • Acetic acid

  • This compound

  • Catalyst (e.g., (NH4)6[MnMo9O32]·8H2O)

  • Toluene (as water-carrying agent)

Equipment:

  • Reaction flask with Dean-Stark trap

  • Reflux condenser

  • Heating source

Procedure:

  • Setup: Charge the reaction flask with acetic acid, this compound, the catalyst, and toluene.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Completion: Continue the reaction until no more water is collected.

  • Purification: The product can be purified by distillation.

Intermediate for Antiviral Synthesis: 4-Amino-2-hydroxymethyl-1-butanol

This compound is a precursor in a multi-step synthesis to produce 4-amino-2-hydroxymethyl-1-butanol, a key intermediate for the antiviral drug Famciclovir.[1][9]

Logical Relationship in Famciclovir Intermediate Synthesis:

Start This compound Derivative Intermediate1 2-acetoxymethyl-4-azido-1-butyl acetate Start->Intermediate1 Multi-step synthesis Intermediate2 4-azido-2-hydroxymethyl-1-butanol Intermediate1->Intermediate2 Final_Intermediate 4-amino-2-hydroxymethyl-1-butanol Intermediate2->Final_Intermediate Reduction Famciclovir Famciclovir Final_Intermediate->Famciclovir Condensation & further steps

Caption: Synthesis pathway from a this compound derivative to a Famciclovir intermediate.

Other Potential Applications

  • N-Alkylation of Amines: this compound can be used as an alkylating agent for amines to produce N-butylated compounds, which are common moieties in pharmaceuticals.[10][11][12] This is often achieved through "borrowing hydrogen" or "hydrogen autotransfer" catalysis.

  • Etherification of Phenols: Phenolic compounds can be etherified using this compound to produce butyl aryl ethers, which can be intermediates in drug synthesis.[13][14]

  • Peptide Synthesis and Purification: this compound is also utilized as a solvent in the extraction and purification of peptides.[15][16]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate in pharmaceutical manufacturing. Its application in esterification, alkylation, and as a precursor for complex intermediates highlights its importance in the synthesis of a range of pharmaceutical products. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Downstream Processing and Purification of Bio-butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-butanol, a promising renewable biofuel and platform chemical, is typically produced through Acetone-Butanol-Ethanol (ABE) fermentation. However, the low concentration of butanol in the fermentation broth (0.5–2% w/w) and its toxicity to the producing microorganisms present significant challenges for economical recovery and purification.[1] Efficient downstream processing is therefore critical to the viability of bio-butanol production, accounting for a substantial portion of the total production cost.[1]

These application notes provide a detailed overview and comparative analysis of the primary downstream processing and purification techniques for bio-butanol. The included protocols offer standardized methodologies for laboratory-scale evaluation of these techniques.

Key Purification Technologies: A Comparative Overview

Several technologies have been developed to separate and purify bio-butanol from the fermentation broth, each with distinct advantages and limitations. The primary methods include liquid-liquid extraction, gas stripping, pervaporation, and adsorption. A comparison of their key performance metrics is crucial for selecting the most appropriate method for a given application.

Data Summary of Purification Techniques
TechniqueButanol Recovery Efficiency (%)Energy Consumption (MJ/kg butanol)Key AdvantagesKey Disadvantages
Distillation (Conventional) ~99%79.5[1]High purity achievableExtremely high energy consumption, not economical for dilute broths.[1]
Liquid-Liquid Extraction 75 - 85[1]25[1]High separation efficiency, lower energy demand than distillation.[1]Use of potentially toxic and expensive organic solvents, emulsion formation.
Gas Stripping 60 - 97[1]34 - 380 (with distillation)[1]Easy operation, low initial investment, no solvent toxicity to microbes.[1]Low selectivity, potential for foaming.[1]
Pervaporation Variable35 - 40[1]High selectivity, can be integrated with fermentation.Membrane fouling, relatively high capital cost.
Adsorption Variable35 - 40[1]High selectivity, potential for adsorbent regeneration.Adsorbent capacity and stability, desorption can be energy-intensive.

Experimental Protocols

The following sections provide detailed protocols for the laboratory-scale implementation of key bio-butanol purification techniques.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) utilizes an organic solvent to selectively extract butanol from the aqueous fermentation broth. The choice of solvent is critical and is based on criteria such as high partition coefficient for butanol, low solubility in water, non-toxicity to fermenting microorganisms (for in-situ applications), and ease of regeneration.

Protocol for Batch Liquid-Liquid Extraction of Bio-butanol

Objective: To determine the extraction efficiency of a selected solvent for bio-butanol recovery from a model ABE solution.

Materials:

  • Model ABE solution (e.g., 6 g/L butanol, 3 g/L acetone, 1 g/L ethanol (B145695) in deionized water)

  • Selected organic solvent (e.g., oleyl alcohol, mesitylene)[2]

  • Separatory funnel (250 mL)

  • Graduated cylinders

  • Beakers

  • Vortex mixer (optional)

  • Gas chromatograph (GC) with a suitable column for ABE analysis

Procedure:

  • Prepare a 100 mL model ABE solution in a beaker.

  • Measure 100 mL of the selected organic solvent. This represents a 1:1 solvent-to-feed ratio.

  • Combine the model ABE solution and the organic solvent in the 250 mL separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes to ensure thorough mixing and mass transfer. Periodically vent the funnel to release any pressure buildup.

  • Allow the funnel to stand undisturbed until two distinct phases (aqueous and organic) have completely separated.

  • Carefully drain the lower aqueous phase into a clean, labeled beaker.

  • Drain the upper organic phase into a separate clean, labeled beaker.

  • Take a sample from both the aqueous and organic phases for analysis.

  • Analyze the concentration of butanol, acetone, and ethanol in both phases using a gas chromatograph.

  • Calculate the partition coefficient (KD) and the extraction efficiency (E) for butanol.

Calculations:

  • Partition Coefficient (KD): KD = [Butanol]organic / [Butanol]aqueous

  • Extraction Efficiency (E%): E = (1 - ([Butanol]aqueous * Vaqueous) / ([Butanol]initial * Vinitial)) * 100

Where:

  • [Butanol]organic is the concentration of butanol in the organic phase.

  • [Butanol]aqueous is the concentration of butanol in the aqueous phase.

  • [Butanol]initial is the initial concentration of butanol in the model solution.

  • Vaqueous is the volume of the aqueous phase.

  • Vinitial is the initial volume of the model solution.

Quantitative Data for Liquid-Liquid Extraction
SolventSolvent-to-Feed Ratio (v/v)Butanol Recovery (%)Reference
Oleyl Alcohol1:1~75-85[1]
Mesitylene1:1High selectivity observed[2]
Biodiesel1:145-51[3][4]
Biodiesel2:1>60[4]

Gas Stripping

Gas stripping involves bubbling an inert gas through the fermentation broth to strip volatile compounds like butanol, acetone, and ethanol. The vapor is then condensed and collected.

Protocol for Laboratory-Scale Gas Stripping of Bio-butanol

Objective: To evaluate the recovery of bio-butanol from a model ABE solution using gas stripping.

Materials:

  • Model ABE solution

  • Gas stripping apparatus (including a stripping column or vessel, gas inlet and outlet, condenser, and collection flask)

  • Inert gas source (e.g., Nitrogen, CO2) with a flow meter

  • Heating mantle or water bath to control the temperature

  • Gas chromatograph (GC)

Procedure:

  • Assemble the gas stripping apparatus. Ensure all connections are secure.

  • Fill the stripping vessel with a known volume and concentration of the model ABE solution.

  • Set the temperature of the heating mantle or water bath to the desired operating temperature (e.g., 37°C - 70°C).[1]

  • Start the flow of the inert gas at a controlled flow rate (e.g., 1-2 L/min).

  • Circulate a coolant through the condenser.

  • Collect the condensate in a pre-weighed collection flask.

  • Run the experiment for a predetermined duration (e.g., 2-4 hours).

  • At the end of the experiment, measure the volume of the remaining solution in the stripping vessel and the volume of the collected condensate.

  • Analyze the concentration of ABE in the initial solution, the final solution, and the condensate using a GC.

  • Calculate the butanol recovery efficiency.

Calculation:

  • Butanol Recovery Efficiency (%): ([Butanol]condensate * Vcondensate) / (([Butanol]initial * Vinitial) - ([Butanol]final * Vfinal)) * 100

Where:

  • [Butanol]condensate, [Butanol]initial, [Butanol]final are the butanol concentrations in the condensate, initial, and final solutions, respectively.

  • Vcondensate, Vinitial, Vfinal are the volumes of the condensate, initial, and final solutions, respectively.

Quantitative Data for Gas Stripping
Gas Flow Rate (L/min)Temperature (°C)Initial Butanol Conc. (g/L)Butanol Recovery (%)Reference
0.93715-[1]
1.655-Optimal rate observed[5]
-37-70-60-97[1]

Pervaporation

Pervaporation is a membrane-based separation technique where a liquid mixture is in contact with a membrane, and one component preferentially permeates through the membrane and is removed as a vapor on the other side.

Protocol for Pervaporation of Bio-butanol

Objective: To assess the performance of a pervaporation membrane for the separation of butanol from an aqueous solution.

Materials:

  • Pervaporation setup (including a feed tank, pump, membrane module, vacuum pump, and cold trap/condenser)

  • Organophilic pervaporation membrane (e.g., Polydimethylsiloxane - PDMS)

  • Model butanol-water solution

  • Analytical balance

  • Gas chromatograph (GC)

Procedure:

  • Install the pervaporation membrane in the membrane module.

  • Fill the feed tank with the model butanol-water solution of a known concentration.

  • Heat the feed solution to the desired operating temperature.

  • Circulate the feed solution through the membrane module at a constant flow rate.

  • Apply a vacuum to the permeate side of the membrane.

  • Collect the permeate in a cold trap (e.g., using liquid nitrogen).

  • Run the experiment for a specific duration, monitoring the feed temperature and permeate pressure.

  • At the end of the experiment, stop the feed flow and the vacuum.

  • Weigh the collected permeate.

  • Analyze the composition of the feed and the permeate using a GC.

  • Calculate the total flux, partial fluxes, and the separation factor.

Calculations:

  • Total Flux (J): J = W / (A * t)

  • Separation Factor (α): α = (Ybutanol / Ywater) / (Xbutanol / Xwater)

Where:

  • W is the weight of the permeate.

  • A is the effective membrane area.

  • t is the duration of the experiment.

  • Ybutanol and Ywater are the weight fractions of butanol and water in the permeate.

  • Xbutanol and Xwater are the weight fractions of butanol and water in the feed.

Quantitative Data for Pervaporation
Membrane TypeFeed Temperature (°C)Feed Butanol Conc. (wt%)Butanol Flux (g/m²h)Separation FactorReference
PDMS70130090-100[6]
HTPB-PEIL2-PU703-29.2[7]
PDMS/ZIF-8--350% increase vs neat PDMS6% increase vs neat PDMS[8]

Adsorption

Adsorption involves the use of a solid adsorbent material to selectively bind butanol from the fermentation broth. The butanol can then be recovered by desorbing it from the adsorbent.

Protocol for Batch Adsorption of Bio-butanol

Objective: To determine the adsorption capacity of a given adsorbent for butanol.

Materials:

  • Model butanol solution

  • Adsorbent (e.g., activated carbon, zeolites like ZIF-8, polymeric resins like Amberlite XAD-7)

  • Shaker incubator

  • Centrifuge

  • Syringe filters

  • Gas chromatograph (GC)

Procedure:

  • Accurately weigh a specific amount of adsorbent (e.g., 1 g) into several flasks.

  • Add a known volume (e.g., 100 mL) of the model butanol solution of varying initial concentrations to each flask.

  • Place the flasks in a shaker incubator at a constant temperature and agitation speed for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After reaching equilibrium, separate the adsorbent from the solution by centrifugation followed by filtration.

  • Analyze the final butanol concentration in the supernatant using a GC.

  • Calculate the amount of butanol adsorbed per unit mass of the adsorbent.

Calculation:

  • Adsorption Capacity (qe): qe = ((C0 - Ce) * V) / m

Where:

  • qe is the adsorption capacity at equilibrium (mg/g).

  • C0 is the initial butanol concentration (mg/L).

  • Ce is the equilibrium butanol concentration (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

Quantitative Data for Adsorption
AdsorbentAdsorption Capacity (mg/g)ConditionsReference
Amberlite XAD-776045°C[1]
Activated Carbon (AC F-400)25810 g/L butanol equilibrium conc.[9]
ZIF-8--[10]
Lignin356-[1]
Dowex Optipore L-4931250.3 g adsorbent / 20 mL solution[1]

Visualization of Experimental Workflows

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis ABE_Solution Model ABE Solution Mixing Mix in Separatory Funnel ABE_Solution->Mixing Solvent Organic Solvent Solvent->Mixing Separation Phase Separation Mixing->Separation Aqueous_Phase Aqueous Phase Separation->Aqueous_Phase Organic_Phase Organic Phase Separation->Organic_Phase GC_Analysis GC Analysis Aqueous_Phase->GC_Analysis Organic_Phase->GC_Analysis Results Calculate Efficiency GC_Analysis->Results

Caption: Workflow for batch liquid-liquid extraction of bio-butanol.

Gas Stripping Experimental Workflow

Gas_Stripping_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis ABE_Feed ABE Feed Solution Stripping_Vessel Stripping Vessel ABE_Feed->Stripping_Vessel Gas_Bubbling Gas Bubbling Stripping_Vessel->Gas_Bubbling Final_Broth Final Broth Sample Stripping_Vessel->Final_Broth Inert_Gas Inert Gas (N2/CO2) Inert_Gas->Gas_Bubbling Vapor_Generation Vapor Generation Gas_Bubbling->Vapor_Generation Condensation Condensation Vapor_Generation->Condensation Condensate_Collection Condensate Collection Condensation->Condensate_Collection Condensate_Sample Condensate Sample Condensate_Collection->Condensate_Sample GC_Analysis GC Analysis Final_Broth->GC_Analysis Condensate_Sample->GC_Analysis Recovery_Calc Calculate Recovery GC_Analysis->Recovery_Calc

Caption: Experimental workflow for bio-butanol recovery via gas stripping.

Pervaporation Experimental Workflow

Pervaporation_Workflow cluster_feed Feed Side cluster_permeate Permeate Side cluster_analysis Analysis Feed_Tank Feed Tank (Butanol/Water) Pump Pump Feed_Tank->Pump GC_Analysis GC Analysis Feed_Tank->GC_Analysis Membrane_Module Membrane Module Pump->Membrane_Module Retentate Retentate Membrane_Module->Retentate Cold_Trap Cold Trap Membrane_Module->Cold_Trap Vapor Permeation Vacuum_Pump Vacuum Pump Vacuum_Pump->Cold_Trap Permeate Permeate Cold_Trap->Permeate Permeate->GC_Analysis Performance_Calc Calculate Flux & Selectivity GC_Analysis->Performance_Calc

Caption: Workflow for the pervaporation-based separation of bio-butanol.

Adsorption Experimental Workflow

Adsorption_Workflow cluster_preparation Preparation cluster_adsorption Adsorption cluster_analysis Analysis Butanol_Solution Model Butanol Solution Mixing Mix Solution & Adsorbent Butanol_Solution->Mixing Adsorbent Adsorbent Adsorbent->Mixing Equilibration Equilibration (Shaking) Mixing->Equilibration Separation Solid-Liquid Separation Equilibration->Separation Supernatant Supernatant Separation->Supernatant GC_Analysis GC Analysis Supernatant->GC_Analysis Capacity_Calc Calculate Adsorption Capacity GC_Analysis->Capacity_Calc

Caption: Experimental workflow for determining the adsorption capacity of an adsorbent for bio-butanol.

References

Application Notes and Protocols: 1-Butanol as a Fuel Additive for Reduced Gasoline Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butanol (B46404) as a gasoline additive to mitigate harmful exhaust emissions. This document details the effects of this compound on key emission components—carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx)—and outlines detailed experimental protocols for researchers to conduct similar evaluations.

Introduction

The combustion of gasoline in internal combustion engines is a major source of urban air pollution, releasing harmful gases such as carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx). The use of oxygenated biofuels as gasoline additives has emerged as a promising strategy to improve combustion efficiency and reduce these emissions. Among various biofuels, this compound (n-butanol) has garnered significant attention due to its favorable physicochemical properties, which are more similar to gasoline than other alcohols like ethanol.[1][2] this compound offers several advantages, including higher energy density, lower volatility, and better miscibility with gasoline, making it a "drop-in" fuel that can be used in existing engines without significant modifications.[2]

The oxygen content in this compound promotes more complete combustion, which can lead to a reduction in CO and HC emissions.[1][3] However, the impact on NOx emissions can be more complex, as it is influenced by factors such as combustion temperature.[3][4] This document summarizes the quantitative effects of this compound addition on gasoline emissions and provides detailed protocols for the experimental evaluation of these effects.

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of this compound/gasoline blends on engine performance and emissions.

Table 1: Physicochemical Properties of this compound and Gasoline

PropertyThis compoundGasoline
Chemical Formula C4H9OHC4-C12 Hydrocarbons
Density ( kg/dm ³) 0.810~0.72-0.78
Lower Heating Value (MJ/kg) 32.01~42.9
Stoichiometric Air-Fuel Ratio 11.12~14.7
Research Octane Number (RON) ~9491-98
Oxygen Content (wt%) 21.60

Table 2: Summary of Emission Changes with this compound/Gasoline Blends

Blend (vol% this compound)CO Emission ChangeHC Emission ChangeNOx Emission ChangeReference
B10 (10%) Slight DecreaseLittle to no changeSlight Decrease[3][4]
B15 (15%) DecreaseDecreaseDecrease (minimum observed)[5]
B20 (20%) Significant DecreaseSignificant Decrease-[6]
B30 (30%) DecreaseDecrease72% Reduction[4][7]
B35 (35%) DecreaseDecrease-[3]
B40 (40%) -Minimized Emissions-[8]
B50 (50%) DecreaseDecreaseIncrease, then Decrease[3][6]

Table 3: Summary of Engine Performance Changes with this compound/Gasoline Blends

Blend (vol% this compound)Brake Power / Torque ChangeBrake Specific Fuel Consumption (BSFC)Reference
< 30% Improved at low throttleSignificant Reduction[6]
B35 Improved at full and partial loadImproved[3]
General Trend Decreases with increasing butanol contentIncreases with increasing butanol content[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of this compound as a gasoline additive.

Protocol 1: Fuel Blend Preparation

Objective: To prepare homogeneous and stable blends of this compound and gasoline for engine testing.

Materials:

  • Gasoline (e.g., RON 95)

  • This compound (analytical grade, >99% purity)

  • Graduated cylinders or volumetric flasks

  • Airtight containers for storage

  • Mechanical stirrer or shaker

Procedure:

  • Determine the desired volumetric percentages of this compound in gasoline (e.g., 5%, 10%, 15%, 20%, 30%).

  • Measure the required volume of gasoline using a graduated cylinder or volumetric flask.

  • Measure the corresponding volume of this compound.

  • In a well-ventilated area, add the measured this compound to the gasoline in an airtight container.

  • Securely seal the container and mix the components thoroughly using a mechanical stirrer or by vigorous shaking for at least 15 minutes to ensure a homogeneous blend.

  • Allow the blend to sit for a period to check for any phase separation. This compound has good miscibility with gasoline, so separation is unlikely under normal conditions.[4]

  • Label each container clearly with the blend ratio (e.g., B5, B10).

  • Store the prepared fuel blends in a cool, dark, and well-ventilated area away from ignition sources.

Protocol 2: Engine Performance and Emissions Testing

Objective: To measure the performance and exhaust emissions of a spark-ignition (SI) engine fueled with this compound/gasoline blends.

Equipment:

  • Spark-ignition (SI) engine (e.g., single-cylinder or multi-cylinder) mounted on a test bench.

  • Eddy current dynamometer for controlling engine load and speed.

  • Fuel supply system compatible with alcohol blends.

  • Data acquisition system to record engine parameters (speed, torque, temperatures, etc.).

  • Exhaust gas analyzer capable of measuring CO, HC, and NOx concentrations. A common setup includes:

    • Non-Dispersive Infrared (NDIR) analyzer for CO and CO2.

    • Flame Ionization Detector (FID) for HC.

    • Chemiluminescence detector for NOx.

    • An example of a suitable analyzer is the AVL DiGAS 4000.[10]

  • Exhaust gas sampling system with appropriate probes and conditioning units.

Procedure:

  • Engine Setup and Warm-up:

    • Install and calibrate all sensors and instrumentation according to the manufacturers' instructions.

    • Start the engine with pure gasoline and allow it to warm up to a stable operating temperature (e.g., coolant temperature of 75-80°C).

  • Baseline Data Collection (Gasoline):

    • Set the engine to the first test condition (e.g., a specific speed and load, such as 2500 rpm and 2 Nm torque).[11]

    • Allow the engine to stabilize for a few minutes.

    • Record engine performance data (speed, torque, fuel consumption) and exhaust emission concentrations (CO, HC, NOx) for a defined period (e.g., 5 minutes).

    • Repeat this process for all predefined engine operating conditions (e.g., varying speeds from 2000 to 3500 rpm at constant load, or varying loads at a constant speed).[11][12]

  • Testing with this compound Blends:

    • Drain the gasoline from the fuel system and introduce the first this compound blend (e.g., B5).

    • Run the engine for a sufficient period to ensure the new fuel has completely replaced the previous one in the entire fuel system.

    • Repeat the data collection procedure outlined in step 2 for each of the this compound blends.

    • Ensure that between each fuel blend change, the fuel system is adequately flushed to prevent cross-contamination.

  • Data Analysis:

    • Calculate engine performance parameters such as brake power, brake torque, and brake specific fuel consumption (BSFC).

    • Convert emission concentrations (e.g., in ppm or %) to specific emissions (e.g., in g/kWh) using the appropriate formulas that account for exhaust flow rate.

    • Compare the performance and emission data of the this compound blends to the baseline gasoline data.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the evaluation of this compound as a fuel additive.

Experimental_Workflow cluster_prep Fuel Preparation cluster_test Engine Testing cluster_analysis Data Analysis start Start measure_gas Measure Gasoline start->measure_gas measure_butanol Measure this compound start->measure_butanol mix Mix & Homogenize measure_gas->mix measure_butanol->mix store Store Blends mix->store engine_setup Engine Setup & Warm-up store->engine_setup run_baseline Run Baseline (Gasoline) engine_setup->run_baseline run_blends Run this compound Blends run_baseline->run_blends collect_data Collect Performance & Emissions Data run_blends->collect_data collect_data->run_blends Next Blend analyze_performance Analyze Performance Data collect_data->analyze_performance analyze_emissions Analyze Emissions Data collect_data->analyze_emissions compare Compare Blends to Baseline analyze_performance->compare analyze_emissions->compare end End compare->end

Caption: Experimental workflow for evaluating this compound/gasoline blends.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_effect Effect butanol This compound Additive blending Fuel Blending butanol->blending gasoline Gasoline gasoline->blending combustion Engine Combustion blending->combustion emissions Exhaust Emissions (CO, HC, NOx) combustion->emissions performance Engine Performance (Power, Torque, BSFC) combustion->performance reduced_emissions Reduced Emissions emissions->reduced_emissions

References

Application Notes and Protocols for Enhanced 1-Butanol Production Using Co-culturing Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing microbial co-culturing strategies to enhance the production of 1-butanol (B46404), a promising biofuel and platform chemical. The following sections detail the principles behind key co-culture systems, provide step-by-step experimental procedures, and summarize the expected outcomes based on published research.

Introduction to Co-culturing for this compound Production

The production of this compound through traditional Acetone-Butanol-Ethanol (ABE) fermentation by solventogenic Clostridium species is often limited by factors such as low butanol tolerance of the host strain, substrate inhibition, and the high cost of feedstock. Co-culturing, the simultaneous cultivation of two or more microorganisms, offers a promising approach to overcome these limitations and enhance this compound production. This strategy leverages the unique metabolic capabilities of different microorganisms to create synergistic interactions, leading to improved substrate utilization, increased product titers, and enhanced process robustness.

Key synergistic interactions in this compound co-cultures include:

  • Nutrient Cross-feeding: One microorganism can produce and secrete essential nutrients, such as amino acids or vitamins, that benefit the growth and solvent production of the butanol-producing strain.

  • Substrate Co-utilization: Different strains can specialize in the degradation of complex substrates or the utilization of different sugars present in hydrolysates, leading to more complete substrate consumption.

  • Metabolic Byproduct Exchange: One microorganism can utilize inhibitory byproducts produced by another, thereby detoxifying the environment and shifting metabolic equilibria towards butanol production. A key example is the conversion of butyrate (B1204436), produced by one strain, into butanol by another.

  • Creation of Favorable Microenvironments: In some cases, one microorganism can create anaerobic conditions suitable for the growth of the strictly anaerobic butanol-producing Clostridium species.

This document focuses on three effective co-culturing strategies:

  • Clostridium acetobutylicum and Saccharomyces cerevisiae

  • Clostridium beijerinckii and Saccharomyces cerevisiae

  • Clostridium beijerinckii and Clostridium tyrobutyricum

Strategy 1: Co-culture of Clostridium acetobutylicum and Saccharomyces cerevisiae

Principle and Advantages

Co-culturing C. acetobutylicum, a primary butanol producer, with the yeast S. cerevisiae has been shown to significantly enhance butanol production. The yeast, under the stress of the fermentation environment, secretes amino acids that are assimilated by C. acetobutylicum, promoting its growth and butanol synthesis.[1][2] Furthermore, the competition for the substrate (glucose) can stimulate the metabolic activity of C. acetobutylicum, leading to increased NADH availability, a crucial cofactor for butanol formation.[1][2] This strategy can also be integrated with the addition of exogenous butyrate or butyrate-rich fermentative supernatant to further boost butanol titers.[3][4]

Quantitative Data Summary
Co-culture SystemKey EnhancementButanol Concentration (g/L)ABE Concentration (g/L)% Increase in ButanolReference
C. acetobutylicum / S. cerevisiae with exogenous butyrateAmino acid secretion and increased NADH15.74-35%[1][5]
C. acetobutylicum / S. cerevisiae with butyrate fermentative supernatantCost-effective butyrate source, amino acid provision16.324.846.8%[3][4]

Note: ABE refers to Acetone-Butanol-Ethanol.

Experimental Workflow

experimental_workflow_1 cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis C_aceto_seed C. acetobutylicum Seed Culture C_aceto_ferm Inoculate C. acetobutylicum into Fermentor C_aceto_seed->C_aceto_ferm S_cerevisiae_seed S. cerevisiae Seed Culture S_cerevisiae_add Add S. cerevisiae at Solventogenic Phase (e.g., 24h) S_cerevisiae_seed->S_cerevisiae_add C_aceto_ferm->S_cerevisiae_add Butyrate_add Optional: Add Butyrate/Supernatant S_cerevisiae_add->Butyrate_add Fermentation Co-culture Fermentation (Anaerobic, 37°C) Butyrate_add->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Measure Butanol, ABE, Sugars, Cell Density Sampling->Analysis

Workflow for C. acetobutylicum and S. cerevisiae co-culture.
Detailed Experimental Protocol

1. Microorganisms and Media:

  • Clostridium acetobutylicum ATCC 824: Maintained as a spore suspension in 5% (w/v) corn meal medium at 4°C.[1]

  • Saccharomyces cerevisiae: Maintained on Yeast extract-Malt extract-Glucose (YMG) agar (B569324) plates at 4°C.[1]

  • C. acetobutylicum Seed Medium: (g/L) Glucose 30, Corn steep liquor 40, (NH₄)₂SO₄ 2, CaCO₃ 5. Adjust pH to 6.5.

  • S. cerevisiae Seed Medium: (g/L) Glucose 20, Yeast extract 8.5, (NH₄)₂SO₄ 1.3, MgSO₄·7H₂O 0.1, CaCl₂·2H₂O 0.06.[1]

  • Fermentation Medium: (g/L) Glucose 60-80, Yeast extract 5, KH₂PO₄ 0.5, K₂HPO₄ 0.5, (NH₄)₂SO₄ 2, MgSO₄·7H₂O 0.2, MnSO₄·H₂O 0.01, FeSO₄·7H₂O 0.01.

2. Inoculum Preparation:

  • C. acetobutylicum: Heat shock the spore suspension at 80°C for 10 minutes to induce germination. Inoculate into the seed medium and incubate anaerobically at 37°C for 18-24 hours until the late exponential phase.

  • S. cerevisiae: Inoculate a single colony into the seed medium and incubate in a shaker at 30°C and 200 rpm for 24 hours.[1]

3. Co-culture Fermentation:

  • Transfer the fermentation medium to a 7 L anaerobic fermentor and sparge with N₂ for at least 30 minutes to create anaerobic conditions.

  • Inoculate the fermentor with a 10% (v/v) culture of C. acetobutylicum. Maintain the temperature at 37°C.

  • After approximately 24 hours, when the fermentation enters the solventogenic phase (indicated by a drop in pH followed by a slight increase), add the S. cerevisiae culture. The amount of yeast added can be optimized, for example, to a final concentration of 0.2 g-DCW/L-broth.[1][5]

  • Optional: At the same time as the yeast addition, supplement the culture with a concentrated butyrate solution (e.g., 4.0 g/L) or sterile-filtered butyrate-rich supernatant from a Clostridium tyrobutyricum fermentation.[1][4]

  • Maintain the fermentation for 48-72 hours, or until glucose consumption ceases.

4. Analytical Methods:

  • Cell Density: Measure the optical density at 600 nm (OD₆₀₀).

  • Substrate and Product Analysis: Centrifuge samples to remove cells. Analyze the supernatant for glucose, this compound, acetone, and ethanol (B145695) concentrations using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or Gas Chromatography (GC) with a flame ionization detector (FID).[6][7]

Signaling Pathway Diagram

signaling_pathway_1 cluster_Sc Saccharomyces cerevisiae cluster_Ca Clostridium acetobutylicum Sc S. cerevisiae Sc_aa Amino Acid Secretion (e.g., Lysine) Sc->Sc_aa Ca_growth Enhanced Growth & Butanol Tolerance Sc_aa->Ca_growth assimilation Ca C. acetobutylicum Ca_metabolism Increased Glucose Uptake & NADH Production Ca_growth->Ca_metabolism Butanol Enhanced Butanol Production Ca_metabolism->Butanol leads to Glucose Glucose Glucose->Sc uptake Glucose->Ca_metabolism uptake

Synergistic interaction between S. cerevisiae and C. acetobutylicum.

Strategy 2: Co-culture of Clostridium beijerinckii and Saccharomyces cerevisiae

Principle and Advantages

Similar to the co-culture with C. acetobutylicum, this strategy utilizes S. cerevisiae to support the growth and butanol production of C. beijerinckii. C. beijerinckii is another potent butanol producer, and some strains exhibit higher butanol tolerance. The addition of yeast can promote butanol synthesis by accelerating the accumulation of specific amino acids.[3] The timing of yeast addition is a critical parameter to optimize, as delayed inoculation can be more beneficial.[3] This co-culture has also been successfully applied to the fermentation of lignocellulosic hydrolysates.[8]

Quantitative Data Summary
Co-culture SystemKey EnhancementButanol Concentration (g/L)Butanol Productivity (g/L·h)% Increase in ButanolReference
C. beijerinckii F-6 / S. cerevisiaeDelayed yeast addition, amino acid provision12.750.454203%[3]
C. beijerinckii / S. cerevisiae (from corn stover hydrolysate)Co-utilization of sugars2.4 (ABE: 24.0)0.55 (ABE)-[8]

Experimental Workflow

experimental_workflow_2 cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis C_beij_seed C. beijerinckii Seed Culture C_beij_ferm Inoculate C. beijerinckii into Fermentor C_beij_seed->C_beij_ferm S_cerevisiae_seed S. cerevisiae Seed Culture Delayed_add Delayed Addition of S. cerevisiae (e.g., 12h) S_cerevisiae_seed->Delayed_add C_beij_ferm->Delayed_add Fermentation Co-culture Fermentation (Anaerobic, pH 7.0 initial) Delayed_add->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Measure Butanol, ABE, Sugars, Amino Acids Sampling->Analysis logical_relationship_3 cluster_Ct Clostridium tyrobutyricum cluster_Cb Clostridium beijerinckii Ct C. tyrobutyricum Butyrate_prod Butyric Acid Production Ct->Butyrate_prod Butyrate_consump Butyric Acid Consumption Butyrate_prod->Butyrate_consump cross-feeding Cb C. beijerinckii Butanol_prod Butanol Production Cb->Butanol_prod converts to Butyrate_consump->Cb Glucose Glucose Glucose->Ct uptake

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 1-Butanol Toxicity in Clostridium acetobutylicum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to 1-butanol (B46404) toxicity in Clostridium acetobutylicum.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound tolerance and production in C. acetobutylicum.

ProblemPossible CausesSuggested Solutions
Low Butanol Titer and Yield Strain Degeneration: Loss of the pSOL1 megaplasmid, which carries essential genes for solventogenesis, is a common cause of reduced or abolished butanol production.[1][2] Spontaneous mutations in key regulatory genes like spo0A can also lead to degeneration.[1][2]- Regularly re-initiate cultures from spore stocks: Heat-shocking spores to germinate before starting a new culture can help maintain a solventogenic population. - Screen for degeneration-resistant mutants: Employ methods like transposon mutagenesis to identify and isolate strains with improved stability. - Optimize culture conditions: Maintaining a stable pH and appropriate nutrient levels can reduce the selective pressure that leads to degeneration.[3]
Butanol Toxicity: Accumulation of butanol in the fermentation broth inhibits cell growth and metabolic activity, limiting further production.- Implement in situ product removal (ISPR): Techniques like gas stripping, pervaporation, or liquid-liquid extraction can continuously remove butanol from the culture, alleviating toxicity. - Engineer for increased tolerance: Overexpress genes encoding heat shock proteins (e.g., groESL, grpE, htpG) to help refold proteins denatured by butanol.[4]
Suboptimal pH: The shift from acidogenesis to solventogenesis is pH-dependent. An inappropriate pH can lead to low butanol production.[3]- Maintain optimal pH range: For most strains, the optimal initial pH for butanol production is between 6.0 and 6.5.[3] Allowing the pH to drop naturally to around 4.5-5.0 during the acidogenic phase is often required to trigger the switch to solventogenesis.
Strain Instability and Degeneration Serial Subculturing: Repeatedly transferring vegetative cells can lead to the accumulation of non-solventogenic mutants.[1][2]- Minimize vegetative transfers: As a best practice, initiate cultures from spore stocks whenever possible. - Store cultures appropriately: Long-term storage in glycerol (B35011) at -80°C is recommended. A novel method of storing cells in a this compound-glycerol solution has also been shown to enhance butanol tolerance and prevent degeneration.
Low Transformation Efficiency Endogenous Restriction Systems: Clostridium species possess restriction-modification systems that can degrade foreign DNA.- In vivo methylation of plasmid DNA: Before transforming C. acetobutylicum, passage the plasmid through an E. coli strain expressing the appropriate methyltransferase to protect it from degradation.
Suboptimal Electroporation Parameters: Incorrect voltage, capacitance, or resistance can lead to poor transformation efficiency.- Optimize electroporation conditions: Systematically test a range of parameters to find the optimal settings for your specific strain and electroporator.
Inconsistent Fermentation Performance Variability in Inoculum: The physiological state of the inoculum can significantly impact the fermentation outcome.- Standardize inoculum preparation: Use a consistent procedure for inoculum development, ensuring that cells are in the desired growth phase (e.g., mid-exponential) and at a consistent cell density.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in Clostridium acetobutylicum?

A1: The primary toxic effect of this compound is its impact on the cell membrane. As a chaotropic agent, it increases membrane fluidity, disrupting its integrity and function. This leads to a loss of the proton motive force, leakage of intracellular components, and inhibition of membrane-associated proteins involved in nutrient transport and energy generation.

Q2: How can I increase the butanol tolerance of my C. acetobutylicum strain?

A2: Several strategies can be employed:

  • Genetic Engineering: Overexpression of genes encoding heat shock proteins (HSPs) like GroESL, GrpE, and HtpG can help protect and refold proteins damaged by butanol stress.[4]

  • Metabolic Engineering: Modifying metabolic pathways to reduce the accumulation of toxic intermediates or to enhance the production of membrane-stabilizing compounds can improve tolerance.

  • Evolutionary Engineering: Subjecting cultures to gradually increasing concentrations of butanol can select for more tolerant mutants over time.

Q3: What is strain degeneration and how can I prevent it?

A3: Strain degeneration is the loss of the ability to produce solvents and form spores, which is often observed after repeated subculturing.[1][2] This is frequently caused by the loss of the pSOL1 megaplasmid, which carries key solventogenic genes.[1][2] To prevent this, it is crucial to start cultures from heat-shocked spore preparations rather than serially transferring vegetative cells. Proper long-term storage of spore stocks is also essential.

Q4: What are in situ product removal (ISPR) techniques and how do they work?

A4: ISPR techniques are methods used to continuously remove inhibitory products like butanol from the fermentation broth as they are produced. This keeps the butanol concentration below toxic levels, allowing for prolonged cell viability and productivity. Common ISPR methods include:

  • Gas Stripping: An inert gas is sparged through the fermentation broth, stripping volatile compounds like butanol, which are then condensed and collected.

  • Pervaporation: A selective membrane is used to separate butanol from the fermentation broth.

  • Liquid-Liquid Extraction: An immiscible solvent is used to extract butanol from the aqueous fermentation medium.

Q5: What is the role of pH in butanol production?

A5: pH plays a critical role in the metabolic switch from acidogenesis (production of acetic and butyric acids) to solventogenesis (production of acetone, butanol, and ethanol).[3] Typically, the fermentation starts at a near-neutral pH, and the accumulation of acids causes the pH to drop. This drop in pH is a key trigger for the induction of genes involved in solvent production.[3] Maintaining a controlled pH throughout the fermentation may prevent this switch and result in low butanol yields.

Quantitative Data on Engineered C. acetobutylicum Strains

The following table summarizes the butanol production and tolerance of various engineered C. acetobutylicum strains compared to their wild-type counterparts.

StrainGenetic ModificationButanol Titer (g/L)Butanol Yield (g/g substrate)Butanol Tolerance (% v/v)Reference
C. acetobutylicum ATCC 824 (Wild Type)-~12-13~0.18-0.22~1.5-2.0[5]
C. acetobutylicum NT642Nitrogen ion beam implantation15.4Not Reported>3.0[5]
C. acetobutylicum with groESL overexpressionOverexpression of groESL heat shock protein genesIncreased butanol production ratesNot ReportedImproved survival at 2.0%
C. acetobutylicum with grpE overexpressionOverexpression of grpE heat shock protein gene51% of wild typeNot Reported25% survival at 2.0%
C. acetobutylicum with htpG overexpressionOverexpression of htpG heat shock protein gene68% of wild typeNot Reported56% survival at 2.0%
C. acetobutylicum BEKW(pPthlAAD)Reinforced direct butanol-forming pathway18.90.31Not Reported

Experimental Protocols

Protocol 1: Development of Butanol-Tolerant C. acetobutylicum by Serial Enrichment

This protocol describes a method for generating butanol-tolerant mutants through gradual adaptation to increasing concentrations of this compound.

Materials:

  • C. acetobutylicum wild-type strain

  • Clostridial Growth Medium (CGM)

  • This compound (analytical grade)

  • Anaerobic chamber or jars

  • Spectrophotometer

  • Sterile culture tubes and flasks

Procedure:

  • Prepare a stock solution of 10% (v/v) this compound in sterile, anaerobic water.

  • Inoculate a tube of CGM with the wild-type C. acetobutylicum strain and incubate under anaerobic conditions at 37°C until the mid-exponential growth phase is reached (OD600 ≈ 0.6-0.8).

  • Prepare a series of CGM tubes containing increasing concentrations of this compound (e.g., 0.5%, 0.75%, 1.0%, 1.25%, 1.5% v/v).

  • Inoculate the tube with the lowest butanol concentration (0.5%) with a 10% (v/v) aliquot of the actively growing culture from step 2.

  • Incubate the culture under anaerobic conditions at 37°C, monitoring growth by measuring the OD600.

  • Once the culture has reached the stationary phase in the presence of 0.5% butanol, use it to inoculate the next tube containing a higher concentration of butanol (0.75%).

  • Repeat this process of sequential transfer to increasing butanol concentrations.

  • Cultures that are able to grow at butanol concentrations that are inhibitory to the wild-type strain are considered butanol-tolerant.

  • Isolate single colonies from the tolerant cultures by plating on CGM agar (B569324) containing the highest tolerated butanol concentration.

  • Characterize the butanol tolerance and production capabilities of the isolated mutants in comparison to the wild-type strain.

Protocol 2: Electrotransformation of Clostridium acetobutylicum

This protocol provides a general method for introducing plasmid DNA into C. acetobutylicum via electroporation.

Materials:

  • C. acetobutylicum host strain

  • Plasmid DNA (methylated in an appropriate E. coli strain if necessary)

  • 2x YTG medium

  • Electroporation buffer (e.g., SMP buffer)

  • Glycine (B1666218)

  • Sucrose

  • Electroporator and cuvettes (0.1 cm gap)

  • Anaerobic chamber or jars

Procedure:

  • Grow a culture of C. acetobutylicum in 2x YTG medium to the early- to mid-exponential phase (OD600 ≈ 0.2-0.4). For some strains, adding glycine (e.g., 0.4%) to the medium can help weaken the cell wall and improve transformation efficiency.

  • Chill the culture on ice for 10-15 minutes.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold electroporation buffer.

  • Resuspend the final cell pellet in a small volume of electroporation buffer to concentrate the cells.

  • Add 1-5 µg of plasmid DNA to 50-100 µL of the competent cell suspension and mix gently.

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

  • Deliver the electrical pulse using the electroporator. Optimal settings will vary depending on the strain and equipment, but a common starting point is 1.8-2.5 kV, 25 µF, and 200-600 Ω.

  • Immediately after the pulse, add 1 mL of recovery medium (e.g., 2x YTG with sucrose) to the cuvette and transfer the cell suspension to a sterile tube.

  • Incubate the cells under anaerobic conditions at 37°C for 4-6 hours to allow for recovery and expression of the antibiotic resistance marker.

  • Plate the transformed cells on selective CGM agar plates containing the appropriate antibiotic and incubate anaerobically until colonies appear.

Protocol 3: In Situ Product Removal by Gas Stripping

This protocol outlines the setup and operation of a gas stripping system for the continuous removal of butanol during fermentation.

Materials:

  • Fermentor equipped with a sparger

  • Inert gas source (e.g., nitrogen, or recycled fermentation off-gas)

  • Condenser

  • Collection vessel for condensate

  • Tubing and connectors

Procedure:

  • Set up the fermentor with your C. acetobutylicum culture and fermentation medium.

  • Connect the inert gas source to the sparger at the bottom of the fermentor.

  • Connect the headspace of the fermentor to the inlet of the condenser.

  • Connect the outlet of the condenser to a collection vessel to collect the condensed butanol and other volatile compounds.

  • If recycling the gas, connect the outlet of the collection vessel back to the gas inlet of the fermentor.

  • Once the fermentation begins and butanol production is initiated, start sparging the inert gas through the culture at a controlled flow rate.

  • The volatile butanol will be stripped from the liquid phase into the gas phase.

  • The butanol-laden gas will then pass through the condenser, where the butanol will be condensed back into a liquid and collected in the collection vessel.

  • Monitor the butanol concentration in the fermentor and in the condensate to optimize the stripping rate and maintain a sub-toxic level of butanol in the culture.

Visualizations

Metabolic Pathway for Butanol Production in C. acetobutylicum

Butanol_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetate Acetate AcetylCoA->Acetate Ethanol Ethanol AcetylCoA->Ethanol HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetone Acetone AcetoacetylCoA->Acetone CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde Butyrate Butyrate ButyrylCoA->Butyrate Butanol This compound Butyraldehyde->Butanol Tolerant_Strain_Workflow Start Start with Wild-Type C. acetobutylicum Enrichment Serial Enrichment in Increasing Butanol Concentrations Start->Enrichment Isolation Isolate Single Colonies on Butanol-Containing Agar Enrichment->Isolation Screening Screen Isolates for Butanol Tolerance and Production Isolation->Screening Characterization Characterize Best Performing Mutant Strain Screening->Characterization End Butanol-Tolerant Mutant Strain Characterization->End Overcoming_Toxicity ButanolToxicity This compound Toxicity MetabolicEngineering Metabolic Engineering ButanolToxicity->MetabolicEngineering ProcessEngineering Process Engineering ButanolToxicity->ProcessEngineering EvolutionaryEngineering Evolutionary Engineering ButanolToxicity->EvolutionaryEngineering HSP Overexpression of Heat Shock Proteins MetabolicEngineering->HSP Membrane Membrane Modification MetabolicEngineering->Membrane ISPR In Situ Product Removal (e.g., Gas Stripping) ProcessEngineering->ISPR Adaptation Serial Enrichment EvolutionaryEngineering->Adaptation

References

Technical Support Center: Optimizing C/N Ratio for Enhanced 1-Butanol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the carbon-to-nitrogen (C/N) ratio to improve 1-butanol (B46404) yield in Acetone-Butanol-Ethanol (ABE) fermentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during ABE fermentation with a focus on the C/N ratio.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal C/N ratio for this compound production in Clostridium acetobutylicum?

A1: While the optimal C/N ratio can be strain-specific and dependent on other media components, a common starting point for maximizing butanol production is a high C/N ratio. For instance, one study using C. acetobutylicum YM1 found a C/N ratio of 65 to be optimal, yielding 13.87 g/L of biobutanol. However, it is crucial to experimentally determine the optimal ratio for your specific strain and conditions.

Q2: How does the C/N ratio influence the switch from the acidogenic to the solventogenic phase?

A2: The C/N ratio is a critical factor in the metabolic shift from acidogenesis (acid production) to solventogenesis (solvent production). A higher C/N ratio, indicating nitrogen limitation, is generally believed to trigger the switch to solvent production. Under nitrogen-limiting conditions, cell growth slows down, and the metabolic flux is redirected from biomass and acid production towards the synthesis of solvents like butanol.

Q3: Can I use different nitrogen sources to adjust the C/N ratio? What is the impact of yeast extract versus ammonium (B1175870) acetate (B1210297)?

A3: Yes, various nitrogen sources can be used, and their choice significantly impacts the fermentation outcome.

  • Yeast extract is a complex nitrogen source rich in vitamins and other growth factors that can enhance cell growth and butanol production.

  • Ammonium acetate can serve a dual function as both a nitrogen source and a buffering agent. It has been shown to improve cell growth and solvent production. However, in the presence of other complex nitrogen sources like soybean meal, ammonium ions (NH4+) can sometimes inhibit butanol synthesis by down-regulating key metabolic genes.

The optimal choice and concentration of the nitrogen source should be determined experimentally.

Q4: How do I calculate the C/N ratio of my fermentation medium, especially with complex components like yeast extract and tryptone?

A4: Calculating the precise C/N ratio with complex media components requires knowing their elemental composition.

  • For simple components: Use their chemical formula (e.g., Glucose C₆H₁₂O₆, Ammonium Acetate C₂H₇NO₂).

  • For complex components (e.g., yeast extract, peptone): The elemental composition is often provided by the supplier. If not, you can use average values from literature or perform an elemental analysis. A general estimation for protein is that it contains about 16% nitrogen.

  • Calculation:

    • Determine the total mass of carbon (C) from all carbon sources in your medium.

    • Determine the total mass of nitrogen (N) from all nitrogen sources.

    • The C/N ratio is the Total Mass of Carbon / Total Mass of Nitrogen.

Troubleshooting Common Problems

Problem 1: Low this compound Yield Despite High Substrate Consumption.

Possible Cause Troubleshooting Steps
Sub-optimal C/N Ratio The C/N ratio may be too low, favoring acid production over solventogenesis. Increase the C/N ratio by reducing the nitrogen source concentration or increasing the carbon source concentration.
Inappropriate Nitrogen Source The chosen nitrogen source may not be optimal for your strain. Experiment with different nitrogen sources (e.g., yeast extract, peptone, ammonium acetate) or combinations.
pH Inhibition A rapid drop in pH during the acidogenic phase can inhibit the metabolic shift to solventogenesis. Ensure adequate buffering capacity in your medium. The addition of calcium carbonate or using ammonium acetate can help maintain a stable pH.

Problem 2: High Acetone (B3395972) to Butanol Ratio.

Possible Cause Troubleshooting Steps
Metabolic Imbalance A high acetone-to-butanol ratio can indicate a metabolic imbalance, potentially influenced by the C/N ratio and the redox state (NADH/NAD+ ratio) of the cells.
Weakened Butyrate (B1204436) Loop A weakened metabolic flux in the butyrate formation and re-assimilation pathway can lead to lower butanol and higher acetone production.
Substrate Type The type of carbon source can influence the butanol-to-acetone ratio. For example, using cassava as a substrate has been shown to result in a higher butanol/acetone ratio compared to corn.
Nutritional Factors Certain nutritional limitations, such as iron limitation, have been shown to increase the butanol/acetone ratio.

Quantitative Data on C/N Ratio Optimization

The following tables summarize the effects of varying C/N ratios and different nitrogen sources on this compound production from several studies.

Table 1: Effect of Varying C/N Ratios on this compound Production

Organism Carbon Source Nitrogen Source(s) C/N Ratio This compound Yield (g/L) Total Solvents (ABE) (g/L) Reference
C. acetobutylicum YM1Glucose (50 g/L)Tryptone, Yeast Extract, Ammonium Acetate6513.87-
C. beijerinckii-Yeast Powder & NH₄NO₃4.3 to 21.4-1.54 to 18.82
C. acetobutylicumSucroseUrea40-Low H₂ Production
C. acetobutylicumSucroseUrea90-Increased H₂ Production
C. acetobutylicumSucroseUrea140-Optimal H₂ Production

Table 2: Impact of Different Nitrogen Sources on this compound Production

Organism Carbon Source Nitrogen Source Concentration This compound Yield (g/L) Reference
C. acetobutylicum MTCC 11274Glucose (60 g/L)Yeast Extract5 g/L7.40
C. acetobutylicum MTCC 11274Glucose (60 g/L)Peptone5 g/L~6.5
C. acetobutylicum MTCC 11274Glucose (60 g/L)Beef Extract5 g/L~5.8
C. acetobutylicum MTCC 11274Glucose (60 g/L)Soya Protein5 g/L~5.5
C. acetobutylicum EA 2018CassavaAmmonium Acetate30 mM13.0

Experimental Protocols

Detailed Methodology for Optimizing C/N Ratio in Batch Fermentation

This protocol provides a step-by-step guide for systematically optimizing the C/N ratio for this compound production using Clostridium acetobutylicum.

1. Microorganism and Inoculum Preparation:

  • Use a pure culture of Clostridium acetobutylicum.

  • Prepare the inoculum by transferring a single colony to a suitable pre-culture medium (e.g., Tryptone-Yeast Extract-Acetate, TYA medium).

  • Incubate anaerobically at 37°C for 18-24 hours until the culture reaches the mid-exponential growth phase.

2. Fermentation Medium Preparation:

  • Prepare a basal fermentation medium. A common example is P2 medium.

  • The carbon source is typically glucose, at a concentration of 50-60 g/L.

  • The nitrogen source will be the variable component. Prepare stock solutions of your chosen nitrogen sources (e.g., yeast extract, ammonium acetate).

  • Prepare a series of fermentation flasks or reactors with a fixed concentration of the carbon source and varying concentrations of the nitrogen source to achieve a range of C/N ratios (e.g., 20, 40, 60, 80, 100).

3. Fermentation Conditions:

  • Dispense the prepared media into fermentation vessels (e.g., 250 mL Duran bottles with a 100 mL working volume).

  • Establish anaerobic conditions by flushing the headspace with nitrogen gas.

  • Inoculate the fermentation media with a 5-10% (v/v) of the prepared inoculum.

  • Incubate at a constant temperature, typically 37°C.

  • Maintain a constant pH, usually around 6.0-6.5, at the start of the fermentation.

4. Sampling and Analytical Methods:

  • Collect samples at regular intervals (e.g., every 12 hours) for analysis.

  • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Substrate and Product Analysis:

    • Quantify the concentrations of glucose, this compound, acetone, ethanol, acetic acid, and butyric acid.

    • This is typically done using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Carbon and Nitrogen Analysis:

    • The total carbon and nitrogen content of the initial media and the final broth can be determined using a TOC/TN analyzer or through methods like the Kjeldahl method for nitrogen.

5. Data Analysis:

  • Plot the time-course data for cell growth, substrate consumption, and product formation for each C/N ratio.

  • Calculate the this compound yield (g of butanol produced per g of glucose consumed) and productivity (g of butanol produced per liter per hour).

  • Determine the optimal C/N ratio that results in the highest this compound yield and productivity.

Visualizations

Metabolic Pathway of this compound Production

Butanol_Pathway cluster_glycolysis Glycolysis cluster_acidogenesis Acidogenesis Phase (Low C/N Ratio Favors) cluster_solventogenesis Solventogenesis Phase (High C/N Ratio Favors) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA Acetate Acetate Acetyl_CoA->Acetate Ethanol Ethanol Acetyl_CoA->Ethanol Butyryl_CoA Butyryl_CoA Acetoacetyl_CoA->Butyryl_CoA Acetone Acetone Acetoacetyl_CoA->Acetone Butyrate Butyrate Butyryl_CoA->Butyrate Butanol Butanol Butyryl_CoA->Butanol Acetate->Acetyl_CoA Re-assimilation Butyrate->Butyryl_CoA Re-assimilation High_CN High C/N Ratio (Nitrogen Limitation) cluster_solventogenesis cluster_solventogenesis High_CN->cluster_solventogenesis Low_CN Low C/N Ratio (Nitrogen Replete) cluster_acidogenesis cluster_acidogenesis Low_CN->cluster_acidogenesis

Caption: Metabolic pathway of ABE fermentation, showing the influence of C/N ratio.

Experimental Workflow for C/N Ratio Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis strain_selection Select Clostridium Strain inoculum_prep Prepare Inoculum strain_selection->inoculum_prep fermentation Anaerobic Batch Fermentation inoculum_prep->fermentation media_prep Prepare Basal Medium cn_setup Set Up Varying C/N Ratios media_prep->cn_setup cn_setup->fermentation sampling Regular Sampling fermentation->sampling analytical_chem HPLC/GC Analysis (Butanol, Glucose, etc.) sampling->analytical_chem data_analysis Calculate Yield & Productivity analytical_chem->data_analysis optimization Determine Optimal C/N Ratio data_analysis->optimization

Caption: Workflow for optimizing the C/N ratio in this compound fermentation.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low this compound Yield check_substrate Is substrate consumption high? start->check_substrate check_acids Are acid levels high? check_substrate->check_acids Yes cause_other Investigate other factors: (e.g., contamination, temperature) check_substrate->cause_other No check_acetone Is acetone/butanol ratio high? check_acids->check_acetone No cause_cn_low Possible Cause: C/N ratio too low check_acids->cause_cn_low Yes cause_ph Possible Cause: pH inhibition check_acetone->cause_ph No cause_metabolic Possible Cause: Metabolic imbalance check_acetone->cause_metabolic Yes solution_increase_cn Solution: Increase C/N ratio cause_cn_low->solution_increase_cn solution_buffer Solution: Improve buffering cause_ph->solution_buffer solution_optimize_n Solution: Optimize N source cause_metabolic->solution_optimize_n

Caption: A logical workflow for troubleshooting low this compound yield.

Strategies to minimize byproduct formation in ABE fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Acetone-Butanol-Ethanol (ABE) fermentation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during ABE fermentation that can lead to increased byproduct formation and reduced solvent yields.

Issue 1: "Acid Crash" - Fermentation stops, and high levels of acetic and butyric acid are observed.

  • Question: My fermentation has stopped prematurely, and the pH has dropped significantly. HPLC analysis shows high concentrations of acetic and butyric acids with little to no solvent production. What is happening and how can I prevent it?

  • Answer: This phenomenon is known as "acid crash." It occurs when the concentration of undissociated acids in the fermentation broth reaches an inhibitory level, typically exceeding 57-60 mmol/L.[1] This high concentration of undissociated acids can disrupt cellular metabolism and halt solvent production.

    Solutions:

    • pH Control: Implement a pH control strategy to maintain the pH above the critical "acid crash" level. A common approach is to control the pH at a range of 4.5 to 5.0 during the solventogenic phase.[2][3] This can be achieved through the automated addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.

    • Reduced Initial Substrate Concentration: High initial glucose concentrations can lead to rapid acid production.[4] Consider starting with a moderate glucose concentration (e.g., 60 g/L) or employing a fed-batch strategy to control the sugar supply.[5][6]

    • Lower Fermentation Temperature: Reducing the fermentation temperature (e.g., from 37°C to 30-32°C) can slow down the metabolic rate and the rate of acid production, giving the culture more time to transition to solventogenesis before acid concentrations become inhibitory.[1]

Issue 2: Failure to Switch to Solventogenesis

  • Question: My Clostridium culture produces acids, but it fails to switch to the solvent production phase, even when the pH drops. What could be the cause?

  • Answer: The metabolic switch from acidogenesis to solventogenesis is a complex process influenced by several factors beyond just a drop in pH.

    Potential Causes and Solutions:

    • Inadequate Butyrate (B1204436) Concentration: A certain threshold of undissociated butyric acid is thought to be a key trigger for inducing solventogenesis. If butyrate production is low, the switch may not occur. Ensure your medium composition and fermentation conditions support robust butyrate production during the acidogenic phase.

    • Nutrient Limitation: Deficiencies in key nutrients, such as phosphate (B84403) or nitrogen, can impair the metabolic machinery required for solvent production. Ensure your fermentation medium is well-balanced.

    • Strain Degeneration: Clostridium species, particularly Clostridium acetobutylicum, are known to undergo strain degeneration, where they lose the ability to produce solvents after repeated subculturing. It is advisable to use fresh cultures from spore stocks for each set of experiments.

    • Presence of Inhibitors: If using lignocellulosic hydrolysates as a feedstock, inhibitory compounds such as furfural, HMF, and phenolic compounds can interfere with the metabolic switch.[7][8][9][10] Detoxification of the hydrolysate or using inhibitor-tolerant strains may be necessary.

Issue 3: High Acetone-to-Butanol Ratio

  • Question: My fermentation is producing a high ratio of acetone (B3395972) to butanol, which is undesirable for biofuel applications. How can I increase the butanol selectivity?

  • Answer: The ratio of acetone to butanol is influenced by the metabolic flux through different branches of the solventogenic pathway.

    Strategies to Increase Butanol Ratio:

    • Genetic Engineering: This is the most direct approach. Knocking out or downregulating the adc gene, which encodes for acetoacetate (B1235776) decarboxylase (the enzyme responsible for acetone formation), can redirect the metabolic flux towards butanol production.[11] However, this can sometimes negatively impact overall solvent production, so careful strain engineering is required.

    • Process Conditions: Some studies suggest that maintaining a slightly higher pH during solventogenesis (around 5.0) can favor butanol production over acetone. The specific optimal pH can be strain-dependent.

    • Co-factor Manipulation: The production of butanol is a more reductive process than acetone production, requiring more NADH. Strategies to increase the intracellular NADH/NAD+ ratio, such as the addition of reducing agents or metabolic engineering to favor NADH-producing pathways, can enhance butanol selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in ABE fermentation and why are they a problem?

A1: The primary byproducts in ABE fermentation are acetic acid and butyric acid.[11] These organic acids are produced during the initial phase of fermentation, known as acidogenesis. While they are precursors for acetone and butanol production in the subsequent solventogenic phase, their accumulation can lead to several problems:

  • Acid Crash: As detailed in the troubleshooting guide, excessive accumulation of undissociated acids is toxic to the cells and can halt the fermentation process.[1]

  • Reduced Solvent Yield: If the acids are not efficiently re-assimilated during solventogenesis, it represents a loss of carbon that could have been converted into the desired butanol product, thus lowering the overall process yield.

  • Downstream Processing Costs: High concentrations of residual acids in the fermentation broth can increase the complexity and cost of downstream product purification.

Q2: How does pH control influence byproduct formation?

A2: pH is a critical parameter in ABE fermentation that directly influences the metabolic switch from acidogenesis to solventogenesis and, consequently, byproduct levels.

  • Acidogenesis: This phase typically occurs at a pH range of 5.5 to 6.5.[12]

  • Solventogenesis: The switch to solvent production is generally triggered by a drop in pH to around 4.5-5.0.[11][12] Maintaining the pH within the optimal range for solventogenesis (typically 4.5-5.0) is crucial for minimizing residual byproducts.[2][3] If the pH drops too low (below 4.0), it can lead to an "acid crash."[1] Conversely, if the pH is maintained too high, the switch to solventogenesis may be inhibited, leading to continued acid accumulation. A two-stage pH control strategy, where the pH is initially maintained at a higher level to promote cell growth and then dropped to induce solventogenesis, has been shown to be effective.[13]

Q3: What is the role of genetic engineering in minimizing byproducts?

A3: Genetic engineering offers powerful tools to rationally modify the metabolic pathways of Clostridium species to minimize byproduct formation and enhance butanol production. Key strategies include:

  • Disruption of Acid Production Pathways: Knocking out genes involved in acid formation, such as pta (phosphotransacetylase) and ack (acetate kinase) for acetic acid, and ptb (phosphotransbutyrylase) and buk (butyrate kinase) for butyric acid, can redirect carbon flux towards solvent production.[14]

  • Elimination of Acetone Production: To increase the proportion of butanol in the final solvent mixture, the adc gene (acetoacetate decarboxylase) can be knocked out to prevent the conversion of acetoacetyl-CoA to acetone.[11]

  • Enhancing Butanol Synthesis Pathways: Overexpressing key enzymes in the butanol synthesis pathway, such as butanol dehydrogenase (bdh), can help to pull the metabolic flux towards the desired product.

  • Modifying Regulatory Networks: Engineering master regulators like Spo0A can influence the timing and efficiency of the switch from acidogenesis to solventogenesis.[13][15][16][17]

Q4: Can the choice of feedstock affect byproduct formation?

A4: Yes, the feedstock can significantly impact byproduct formation. While traditional feedstocks like glucose and starch are readily utilized, the use of lignocellulosic biomass (e.g., corn stover, switchgrass) introduces challenges. The pre-treatment processes required to release fermentable sugars from lignocellulose also generate inhibitory compounds like furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and phenolic compounds.[7][8][9][10] These inhibitors can stress the microbial cells, leading to:

  • Reduced cell growth and viability.

  • Inhibition of key metabolic enzymes.

  • Disruption of the metabolic switch to solventogenesis, resulting in higher residual acid byproducts.

Strategies to mitigate these effects include detoxification of the hydrolysate before fermentation, using inhibitor-tolerant strains of Clostridium, and optimizing fermentation conditions to minimize the impact of these inhibitory compounds.

Q5: What are in-situ product recovery techniques and how do they help minimize byproducts?

A5: In-situ product recovery (ISPR) techniques are methods used to continuously remove solvents from the fermentation broth as they are produced.[18][19] Common ISPR methods for ABE fermentation include gas stripping, pervaporation, and liquid-liquid extraction. By removing butanol, which is toxic to the cells at high concentrations, ISPR can:

  • Alleviate Product Inhibition: This allows the fermentation to proceed for longer durations and utilize higher substrate concentrations, leading to higher overall solvent production.

  • Maintain a Healthy Metabolic State: By preventing the accumulation of toxic butanol, the cells remain metabolically active and are more efficient at re-assimilating the acid byproducts, thus reducing their final concentration in the broth.

  • Improve Productivity: Continuous removal of products can drive the equilibrium of the metabolic reactions towards further solvent production.

Gas stripping is a commonly used ISPR technique where an inert gas is sparged through the fermenter to strip the volatile solvents, which are then condensed and collected.[18][20][21][22]

Data Presentation

Table 1: Effect of pH Control on ABE Fermentation by Clostridium acetobutylicum

pH Control StrategyButanol (g/L)Acetone (g/L)Ethanol (B145695) (g/L)Butyric Acid (g/L)Acetic Acid (g/L)Reference
Uncontrolled5.20--6.45-[13]
Controlled at pH 4.85.20--5.05-[13]
Controlled at pH 6.0 (first 12h)>6.28--<4.0-[13]
Controlled at pH 4.5-----[2][3]
Controlled at pH 5.0-----[23]

Table 2: Comparison of Fermentation Strategies for ABE Production

Fermentation ModeButanol (g/L)Total Solvents (g/L)Butanol Yield (g/g glucose)Butanol Productivity (g/L/h)Reference
Batch (Control)-17.6-0.29[5]
Fed-Batch with Gas Stripping151.7 (total)232.8 (total)0.471.16[5]
Continuous (pH 4.5, D=0.1 h⁻¹)--0.210.81[2][3]
Batch19.1-0.210.24[24]
Fed-Batch with Intermittent Gas Stripping113.3172.00.240.35[24]

Experimental Protocols

Protocol 1: Batch ABE Fermentation with pH Control

  • Medium Preparation: Prepare P2 medium containing glucose (60 g/L), yeast extract (1 g/L), K₂HPO₄ (0.5 g/L), KH₂PO₄ (0.5 g/L), ammonium acetate (B1210297) (2.2 g/L), MgSO₄·7H₂O (0.2 g/L), MnSO₄·H₂O (0.01 g/L), and FeSO₄·7H₂O (0.01 g/L). Adjust the initial pH to 6.5.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: In an anaerobic chamber, inoculate the sterile medium with a 5-10% (v/v) active seed culture of Clostridium acetobutylicum.

  • Fermentation Setup: Transfer the inoculated medium to a sterilized bioreactor equipped with pH and temperature probes. Maintain anaerobic conditions by sparging with oxygen-free nitrogen gas. Set the temperature to 37°C.

  • pH Control: Set the pH controller to maintain the pH at 4.8 by the automated addition of 2M ammonium hydroxide. The controller should be activated after the initial pH drop from the acidogenic phase.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 6-12 hours) for analysis of cell density (OD₆₀₀), pH, and metabolite concentrations.

  • Metabolite Analysis: Analyze the concentrations of glucose, acetic acid, butyric acid, acetone, butanol, and ethanol in the collected samples using HPLC.

Protocol 2: Analysis of ABE Fermentation Products by HPLC

  • Sample Preparation: Centrifuge the fermentation broth samples at 10,000 x g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector and a suitable column for organic acid and alcohol separation (e.g., a Bio-Rad Aminex HPX-87H column).

  • Mobile Phase: Use a mobile phase of 0.005 M H₂SO₄ at a flow rate of 0.6 mL/min.

  • Column Temperature: Maintain the column temperature at 65°C.

  • Injection Volume: Inject 20 µL of the filtered sample.

  • Quantification: Prepare standard curves for glucose, acetic acid, butyric acid, acetone, butanol, and ethanol. Quantify the concentrations of these compounds in the fermentation samples by comparing their peak areas to the standard curves.[1][11][16][25][26]

Mandatory Visualization

ABE_Metabolic_Pathway cluster_acidogenesis Acidogenesis cluster_solventogenesis Solventogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetate Acetate AcetylCoA->Acetate pta, ack Ethanol Ethanol AcetylCoA->Ethanol adhE ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Acetone Acetone AcetoacetylCoA->Acetone ctfA/B, adc Butyrate Butyrate ButyrylCoA->Butyrate ptb, buk Butanol Butanol ButyrylCoA->Butanol adhE Acetate->AcetylCoA Butyrate->ButyrylCoA Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Medium_Prep Medium Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Medium_Prep->Bioreactor_Setup Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Bioreactor_Setup->Inoculation Fermentation Fermentation (pH & Temp Control) Inoculation->Fermentation Sampling Aseptic Sampling Fermentation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Spo0A_Regulation Stress Low pH, High Undissociated Acids Spo0A Spo0A Stress->Spo0A Induces phosphorylation Spo0AP Spo0A~P Spo0A->Spo0AP Kinases sol_operon sol operon (adhE, ctfA, ctfB) Spo0AP->sol_operon Activates adc adc gene Spo0AP->adc Activates Acidogenesis_genes Acidogenesis Genes (pta, ack, ptb, buk) Spo0AP->Acidogenesis_genes Represses Solventogenesis Solventogenesis sol_operon->Solventogenesis adc->Solventogenesis Acidogenesis Acidogenesis Acidogenesis_genes->Acidogenesis

References

Technical Support Center: Improving 1-Butanol Tolerance in Yeast for Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on enhancing 1-butanol (B46404) tolerance in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My yeast strain shows poor growth in the presence of low concentrations of this compound. What are the potential causes and solutions?

A1: Poor growth in low this compound concentrations can stem from several factors:

  • Inherent Sensitivity of the Strain: Different yeast strains exhibit varying levels of native tolerance to butanol. Strains like BY4741 and CEN.PK113-7D are commonly used but may not be the most robust.[1] Consider screening different wild-type or industrial strains for higher intrinsic tolerance.

  • Suboptimal Growth Medium: The composition of your growth medium can significantly impact butanol tolerance. For instance, supplementing the medium with potassium and maintaining a slightly elevated pH can bolster the electrochemical gradients across the cell membrane, enhancing tolerance to alcohols.[2]

  • Experimental Conditions: Ensure your experimental setup minimizes butanol evaporation, which can lead to inconsistent stress levels. Using sealed plates or specific cultivation systems is recommended.[1]

Genetic Modification & Strain Engineering

Q2: I've overexpressed a gene reported to improve butanol tolerance, but I'm not observing any significant improvement. What could be wrong?

A2: Several factors could contribute to this issue:

  • Incorrect Gene or Allele: Ensure you have cloned the correct gene and, if applicable, the specific mutant allele that confers tolerance. For example, specific mutations in RPN4 and RTG1 were shown to increase butanol tolerance.[1]

  • Suboptimal Expression Levels: Both insufficient and excessive expression of certain genes can be detrimental. Verify the expression level of your target gene using methods like qRT-PCR or Western blotting. It has been shown that overexpression of both SEC24 and SEC23 can lead to decreased growth.[3]

  • Genetic Background of the Host Strain: The effect of a particular gene on butanol tolerance can be highly dependent on the genetic background of the yeast strain. A gene that improves tolerance in one strain may not have the same effect in another.

  • Transformation Issues: Verify the success of your transformation and the stability of the introduced plasmid or integrated gene. See the troubleshooting section on yeast transformation below.

Q3: My attempts to genetically transform my yeast strain are consistently failing or yielding very few colonies. What are the common pitfalls?

A3: Low transformation efficiency is a common problem. Here are some troubleshooting steps:

  • DNA Quality and Quantity: Use high-purity plasmid DNA. Impurities like phenol, proteins, and ethanol (B145695) can inhibit transformation.[4] For large plasmids (e.g., >10kb), you may need to increase the amount of DNA used.[5]

  • Competent Cell Preparation: Use mid-log phase cells to prepare competent cells, as they yield the most transformants.[6] Ensure cells are handled gently and not vortexed.[4]

  • Heat Shock Step: The duration and temperature of the heat shock are critical. For yeast, a more intensive heat shock (e.g., 45 minutes) is often required compared to E. coli.[6]

  • PEG Quality: Ensure you are using the correct type of PEG (e.g., PEG 3350) and that the solution is freshly prepared.[5]

  • Recovery Step: If using an antibiotic resistance marker, allow the cells a recovery period in non-selective medium before plating.[5]

  • Toxicity of the Inserted Gene: If the gene you are introducing is toxic to the yeast, it can lead to low or no transformants.[4] Consider using an inducible promoter to control its expression.

Experimental Protocols & Assays

Q4: How do I accurately assess the this compound tolerance of my engineered yeast strains?

A4: A common method is to perform growth assays in the presence of varying concentrations of this compound.

  • Microplate Reader Assay: This high-throughput method involves growing strains in a 96-well plate with a gradient of this compound concentrations.[1] The optical density (OD) is measured over time to determine growth rates and final biomass. It is crucial to seal the plates to prevent butanol evaporation.[1]

  • Spot Assays: For a qualitative assessment, you can perform spot assays. Serial dilutions of yeast cultures are spotted onto agar (B569324) plates containing different concentrations of this compound.

  • Bioreactor Cultivation: For a more controlled and detailed analysis, cultivate your strains in bioreactors with a fixed concentration of this compound, allowing for monitoring of growth and butanol consumption.[7]

Data Presentation

Table 1: Genes Influencing this compound Tolerance in S. cerevisiae

Gene/ProteinFunctionModificationEffect on this compound ToleranceReference
RPN4Transcription factor for proteasome genesMutationIncreased[1]
RTG1Transcription factor for peroxisomal genesMutationIncreased[1]
YLR224WSubunit of an ubiquitin ligase complexOverexpressionIncreased[1]
GPP2Glycerol-3-phosphatase (minor isoform)OverexpressionIncreased[7]
ERG2C-8 sterol isomerase (Ergosterol biosynthesis)DeletionDecreased[8]
FAA1Acyl-CoA synthetase (Fatty acid metabolism)DeletionDecreased[8]
ZWF1Glucose-6-phosphate dehydrogenaseDeletionDecreased[8]
FPS1AquaglyceroporinOverexpressionIncreased[9]

Table 2: Effect of Environmental Modifications on Alcohol Tolerance

ModificationRationaleObserved EffectReference
Increased extracellular K⁺Strengthens electrochemical membrane gradientIncreased ethanol and butanol tolerance[2][10]
Increased extracellular pHStrengthens proton electrochemical gradientIncreased ethanol and butanol tolerance[2]

Experimental Protocols

Protocol 1: this compound Tolerance Assay in a 96-Well Plate

  • Strain Preparation: Inoculate single colonies of your yeast strains into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Preparation of Butanol Media: Prepare a 2x stock of your desired growth medium (e.g., YPD or synthetic complete). Prepare a series of this compound solutions in sterile water at 2x the final desired concentrations (e.g., 0%, 0.5%, 1%, 1.5%, 2% v/v).

  • Assay Setup: In a 96-well plate, add 100 µL of the 2x butanol solutions to respective wells. Dilute the overnight cultures to an OD₆₀₀ of 0.1 in the 2x growth medium. Add 100 µL of the cell suspension to each well. This will result in a final volume of 200 µL with the desired final concentrations of butanol and medium components.

  • Incubation and Measurement: Seal the plate with a breathable, solvent-resistant seal to minimize butanol evaporation.[1] Incubate the plate in a microplate reader at 30°C with intermittent shaking. Measure the OD₆₀₀ every 30-60 minutes for 48-72 hours.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. Calculate the specific growth rate (µ) and the final OD for each condition.

Protocol 2: High-Efficiency Yeast Transformation (LiAc/SS carrier DNA/PEG method)

This protocol is adapted from established methods.[1]

  • Cell Preparation: Inoculate your S. cerevisiae strain in 10 mL of YPD and grow overnight at 30°C. The next day, dilute the culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0 (mid-log phase).[6]

  • Harvesting and Washing: Harvest the cells by centrifugation at 3000 x g for 5 minutes. Wash the cell pellet with 25 mL of sterile water, and then resuspend in 1 mL of sterile water.

  • Transformation Mix Preparation: In a microcentrifuge tube, mix the following in order:

    • 240 µL of 50% (w/v) PEG 3350 (freshly prepared and sterile)[5]

    • 36 µL of 1.0 M Lithium Acetate (LiAc)

    • 50 µL of boiled single-stranded carrier DNA (e.g., salmon sperm DNA)

    • 1-5 µg of plasmid DNA in ≤ 34 µL of sterile water or TE buffer[4][6]

    • 100 µL of washed yeast cells

  • Incubation: Vortex the mixture vigorously for 1 minute. Incubate at 42°C for 40-45 minutes (heat shock).[6]

  • Plating: Centrifuge the cells at 3000 x g for 3 minutes and remove the supernatant. Resuspend the pellet in 1 mL of sterile water or YPD. If using an antibiotic marker, resuspend in YPD and incubate for 2-3 hours at 30°C for recovery.[5] Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Visualizations

Experimental_Workflow_Evolutionary_Engineering cluster_0 Evolutionary Engineering for Butanol Tolerance start Start with Wild-Type Yeast Strain culture1 Sequential Batch Cultures with increasing 2-butanol start->culture1 transfer Transfer growing cells to fresh media with higher butanol culture1->transfer repeat Repeat for multiple generations (e.g., 30 transfers) transfer->repeat isolate Isolate final mutant strain (e.g., JBA-mut) repeat->isolate characterize Characterize Mutant: - Growth assays - Proteomics - Genomics isolate->characterize

Caption: Workflow for evolutionary engineering of yeast for improved butanol tolerance.

Troubleshooting_Yeast_Transformation start Low or No Transformants check_dna Check DNA Quality & Quantity start->check_dna check_cells Check Competent Cells start->check_cells check_protocol Review Transformation Protocol start->check_protocol dna_sol - Use high purity DNA - Increase DNA amount for large plasmids check_dna->dna_sol cells_sol - Use mid-log phase cells - Handle gently check_cells->cells_sol protocol_sol - Optimize heat shock - Use fresh PEG - Include recovery step check_protocol->protocol_sol success Successful Transformation dna_sol->success cells_sol->success protocol_sol->success

Caption: Troubleshooting logic for low yeast transformation efficiency.

Butanol_Tolerance_Pathways cluster_cellular_response Cellular Response Mechanisms cluster_tolerance_mechanisms Tolerance Mechanisms butanol_stress This compound Stress protein_damage Protein Damage butanol_stress->protein_damage membrane_fluidity Increased Membrane Fluidity butanol_stress->membrane_fluidity mitochondrial_stress Mitochondrial Stress butanol_stress->mitochondrial_stress glycerol Glycerol Biosynthesis butanol_stress->glycerol induces protein_degradation Protein Degradation (Ubiquitin-Proteasome System) protein_damage->protein_degradation induces cell_wall Cell Wall Integrity Pathway membrane_fluidity->cell_wall triggers membrane_comp Membrane Composition (Ergosterol, Fatty Acids) membrane_fluidity->membrane_comp counteracted by atp_production Mitochondrial ATP Synthesis mitochondrial_stress->atp_production upregulates butanol_tolerance Improved Butanol Tolerance protein_degradation->butanol_tolerance cell_wall->butanol_tolerance membrane_comp->butanol_tolerance atp_production->butanol_tolerance glycerol->butanol_tolerance

Caption: Key pathways involved in yeast response and tolerance to this compound stress.

References

Troubleshooting phase separation in 1-Butanol extraction processes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during 1-butanol (B46404) extraction processes, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are my aqueous and this compound layers not separating at all?

A1: This issue often arises due to the partial miscibility of this compound in water. The presence of certain solutes or a high concentration of the target analyte can increase this miscibility. To induce separation, you can employ the "salting-out" method by adding a salt like sodium chloride (NaCl) to the mixture.[1] The salt increases the ionic strength of the aqueous phase, decreasing the solubility of this compound and forcing the formation of two distinct layers.[2]

Q2: I've formed a stable emulsion between the this compound and aqueous layers. How can I break it?

A2: Emulsion formation is a common problem, often caused by vigorous shaking or the presence of surfactant-like molecules.[3] To break an emulsion, you can try several methods:

  • Salting-Out: Add a saturated salt solution (brine) to increase the aqueous phase's polarity.[1][3]

  • Centrifugation: Applying centrifugal force is often the most effective way to physically separate the layers.[1][4]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[1][3]

  • Filtration: In some cases, passing the mixture through a glass wool plug or phase separation paper can help break the emulsion.[3][5]

Q3: My aqueous phase volume seems to be decreasing with each extraction step. What is happening?

A3: this compound is partially miscible with water, meaning it can dissolve a significant amount of water.[6] To prevent the loss of your aqueous phase, it is recommended to pre-saturate the this compound with water before performing the extraction.[6] You can do this by mixing your stock this compound with water, allowing it to separate, and then using the resulting water-saturated butanol phase for your experiments.

Q4: What is the "crud" or third layer forming at the interface, and how do I get rid of it?

A4: "Crud" is a stable emulsion that contains fine solid particles.[7][8] These solids can be precipitated byproducts, denatured proteins, or other insoluble materials from your sample.[9] The formation of this layer can trap your analyte and cause significant losses. To manage crud, consider these options:

  • Filtration: Filter your initial sample before extraction to remove any particulate matter.

  • pH Adjustment: Changing the pH of the aqueous layer can sometimes dissolve the solids that are stabilizing the crud.[7]

  • Centrifugation: High-speed centrifugation can help compact the solid layer, allowing for easier separation of the liquid phases.

Troubleshooting Guides

Guide 1: Resolving Complete Miscibility (No Phase Separation)

This guide addresses the scenario where this compound and the aqueous solution have formed a single phase. The primary cause is the mutual solubility, which can be exacerbated by the sample matrix. The most effective solution is the "salting-out" technique.

Experimental Protocol: Inducing Phase Separation via Salting-Out

  • Salt Selection: Choose an appropriate salt. While sodium chloride (NaCl) is common, salts like potassium carbonate (K2CO3) and dipotassium (B57713) hydrogen phosphate (B84403) (K2HPO4) have been shown to be highly effective.[10][11]

  • Addition: Add the selected salt to the single-phase mixture. You can add it as a solid and dissolve it, or add a pre-made saturated solution (brine).[1] Start by adding salt until the aqueous phase is saturated.

  • Mixing: Gently swirl or invert the container (e.g., a separatory funnel) to dissolve the salt and facilitate phase separation. Avoid vigorous shaking to prevent emulsion formation.

  • Equilibration: Allow the mixture to stand undisturbed. The two phases should begin to separate.

  • Separation: Once two distinct layers are visible, you can proceed with the standard separation of the organic (top this compound) and aqueous (bottom) layers.

Data Presentation: Comparison of Salting-Out Agents

The choice of salt can significantly impact the efficiency of phase separation and the recovery of the target compound.

SaltTypical ConcentrationEffectivenessNotes
Sodium Chloride (NaCl)Saturated solutionGoodMost common and cost-effective choice.[1]
Potassium Carbonate (K2CO3)~56 wt% solutionExcellentHighly effective at forcing phase separation.[10]
Dipotassium Hydrogen Phosphate (K2HPO4)~69 wt% solutionExcellentShows a stronger salting-out effect than K2CO3 for some applications.[10]
Magnesium Sulfate (MgSO4)Saturated solutionGoodAlso acts as a drying agent, often used in QuEChERS methods.[2]
Guide 2: Managing and Breaking Emulsions

Emulsions are a frequent challenge in liquid-liquid extractions. The following workflow and protocols provide a systematic approach to resolving them.

Troubleshooting Workflow for Emulsions

G Start Stable Emulsion Formed Check_Shaking Was shaking too vigorous? Start->Check_Shaking Method_Gentle Action: Use gentle swirling or inversion instead of shaking. Check_Shaking->Method_Gentle Yes Add_Brine Add Saturated Salt Solution (Brine) Check_Shaking->Add_Brine No Method_Gentle->Add_Brine Check_Break1 Did emulsion break? Add_Brine->Check_Break1 Centrifuge Centrifuge the sample Check_Break1->Centrifuge No End_Success Problem Resolved Check_Break1->End_Success Yes Check_Break2 Did emulsion break? Centrifuge->Check_Break2 End_Failure Consult advanced methods (e.g., solvent adjustment, pH change) Centrifuge->End_Failure If solids present Filter Filter through glass wool or phase separation paper Check_Break2->Filter No Check_Break2->End_Success Yes Filter->End_Success

Caption: A decision tree for troubleshooting emulsions in this compound extractions.

Experimental Protocol: Breaking an Emulsion with Centrifugation

  • Transfer: Carefully transfer the entire mixture (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are properly balanced.

  • Centrifuge: Spin the tubes at a moderate speed (e.g., 3000-5000 x g) for 5-15 minutes. Higher speeds may be necessary for very stable emulsions.

  • Inspect: After centrifugation, a sharp interface between the aqueous and organic layers should be visible. Any solid "crud" will typically form a pellet at the bottom of the tube.

  • Separate: Carefully pipette the top (this compound) layer, leaving the bottom aqueous layer and any solid pellet behind.

Guide 3: Optimizing Extraction with pH and Temperature

For ionizable analytes, extraction efficiency is highly dependent on the pH of the aqueous phase.[12] Temperature can also influence the process by affecting solubility and solvent properties.[13][14]

Logical Relationship: pH Control for Analyte Extraction

G Analyte Ionizable Analyte Is_Acidic Is Analyte Acidic? Analyte->Is_Acidic Is_Basic Is Analyte Basic? Is_Acidic->Is_Basic No Set_Low_pH Set Aqueous pH < pKa - 2 (Analyte becomes neutral) Is_Acidic->Set_Low_pH Yes Is_Basic->Analyte No (Zwitterion?) Set_High_pH Set Aqueous pH > pKa + 2 (Analyte becomes neutral) Is_Basic->Set_High_pH Yes Result_Acid Maximizes partitioning into this compound Set_Low_pH->Result_Acid Result_Basic Maximizes partitioning into this compound Set_High_pH->Result_Basic

Caption: Logic for adjusting pH to maximize the extraction of ionizable compounds.

Experimental Protocol: Optimizing Extraction pH

  • Determine pKa: Find the pKa value(s) of your target analyte from literature or prediction software.[12]

  • Adjust pH:

    • For Acidic Analytes: Adjust the pH of your aqueous sample to be at least 2 units below the analyte's pKa. This ensures the analyte is in its neutral, more hydrophobic form.[12] Use a suitable buffer or add acid (e.g., HCl).

    • For Basic Analytes: Adjust the pH of your aqueous sample to be at least 2 units above the analyte's pKa. This deprotonates the analyte, making it neutral.[12] Use a suitable buffer or add a base (e.g., NaOH).

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous phase before adding this compound.

  • Perform Extraction: Proceed with the this compound extraction as planned. The neutral form of the analyte will have a much higher partition coefficient for the organic phase, leading to greater recovery.

Considerations for Temperature

  • Increased Solubility: Higher temperatures generally increase the solubility of solid analytes and can increase the rate of extraction.[13][14]

  • Viscosity and Density: Increasing temperature lowers the viscosity and density of this compound, which can sometimes improve separation efficiency.[13]

  • Analyte Stability: Be cautious, as elevated temperatures can lead to the thermal degradation of sensitive compounds.[13] It is crucial to balance extraction efficiency with analyte stability.

References

Enhancing 1-Butanol production by reinforcing the direct butanol-forming route.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing 1-Butanol (B46404) Production

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers focusing on enhancing this compound production by reinforcing the direct butanol-forming pathway, often referred to as the "hot channel".

Frequently Asked Questions (FAQs)

Q1: What is the "direct butanol-forming route" and how does it differ from the conventional pathway in Clostridium acetobutylicum?

In Clostridium acetobutylicum, this compound can be synthesized via two primary routes. The conventional, biphasic pathway involves an initial "acidogenic" phase where acetate (B1210297) and butyrate (B1204436) are produced and secreted. In the subsequent "solventogenic" phase, these acids are reassimilated via CoA transferase (encoded by ctfAB) to form solvents like acetone (B3395972) and butanol. This acid reassimilation route is often called the "cold channel".[1][2][3] The "direct butanol-forming route," or "hot channel," bypasses the acid secretion and reassimilation steps. It channels carbon flux directly from acetyl-CoA to butyryl-CoA and subsequently to this compound within the cell.[2][3][4]

Q2: Why is reinforcing the direct butanol-forming route a preferred strategy for enhancing production?

Metabolic flux and mass balance analyses have shown that the direct butanol-forming pathway is a more efficient channel to optimize for butanol production.[1][2][5] Reinforcing this "hot channel" can lead to significantly higher butanol titers, yields, and selectivity.[1][5] This strategy minimizes the carbon and energy expenditure associated with secreting and later reassimilating organic acids, thereby streamlining the conversion of substrate to the final product. By disrupting the acid formation pathways, more carbon flux is available to be directed towards butanol synthesis.[3]

Q3: My engineered strain shows poor growth after knocking out acid-formation genes like pta or buk. What is the likely cause?

The formation of acetate and butyrate in the acidogenic phase is coupled with ATP generation.[3] Disrupting these pathways by knocking out genes such as pta (phosphotransacetylase) or buk (butyrate kinase) can reduce the cell's overall ATP yield, leading to impaired growth.[6] This is a common challenge when engineering strains for higher butanol production. It is crucial to balance the metabolic load and ensure the strain remains robust enough for industrial fermentation.

Q4: Despite reinforcing the direct pathway, I'm observing low butanol titers. What are the common bottlenecks?

Several factors can contribute to low butanol titers even in engineered strains:

  • Cofactor Imbalance: The conversion of acetyl-CoA to this compound is a highly reducing process, requiring significant amounts of NADH.[7] An insufficient intracellular supply of NADH or an imbalance in the NADH/NAD+ ratio can limit the efficiency of the pathway.[6][7]

  • Enzyme Activity: The aldehyde/alcohol dehydrogenase (AdhE) is a critical enzyme in the final steps of butanol formation. Its expression level or catalytic efficiency might be a limiting factor.[8] Using mutated, more efficient versions of this enzyme, such as AdhE1D485G, has been shown to improve production.[1][5]

  • Butanol Toxicity: this compound is highly toxic to most microorganisms, including native producers like Clostridium.[9] As butanol accumulates in the fermentation broth to concentrations typically above 13 g/L, it can disrupt cell membranes and inhibit metabolic activity, leading to a premature halt in production.[9]

  • Substrate Inhibition: High initial concentrations of substrates like glucose can sometimes inhibit cell growth and solvent production in Clostridial species.[10][11]

Q5: How can I minimize the formation of byproducts such as acetone and ethanol?

Acetone formation is intrinsically linked to the "cold channel" through the activity of CoA transferase, which is required for acid reassimilation.[3] By knocking out genes involved in acid formation (pta, buk), you indirectly suppress this channel and, consequently, acetone production.[1][5] To further enhance butanol selectivity, the key enzyme aldehyde/alcohol dehydrogenase (AAD or AdhE) can be engineered to favor butanol production over ethanol.[8]

Quantitative Data on Engineered Strains

The following table summarizes the performance of various Clostridium acetobutylicum strains engineered to reinforce the direct butanol-forming pathway, comparing them to the wild type.

StrainKey Genetic ModificationsButanol Titer (g/L)Butanol Yield (mol/mol glucose)Butanol Productivity (g/L/h)Reference
C. acetobutylicum ATCC 824 (Wild Type)None~7.3~0.29Not Reported[5]
BEKW(pPthlAAD) Δpta, Δbuk, Overexpression of adhE1D485G18.90.71Not Reported[5]
Fed-batch with in-situ recovery of BEKW(pPthlAAD)Δpta, Δbuk, Overexpression of adhE1D485GTotal 585.3 g from 1,861.9 g glucose0.761.32[5]

Signaling Pathways and Experimental Workflows

Butanol_Pathways Metabolic Pathways for this compound Production cluster_hot Direct 'Hot Channel' (Reinforced) cluster_cold Acidogenesis & 'Cold Channel' (Blocked) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AcetylP Acetyl-P AcetylCoA->AcetylP thl thl pta pta ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA hbd, crt, bcd Acetone Acetone AcetoacetylCoA->Acetone adc Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde ButyrylP Butyryl-P ButyrylCoA->ButyrylP adhE1 adhE1 ptb ptb Butanol This compound Butyraldehyde->Butanol Acetate Acetate AcetylP->Acetate ack ack Acetate->AcetylCoA ctfAB Butyrate Butyrate ButyrylP->Butyrate buk buk Butyrate->ButyrylCoA ctfAB hbd hbd crt crt bcd bcd ctfAB ctfAB adc adc KO1 Knockout KO1->pta KO2 Knockout KO2->buk

Caption: Metabolic pathways for this compound production in C. acetobutylicum.

Workflow Strain Engineering Workflow cluster_design Design & Construction cluster_strain_dev Strain Development cluster_testing Fermentation & Analysis cluster_eval Evaluation A 1. Identify Knockout Targets (e.g., pta, buk) B 2. Construct Gene Disruption Cassettes A->B D 4. Transform Host Strain (e.g., C. acetobutylicum) B->D C 3. Design Overexpression Plasmid (e.g., pPthl-adhE1) C->D E 5. Select & Screen Transformants (Genomic & Plasmid Verification) D->E F 6. Batch or Fed-Batch Fermentation E->F G 7. Monitor Growth & Substrate Consumption F->G H 8. Quantify Butanol & Byproducts (GC / HPLC) G->H I 9. Calculate Titer, Yield, & Productivity H->I

Caption: A typical workflow for engineering strains to enhance this compound production.

Troubleshooting Troubleshooting Low this compound Yield Start Low Butanol Titer? CheckExpression Pathway Genes Expressed? Start->CheckExpression Yes CheckGrowth Poor Cell Growth? CheckExpression->CheckGrowth Yes Sol_Expression Solution: - Optimize codon usage - Use stronger promoter - Verify plasmid integrity CheckExpression->Sol_Expression No CheckByproducts High Byproduct Levels? CheckGrowth->CheckByproducts No Sol_Growth Solution: - Optimize medium (e.g., C/N ratio) - Adjust fermentation pH/temp - Address cofactor imbalance CheckGrowth->Sol_Growth Yes CheckToxicity Fermentation Stalls Early? CheckByproducts->CheckToxicity No Sol_Byproducts Solution: - Verify gene knockouts - Identify and disrupt  alternative byproduct pathways CheckByproducts->Sol_Byproducts Yes Sol_Toxicity Solution: - Implement in-situ product recovery  (e.g., gas stripping, extraction) - Engineer for higher butanol tolerance CheckToxicity->Sol_Toxicity Yes End Yield Improved Sol_Expression->End Sol_Growth->End Sol_Byproducts->End Sol_Toxicity->End

Caption: A logical flowchart for troubleshooting common issues of low butanol yield.

Experimental Protocols

Protocol 1: General Methodology for Gene Disruption in C. acetobutylicum

This protocol outlines the general steps for targeted gene knockout using homologous recombination, a common technique for engineering Clostridium species.

  • Construct Knockout Vector:

    • Amplify ~1kb upstream (left arm) and ~1kb downstream (right arm) regions flanking the target gene (e.g., pta or buk) from the C. acetobutylicum genome.

    • Clone the left and right arms into a suicide vector that cannot replicate in Clostridium. The vector should contain a selectable marker (e.g., erythromycin (B1671065) resistance).

    • Verify the final plasmid construct by restriction digest and sequencing.

  • Transformation:

    • Introduce the constructed knockout vector into C. acetobutylicum via electroporation.

    • Plate the transformed cells on selective agar (B569324) medium (e.g., CGM with erythromycin) and incubate under anaerobic conditions.

  • Selection of Single-Crossover Integrants:

    • Colonies that grow on the selective medium are potential single-crossover mutants where the plasmid has integrated into the chromosome.

    • Confirm the integration event using PCR with primers designed to span the junction between the chromosome and the integrated plasmid.

  • Selection of Double-Crossover Mutants (Gene Knockout):

    • Culture the confirmed single-crossover integrant in non-selective liquid medium for several generations to facilitate a second recombination event that excises the plasmid backbone and the target gene.

    • Plate the culture onto non-selective agar and screen individual colonies via replica plating to identify those that have lost the antibiotic resistance marker.

    • Confirm the gene deletion in the chromosome of the antibiotic-sensitive colonies using PCR and sequencing.

Protocol 2: General Methodology for Overexpression of Butanol Pathway Genes

  • Construct Overexpression Plasmid:

    • Amplify the coding sequence of the target gene (e.g., a mutated adhE1).

    • Clone the gene into a Clostridium-replicable shuttle vector (e.g., a pIMP1-based plasmid) under the control of a strong, constitutive promoter, such as the thiolase (thl) promoter (Pthl).[1][5]

    • The plasmid should also contain a selectable marker (e.g., chloramphenicol (B1208) resistance).

  • Transformation:

    • Transform the final plasmid into the desired C. acetobutylicum host strain (e.g., the ΔptaΔbuk double mutant) via electroporation.

  • Selection and Verification:

    • Plate cells on a selective medium (e.g., CGM with chloramphenicol) and incubate anaerobically.

    • Verify the presence of the plasmid in resulting colonies by plasmid extraction and restriction digest.

    • Confirm the expression of the target protein using methods like SDS-PAGE or Western blotting if an antibody is available.

Protocol 3: Batch Fermentation for this compound Production

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into a culture tube containing 10 mL of reinforced clostridial medium (RCM).

    • Incubate anaerobically at 37°C for 12-16 hours until the culture is actively growing.

  • Bioreactor Setup:

    • Prepare the fermentation medium (e.g., P2 medium containing glucose as the carbon source).[10]

    • Sterilize the bioreactor containing the medium. After cooling, sparge with sterile N₂ gas to ensure anaerobic conditions.

  • Inoculation and Fermentation:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the temperature at 37°C. Control the pH at a desired setpoint (e.g., pH 5.0) using automated addition of NaOH or KOH.[12]

    • Maintain anaerobic conditions by continuously sparging with N₂ gas.

  • Sampling:

    • Periodically and aseptically withdraw samples from the bioreactor to measure cell density (OD₆₀₀) and for metabolite analysis.

Protocol 4: Quantification of this compound by Gas Chromatography (GC)

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary and add an internal standard (e.g., isobutanol or nonane) for accurate quantification.[13]

  • GC-FID Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A suitable column for separating alcohols and solvents, such as a DB-WAX or a column packed with Carbopack.[3]

    • Temperature Program: Set an appropriate temperature gradient to separate acetone, ethanol, and butanol. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 120°C.

    • Injector and Detector Temperature: Typically set around 200-250°C.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis:

    • Create a standard curve by running known concentrations of this compound.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of butanol to the internal standard against the standard curve.[13] Alternatively, HPLC with a refractive index (RI) detector can also be used to quantify butanol and other fermentation products.[14]

References

Technical Support Center: Optimization of Downstream Processing for Biobutanol Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of biobutanol recovery from fermentation broths. The information is tailored for researchers, scientists, and drug development professionals working in the field of biofuels and biochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common downstream processing techniques for biobutanol recovery?

A1: The most prevalent methods for recovering biobutanol from fermentation broths include gas stripping, liquid-liquid extraction, pervaporation, and adsorption.[1][2] Each technique has its own set of advantages and challenges related to efficiency, energy consumption, and scalability.

Q2: What are the main challenges associated with biobutanol recovery?

A2: The primary challenges in biobutanol downstream processing are the low concentration of butanol in the fermentation broth due to its toxicity to the producing microorganisms, and the high energy costs associated with separating butanol from the aqueous solution.[1][3] Butanol forms an azeotropic mixture with water, making conventional distillation energy-intensive.[1]

Q3: How do the different recovery methods compare in terms of energy consumption?

A3: Liquid-liquid extraction generally exhibits lower energy demand compared to other methods.[1][4] Distillation is the most energy-intensive, while gas stripping, pervaporation, and adsorption have intermediate energy requirements.[1][4] For a detailed comparison, please refer to the Data Presentation section.

Q4: Can these recovery methods be integrated with the fermentation process?

A4: Yes, in situ product recovery (ISPR) techniques are often employed to continuously remove biobutanol from the fermentation broth. This approach mitigates product inhibition, thereby enhancing overall butanol productivity.[5][6] Gas stripping and pervaporation are commonly used ISPR methods.

Q5: What is the impact of downstream processing on the producing microorganism, Clostridium acetobutylicum?

A5: In situ product recovery methods can impose stress on Clostridium acetobutylicum. For instance, high temperatures during gas stripping can negatively affect the bacteria, though they may recover.[7] The removal of butanol can also influence the metabolic shift from acidogenesis to solventogenesis.[5][8] Overexpression of stress response genes, such as groESL, has been shown to increase solvent tolerance and production.[9]

Troubleshooting Guides

Gas Stripping

Q: Foaming is excessive in the fermenter during gas stripping. What can I do?

A:

  • Reduce Gas Flow Rate: A high gas flow rate is a common cause of excessive foaming. Gradually decrease the flow rate to a point where foaming is manageable without significantly compromising butanol recovery.[10]

  • Use an Antifoaming Agent: The addition of a suitable antifoaming agent can effectively control foam formation.[7] It is crucial to select an agent that is non-toxic to the microorganisms and does not interfere with downstream processing.

  • Optimize Impeller Speed: If using a stirred tank bioreactor, reducing the agitation speed can help minimize foaming.

Q: The butanol recovery efficiency of my gas stripping system is low. How can I improve it?

A:

  • Increase Gas Flow Rate: A higher gas flow rate can enhance the stripping rate.[10] However, this must be balanced with the potential for increased foaming and energy consumption.

  • Increase Temperature: Raising the temperature of the fermentation broth will increase the vapor pressure of butanol, leading to higher stripping efficiency.[7] Be mindful of the temperature tolerance of your microbial culture.

  • Optimize Sparger Design: The design of the gas sparger influences bubble size. Smaller bubbles provide a larger surface area for mass transfer, which can improve recovery efficiency.

Liquid-Liquid Extraction

Q: An emulsion has formed between the aqueous and organic phases, preventing proper separation. How can I break it?

A:

  • Allow for Settling Time: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.[11]

  • Gentle Agitation: Instead of vigorous shaking, use gentle swirling or inversion to mix the phases. This minimizes the energy input that can lead to stable emulsions.[12]

  • Addition of Salt (Salting Out): Adding a small amount of salt, such as sodium chloride (brine), can increase the ionic strength of the aqueous phase, which helps to break the emulsion.[11][12]

  • Centrifugation: Applying centrifugal force is a very effective method to separate the phases and break the emulsion.[13]

  • Temperature Modification: Changing the temperature can alter the densities of the two phases, which may aid in their separation.[11]

  • Filtration: In some cases, filtering the mixture through a bed of a material like Celite can help to break the emulsion.[14]

Q: The chosen extractant is toxic to the fermentation culture. What are the alternatives?

A:

  • Select a Biocompatible Solvent: It is crucial to use an extractant with low toxicity to the microorganisms. Oleyl alcohol is a commonly used biocompatible solvent.[15]

  • Use a Membrane-Based Extraction System: Techniques like perstraction (membrane-based solvent extraction) use a membrane to separate the fermentation broth from the extractant, preventing direct contact and toxicity.[16]

  • Consider Ionic Liquids: Certain ionic liquids have shown promise as effective and less toxic extractants for biobutanol.[17]

Pervaporation

Q: The permeate flux has significantly decreased over time due to membrane fouling. What are the troubleshooting steps?

A:

  • Pre-treatment of the Feed: Filter the fermentation broth before it enters the pervaporation module to remove cells, cell debris, and other particulate matter that can foul the membrane surface.[18]

  • Backflushing/Cleaning: Periodically backflush the membrane with a suitable cleaning solution to remove foulants. The cleaning protocol will depend on the membrane material and the nature of the fouling.

  • Optimize Operating Conditions: Operating at lower transmembrane pressures or cross-flow velocities can sometimes reduce the rate of fouling.

  • Membrane Modification: Consider using membranes with modified surfaces that are more resistant to fouling.[19]

Q: The selectivity of the membrane for butanol is poor.

A:

  • Select an Appropriate Membrane: The choice of membrane material is critical for achieving high selectivity. Polydimethylsiloxane (PDMS) based membranes are commonly used for butanol recovery due to their hydrophobic nature.[20]

  • Optimize Operating Temperature: Temperature can influence both flux and selectivity. The optimal temperature will be a trade-off between these two parameters.

  • Control Feed Concentration: The concentration of butanol and other components in the feed can affect membrane selectivity.

Adsorption

Q: The adsorbent is not effectively capturing butanol.

A:

  • Select a High-Affinity Adsorbent: Different adsorbents have varying affinities for butanol. Activated carbon and certain polymeric resins like Amberlite XAD-7 have shown good performance.[21]

  • Optimize pH of the Broth: The pH of the fermentation broth can influence the surface charge of both the adsorbent and the butanol molecules, thereby affecting adsorption efficiency.

  • Control Temperature: Adsorption is an exothermic process, so lower temperatures generally favor higher adsorption capacity.

Q: The regeneration of the adsorbent is incomplete, leading to decreased capacity in subsequent cycles.

A:

  • Optimize Desorption Method: Common desorption techniques include thermal swing (heating the adsorbent) or solvent swing (using a solvent to elute the butanol). The choice of method and its parameters (temperature, solvent type, flow rate) are crucial for effective regeneration.[1]

  • Ensure Complete Removal of Water: Water can compete with butanol for adsorption sites. Ensure the adsorbent is properly dried before reuse.

  • Consider Chemical Regeneration: In some cases, a mild chemical treatment may be necessary to remove strongly bound impurities from the adsorbent surface.

Data Presentation

Table 1: Comparison of Downstream Processing Techniques for Biobutanol Recovery

ParameterGas StrippingLiquid-Liquid ExtractionPervaporationAdsorption
Butanol Recovery Efficiency (%) 60 - 97[1]75 - 85[1]Varies significantly with membrane type and operating conditionsHigh (can be >99% with efficient desorption)[1]
Energy Consumption (MJ/kg butanol) 34 - 380 (with distillation)[1]25[1][4]35 - 40[1][4]35 - 40[1]
Selectivity for Butanol Low to moderateHigh (dependent on extractant)High (dependent on membrane)High (dependent on adsorbent)
Key Advantages Simple operation, can be integrated in situHigh selectivity, lower energy consumptionHigh selectivity, can be integrated in situHigh selectivity, can achieve high product purity
Key Disadvantages Low selectivity, potential for foaming, can be energy intensiveEmulsion formation, extractant toxicity and recoveryMembrane fouling, relatively high capital costAdsorbent regeneration can be energy-intensive, potential for fouling

Experimental Protocols

Gas Stripping of Biobutanol from Fermentation Broth (Lab-Scale)

Objective: To recover butanol from a fermentation broth using a continuous flow of inert gas.

Materials:

  • Fermentation broth containing biobutanol

  • Bioreactor or stripping vessel with a gas inlet (sparger) and outlet

  • Inert gas source (e.g., Nitrogen, Carbon Dioxide) with a flow meter

  • Condenser with a cooling water supply

  • Collection vessel for the condensate

  • Heating system to maintain the desired temperature of the broth

  • Antifoaming agent (optional)

Procedure:

  • Set up the apparatus as shown in the workflow diagram below.

  • Transfer a known volume of the fermentation broth to the stripping vessel.

  • If necessary, add a few drops of an appropriate antifoaming agent.

  • Heat the broth to the desired stripping temperature (e.g., 40-60°C), ensuring it is within the tolerance limits of the microorganisms if performing in situ recovery.

  • Start the flow of cooling water through the condenser.

  • Introduce the inert gas through the sparger at a controlled flow rate (e.g., 1-5 L/min for a 1 L vessel).[10]

  • The gas will bubble through the broth, becoming saturated with butanol and other volatile compounds.

  • The vapor-laden gas will exit the vessel and pass through the condenser.

  • The butanol and water vapor will condense and be collected in the collection vessel.

  • Continue the process for a predetermined time or until the desired amount of butanol has been recovered.

  • Analyze the butanol concentration in the initial broth, the stripped broth, and the condensate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction of Biobutanol

Objective: To selectively extract butanol from an aqueous fermentation broth into an immiscible organic solvent.

Materials:

  • Fermentation broth containing biobutanol

  • Immiscible organic solvent (extractant) with high affinity for butanol and low toxicity (e.g., oleyl alcohol)

  • Separatory funnel

  • Beakers and flasks

  • pH meter and solutions for pH adjustment (if necessary)

  • Sodium chloride (optional, for breaking emulsions)

Procedure:

  • Measure a known volume of fermentation broth and place it in a separatory funnel.

  • Adjust the pH of the aqueous phase if required for optimal extraction.

  • Add a known volume of the organic extractant to the separatory funnel. The solvent-to-feed ratio will depend on the partition coefficient of butanol in the chosen solvent system.

  • Stopper the funnel and gently invert it several times (e.g., 10-15 times) to allow for thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.[12]

  • Place the separatory funnel in a ring stand and allow the layers to separate.

  • If an emulsion forms, refer to the troubleshooting guide for methods to break it.

  • Once the layers have clearly separated, carefully drain the lower (denser) layer into a beaker.

  • Drain the upper (less dense) layer into a separate beaker.

  • To increase recovery, the aqueous phase can be subjected to one or more additional extraction steps with fresh solvent.

  • Combine the organic extracts.

  • Analyze the butanol concentration in the initial broth, the extracted aqueous phase (raffinate), and the organic extract using GC or HPLC.

Pervaporation for Biobutanol Recovery

Objective: To selectively separate butanol from the fermentation broth using a dense, non-porous membrane.

Materials:

  • Fermentation broth containing biobutanol

  • Pervaporation membrane module (e.g., with a PDMS membrane)

  • Feed pump

  • Feed reservoir with temperature control

  • Vacuum pump

  • Cold trap (e.g., using liquid nitrogen or a refrigerated circulator)

  • Permeate collection vessel

  • Pressure and temperature sensors

Procedure:

  • Assemble the pervaporation setup as depicted in the workflow diagram.

  • Pre-treat the fermentation broth by filtration or centrifugation to remove cells and particulates.

  • Heat the feed broth in the reservoir to the desired operating temperature (e.g., 37-50°C).

  • Circulate the heated feed through the membrane module at a constant flow rate using the feed pump.

  • Apply a vacuum to the permeate side of the membrane using the vacuum pump. This creates the driving force for the separation.

  • Place a cold trap between the membrane module and the vacuum pump to condense the permeate vapor.

  • Butanol and a small amount of water will preferentially permeate through the membrane, evaporate on the permeate side, and be collected as a liquid in the cold trap.

  • Monitor the feed temperature, permeate pressure, and permeate collection rate throughout the experiment.

  • After a set period, collect the permeate and measure its volume and composition.

  • Analyze the butanol concentration in the feed, retentate (the liquid that does not pass through the membrane), and permeate using GC or HPLC.

Adsorption of Biobutanol

Objective: To selectively adsorb butanol from the fermentation broth onto a solid adsorbent material.

Materials:

  • Fermentation broth containing biobutanol

  • Adsorbent material (e.g., activated carbon, Amberlite XAD-7)

  • Chromatography column or batch adsorption vessel

  • Shaker or magnetic stirrer (for batch adsorption)

  • Peristaltic pump (for column adsorption)

  • Eluent for desorption (e.g., methanol (B129727), ethanol, or hot nitrogen gas)

  • Fraction collector (optional)

Procedure (Column Adsorption):

  • Pack a chromatography column with the chosen adsorbent material.

  • Equilibrate the column by passing a buffer solution with a similar pH to the fermentation broth through it.

  • Pump the pre-filtered fermentation broth through the column at a controlled flow rate.

  • Collect the column effluent (the liquid that passes through) in fractions.

  • Continue passing the broth through the column until butanol starts to appear in the effluent (breakthrough), indicating that the adsorbent is saturated.

  • Wash the column with water or a buffer to remove any non-adsorbed components.

  • Desorb the butanol by passing an appropriate eluent through the column. This can be a solvent like methanol or hot inert gas.

  • Collect the eluate containing the concentrated butanol.

  • Analyze the butanol concentration in the initial broth, the column effluent, and the eluate fractions using GC or HPLC.

Visualization

experimental_workflow_gas_stripping cluster_stripping Gas Stripping Unit fermenter Fermentation Broth in Stripping Vessel condenser Condenser fermenter->condenser Vapor broth_out Stripped Broth fermenter->broth_out sparger Gas Sparger sparger->fermenter collection Condensate Collection condenser->collection Liquid gas_out Gas Outlet condenser->gas_out Non-condensable Gas gas_in Inert Gas (N2 or CO2) gas_in->sparger Flow Meter

Caption: Workflow for lab-scale gas stripping of biobutanol.

logical_relationship_emulsion_troubleshooting cluster_prevention Preventative Measures cluster_breaking Corrective Actions emulsion Emulsion Formation in Liquid-Liquid Extraction gentle_mixing Gentle Mixing (Swirling) emulsion->gentle_mixing Prevent optimize_ratio Optimize Solvent: Aqueous Ratio emulsion->optimize_ratio Prevent settling Allow to Settle emulsion->settling Break salting_out Add Salt (Brine) emulsion->salting_out Break centrifugation Centrifugation emulsion->centrifugation Break temperature Change Temperature emulsion->temperature Break filtration Filter through Celite emulsion->filtration Break

Caption: Troubleshooting logic for emulsion formation.

signaling_pathway_stress_response cluster_stress Downstream Processing Stress cluster_response Cellular Stress Response in C. acetobutylicum product_removal In-Situ Product Removal (e.g., Pervaporation) hsp Heat Shock Protein (HSP) Upregulation (e.g., groESL, dnaK) product_removal->hsp membrane_mod Membrane Composition Alteration product_removal->membrane_mod solvent_exposure Extractant Exposure (Liquid-Liquid Extraction) solvent_exposure->hsp solvent_exposure->membrane_mod metabolic_shift Metabolic Shift (Acidogenesis to Solventogenesis) hsp->metabolic_shift Modulates membrane_mod->metabolic_shift Influences sporulation Sporulation Initiation metabolic_shift->sporulation Can trigger

Caption: Inferred stress response pathways in C. acetobutylicum.

References

Fed-batch fermentation strategies to increase 1-Butanol titer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing 1-Butanol titer through fed-batch fermentation strategies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fed-batch fermentation experiments.

Question: Why is my this compound titer unexpectedly low?

Answer:

Low this compound titers in fed-batch fermentation can stem from several factors. A primary concern is product inhibition, where the accumulation of butanol becomes toxic to the microbial culture.[1][2][3] Butanol can disrupt the cell membrane's ability to maintain its internal pH, decrease intracellular ATP levels, and hinder glucose uptake.[4][5]

Another common issue is suboptimal pH. The production of acetic and butyric acids during the acidogenesis phase can lower the pH to inhibitory levels for solvent production.[6][7][8] Maintaining the pH within the optimal range for the solventogenic phase is crucial. For Clostridium acetobutylicum, a common strain used in Acetone-Butanol-Ethanol (ABE) fermentation, the optimal pH for solvent production is around 4.5.[6][7][8]

Substrate inhibition can also occur if the feeding strategy results in excessively high concentrations of the carbon source.[] Finally, the presence of inhibitory compounds derived from lignocellulosic feedstocks, if used, can negatively impact microbial growth and butanol production.[10]

Question: How can I mitigate butanol toxicity in my fed-batch culture?

Answer:

Several strategies can be employed to alleviate butanol toxicity. A highly effective approach is in-situ product recovery (ISPR), where butanol is continuously removed from the fermentation broth. Common ISPR techniques include:

  • Gas Stripping: An inert gas is sparged through the fermenter, stripping the volatile butanol from the broth. The butanol is then recovered from the gas stream via condensation.[3][11][12] Intermittent gas stripping has been shown to significantly increase butanol production by keeping the in-broth concentration below inhibitory levels.[11]

  • Pervaporation: A semi-permeable membrane selectively allows butanol to pass through, separating it from the aqueous fermentation broth.[2] This method can be coupled with fed-batch fermentation to enhance productivity.[2]

  • Liquid-Liquid Extraction: An organic solvent is used to extract butanol from the fermentation broth. The choice of solvent is critical to ensure it is biocompatible and does not harm the microbial culture.

Cell immobilization is another strategy that can enhance tolerance to butanol.[1] By encapsulating the cells in a protective matrix, such as calcium alginate, they can be shielded from harsh environmental conditions, including high butanol concentrations.[1][13]

Question: My culture is producing acids but not transitioning to the solventogenic phase. What should I do?

Answer:

The shift from acidogenesis to solventogenesis is a critical step in ABE fermentation. A failure to transition can be due to several factors:

  • pH Control: The pH of the culture medium plays a pivotal role. The accumulation of acetic and butyric acids during acidogenesis naturally lowers the pH. This drop in pH is a key trigger for the metabolic shift to solvent production. If the pH is maintained at a high level, the transition may be inhibited. Conversely, if the pH drops too low, it can become inhibitory to the cells. Careful monitoring and control to maintain the optimal pH range for solventogenesis (typically around 4.5 for C. acetobutylicum) is essential.[6][7][8]

  • Nutrient Limitation: While a primary carbon source is fed during fed-batch, other essential nutrients may become limiting, preventing the cells from entering the solventogenic phase. Ensure that the feed medium is appropriately supplemented with nitrogen, phosphorus, vitamins, and trace minerals.

  • Cell Density: A certain cell density is often required to initiate the switch to solvent production. If the cell density is too low, the accumulation of acids may not reach the threshold required to trigger the metabolic shift.

A troubleshooting workflow for this issue is presented below:

Start Acid Production, No Solvents Check_pH Is pH in optimal range for solventogenesis (e.g., ~4.5)? Start->Check_pH Adjust_pH Adjust pH control strategy Check_pH->Adjust_pH No Check_Nutrients Are essential nutrients (N, P, etc.) depleted? Check_pH->Check_Nutrients Yes Adjust_pH->Check_Nutrients Supplement_Feed Supplement feed with limiting nutrients Check_Nutrients->Supplement_Feed Yes Check_Cell_Density Is cell density sufficient? Check_Nutrients->Check_Cell_Density No Supplement_Feed->Check_Cell_Density Optimize_Inoculum Optimize inoculum size or initial growth phase Check_Cell_Density->Optimize_Inoculum No Solventogenesis Solventogenesis Achieved Check_Cell_Density->Solventogenesis Yes Optimize_Inoculum->Solventogenesis

Caption: Troubleshooting workflow for failure to transition to solventogenesis.

Frequently Asked Questions (FAQs)

What are the main advantages of fed-batch fermentation over batch fermentation for this compound production?

Fed-batch fermentation offers several advantages:

  • Higher Product Titer: By continuously feeding nutrients, the productive phase of the culture can be extended, leading to a higher final concentration of this compound.[1][]

  • Overcoming Substrate Inhibition: High initial substrate concentrations in batch cultures can be inhibitory to microbial growth. Fed-batch allows for the maintenance of a low, non-inhibitory substrate concentration.[]

  • Increased Productivity: By maintaining a high density of viable cells in a productive state, the overall productivity of the fermentation process can be significantly increased.[13]

  • Reduced Waste: Fed-batch strategies can lead to more efficient substrate utilization, reducing the amount of residual substrate at the end of the fermentation.[1][14]

What are some common feeding strategies in fed-batch fermentation for this compound?

Common feeding strategies include:

  • Constant Feed: A nutrient solution is added at a constant rate throughout the fermentation.

  • Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the microbial culture.

  • Pulsed Feed: Nutrients are added in pulses when a specific parameter, such as the concentration of the carbon source, falls below a certain threshold.[15]

  • Adaptive/Continuous Feed: The feeding rate is dynamically adjusted based on real-time monitoring of key fermentation parameters, such as the evolved gas flow rate, to maintain optimal conditions.[16]

How does pH affect the different stages of ABE fermentation?

The pH has a profound impact on the metabolic state of Clostridium species in ABE fermentation:

  • Acidogenesis: This initial phase of growth is favored by a higher pH (around 6.0). During this stage, the bacteria primarily produce acetic and butyric acids, causing the pH of the medium to decrease.[17]

  • Solventogenesis: The drop in pH to around 4.5 is a critical trigger for the metabolic switch to the production of acetone, butanol, and ethanol (B145695).[6][7][8] Maintaining the pH in this acidic range is essential for optimal solvent production. Uncontrolled pH, with an initial pH of 6.0, has been shown to be suitable for both bacterial growth and butanol production in some strains.[17]

Quantitative Data Summary

The following table summarizes quantitative data from various fed-batch fermentation strategies aimed at increasing this compound titer.

Fermentation StrategyMicroorganismKey ParametersThis compound Titer (g/L)Butanol Productivity (g/L/h)Butanol Yield (g/g)Reference
Batch FermentationClostridium acetobutylicum JB200No gas stripping19.10.240.21[11]
Fed-Batch with Intermittent Gas StrippingClostridium acetobutylicum JB2006 feeding cycles113.30.350.24[11]
Fed-Batch with In-situ PervaporationClostridium pasteurianum-2.4-fold increase vs. fed-batch control--[2]
Fed-Batch with Immobilized CellsClostridium acetobutylicumCalcium alginate beads21.60.40-[13]
Fed-Batch with L-cysteineClostridium acetobutylicumAddition of reducing agent---[18]
Fed-Batch with In-situ Extraction-Gas Stripping-Gas flow rate of 1.0 lpm-0.69 (ABE)0.48 (ABE)[12]
Repeated Batch FermentationClostridium acetobutylicum YM150% medium replacement every 48h5.120.110.44[14]
Batch Fermentation with Butyric Acid SupplementationClostridium acetobutylicum YM1Uncontrolled pH, 4.0 g/L butyric acid16.500.1630.345[17]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with Intermittent Gas Stripping

This protocol is based on the methodology described by Xue et al. (2012).[11]

  • Inoculum Preparation: Prepare a seed culture of Clostridium acetobutylicum JB200 in a suitable growth medium (e.g., Clostridial Growth Medium) and incubate under anaerobic conditions at 37°C until active growth is observed.

  • Initial Batch Phase: Inoculate the production fermenter containing the initial batch medium. The initial glucose concentration is typically around 80-90 g/L. Run the fermentation in batch mode until the glucose concentration is significantly reduced.

  • Fed-Batch and Gas Stripping:

    • Prepare a concentrated feeding solution containing glucose and other essential nutrients.

    • When the glucose concentration in the fermenter drops to a predetermined level (e.g., 10-20 g/L), begin intermittent gas stripping by sparging a sterile, oxygen-free gas (e.g., nitrogen) through the broth.

    • Simultaneously, start feeding the concentrated nutrient solution to maintain the glucose concentration within a desired range.

    • The gas stripping removes butanol from the broth, which is then condensed and collected.

    • Continue the fed-batch operation with multiple feeding cycles.

  • Monitoring and Control:

    • Continuously monitor and control the temperature at 37°C and the pH (if controlled).

    • Periodically take samples to measure cell density, substrate concentration, and product concentrations (acetone, butanol, ethanol) using techniques like gas chromatography.

Inoculum Inoculum Preparation Batch Initial Batch Fermentation Inoculum->Batch Monitor_Glucose Monitor Glucose Level Batch->Monitor_Glucose Start_Feed_Strip Start Fed-Batch & Intermittent Gas Stripping Monitor_Glucose->Start_Feed_Strip Glucose at threshold End End of Fermentation Monitor_Glucose->End Final cycle complete Continue_Fermentation Continue Fermentation Cycles Start_Feed_Strip->Continue_Fermentation Continue_Fermentation->Monitor_Glucose

Caption: Experimental workflow for fed-batch fermentation with gas stripping.

Protocol 2: Fed-Batch Fermentation with Immobilized Cells

This protocol is a generalized procedure based on the principles described by Raganati et al. (2018).[13]

  • Cell Immobilization:

    • Cultivate a high density of Clostridium acetobutylicum cells.

    • Harvest the cells by centrifugation and wash them with a sterile buffer.

    • Resuspend the cell pellet in a sterile sodium alginate solution.

    • Extrude the cell-alginate mixture dropwise into a sterile calcium chloride solution to form calcium alginate beads containing the immobilized cells.

    • Allow the beads to cure, then wash them with sterile water to remove excess calcium chloride.

  • Fermenter Setup:

    • Aseptically transfer the immobilized cell beads to the fermenter containing the initial batch medium.

  • Fed-Batch Operation:

    • Begin the fermentation in batch mode to allow the immobilized cells to acclimate and start producing butanol.

    • Once the initial substrate is consumed to a certain level, initiate the fed-batch by continuously or intermittently adding a concentrated nutrient feed.

  • Monitoring and Control:

    • Maintain the temperature and pH at their optimal values for butanol production.

    • Regularly sample the fermentation broth (not the beads) to analyze substrate and product concentrations.

    • The immobilized beads can potentially be recovered at the end of the fermentation and reused in subsequent batches.

References

Technical Support Center: Reducing Energy Consumption in 1-Butanol Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing energy consumption during 1-butanol (B46404) distillation experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, alongside detailed experimental protocols and comparative data on various energy-saving distillation methods.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound distillation that can lead to increased energy consumption.

Problem Potential Cause Troubleshooting Steps
High Reboiler Duty (Excessive Energy Consumption) 1. High Reflux Ratio: An unnecessarily high reflux ratio is a primary cause of increased energy use.[1] 2. Column Flooding: Excessive vapor flow can lead to liquid being carried up the column, reducing separation efficiency and increasing the energy required.[2] 3. Column Weeping: At low vapor velocities, liquid may leak through the tray perforations, leading to poor separation.[2] 4. Fouling of Heat Transfer Surfaces: Deposits on reboiler tubes or condenser surfaces reduce heat transfer efficiency.1. Optimize Reflux Ratio: Gradually decrease the reflux ratio while monitoring product purity. An optimal ratio is typically 1.2 to 1.5 times the minimum reflux ratio.[1] 2. Reduce Heat Input: Lower the reboiler duty to decrease vapor velocity. Check for proper functioning of column internals. 3. Increase Vapor Flow: Gradually increase the reboiler duty to prevent liquid leakage. 4. Clean Equipment: Regularly clean reboiler and condenser surfaces to ensure efficient heat transfer.
Poor Separation of this compound and Water 1. Incorrect Operating Pressure: The pressure may not be optimal for the azeotropic separation of this compound and water. 2. Inefficient Column Packing or Trays: Damaged or poorly chosen column internals can lead to inadequate vapor-liquid contact. 3. Fluctuations in Feed Composition: Variations in the feed stream can disrupt the column's equilibrium.[3]1. Implement Vacuum Distillation: Reducing the pressure lowers the boiling point of the azeotrope, which can improve separation and reduce energy input. A typical pressure range is 10-100 mmHg. 2. Inspect and Replace Internals: Check the condition of the column packing or trays and replace if necessary. 3. Stabilize Feed: Ensure a consistent feed composition and temperature to maintain stable column operation.
Product Purity Not Met 1. Low Reflux Ratio: Insufficient reflux can lead to impure distillate.[1] 2. Incorrect Feed Tray Location: Introducing the feed at the wrong point in the column can disrupt the concentration profile.[3] 3. Channeling in Packed Columns: The liquid and vapor may not be evenly distributed across the packing material.1. Increase Reflux Ratio: Incrementally increase the reflux ratio until the desired product purity is achieved, balancing purity with energy consumption. 2. Optimize Feed Location: Adjust the feed tray to a point where the feed composition matches the composition on the tray. 3. Improve Distribution: Ensure proper liquid and vapor distribution at the top and bottom of the packed bed.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting energy consumption in this compound distillation?

A1: The reflux ratio is one of the most critical parameters. A high reflux ratio enhances separation purity but also significantly increases the energy required for the reboiler and condenser.[1] Operating with an excessively high reflux ratio is a common source of unnecessary energy expenditure.[4]

Q2: How can reducing the operating pressure save energy?

A2: Reducing the operating pressure, also known as vacuum distillation, lowers the boiling points of the components in the mixture.[5] This allows for distillation to occur at lower temperatures, which in turn reduces the heat duty required by the reboiler. For this compound, vacuum distillation is particularly beneficial as it can also help prevent thermal degradation.

Q3: What are the advantages of hybrid distillation methods?

A3: Hybrid methods combine distillation with other separation techniques like pervaporation, liquid-liquid extraction, or gas stripping. These methods can significantly reduce the overall energy consumption by pre-concentrating the this compound before it enters the distillation column, thereby reducing the amount of water that needs to be vaporized.[6]

Q4: When should I consider using an alternative to conventional distillation?

A4: For dilute aqueous solutions of this compound (typically less than 3% by weight), conventional distillation is often energetically and economically infeasible.[7] In such cases, advanced methods like membrane-based separation (pervaporation), extractive distillation, or azeotropic distillation are more suitable and energy-efficient.

Q5: What is Mechanical Vapor Recompression (MVR) and how does it save energy?

A5: Mechanical Vapor Recompression is an energy recovery process where the overhead vapor from the distillation column is compressed to increase its temperature and pressure.[8][9] This compressed, hotter vapor is then used as the heating medium for the reboiler, recycling the latent heat that would otherwise be lost in the condenser. Studies have shown that MVR can lead to significant reductions in energy costs and CO2 emissions.[8]

Data Presentation: Energy Consumption of this compound Separation Methods

The following table summarizes the energy consumption for various methods used to separate this compound from aqueous solutions.

Separation MethodEnergy Consumption (MJ/kg of this compound)Notes
Conventional Distillation 79.5[7]Highly energy-intensive, especially for dilute solutions.
Gas Stripping with Distillation 34 - 380[6]Energy consumption is highly dependent on the initial butanol concentration.
Liquid-Liquid Extraction with Distillation 25[6]Shows a high separation efficiency with significantly lower energy demand than conventional distillation.
Dual Extraction with Distillation 3.76[6]A more advanced extraction method that further reduces energy consumption.
Adsorption 35 - 40[6]Energy is required for the regeneration of the adsorbent material.
Pervaporation 35 - 40[6]A membrane-based process with lower energy requirements than distillation.
Pervaporation-Distillation Hybrid 5.3[10]A highly efficient hybrid method for separating high-concentration ABE mixtures.
Membrane-Based Extraction (Perstraction) 3.9[11]An emerging technology with very low energy consumption.
Extraction with Vapor Recompression 5Combines extraction with an energy recovery system for enhanced efficiency.

Experimental Protocols

Methodology for Vacuum Distillation of this compound

This protocol outlines the setup and procedure for a lab-scale vacuum distillation of a this compound/water mixture.

Materials:

  • This compound/water mixture

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump or water aspirator

  • Vacuum trap

  • Heating mantle with a stirrer

  • Stir bar

  • Thick-walled vacuum tubing

  • Joint clips

Procedure:

  • Apparatus Assembly:

    • Place the stir bar in the round-bottom flask and add the this compound/water mixture.

    • Assemble the distillation apparatus, ensuring all glass joints are properly greased and secured with clips. A Claisen adapter is recommended to mitigate bumping.

    • Connect the thick-walled tubing from the vacuum adapter to a vacuum trap, and then to the vacuum source.

  • System Check:

    • Turn on the cooling water to the condenser.

    • Start the stirrer.

    • Turn on the vacuum source to begin reducing the pressure within the apparatus. Listen for any hissing sounds that would indicate a leak.

  • Distillation:

    • Once a stable vacuum is achieved, begin heating the mixture gently with the heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the this compound/water azeotrope at a reduced temperature.

    • Collect the distillate in the receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly break the vacuum by opening the system to the atmosphere.

    • Turn off the vacuum source and the cooling water.

Methodology for Pervaporation of this compound

This protocol describes a lab-scale pervaporation experiment for separating this compound from an aqueous solution.

Materials:

  • This compound/water feed solution

  • Pervaporation membrane (e.g., Polydimethylsiloxane - PDMS)

  • Membrane cell

  • Feed tank with a stirrer

  • Circulation pump

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen)

  • Permeate collection vessel

  • Thermostat for temperature control

  • Analytical balance

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • System Setup:

    • Install the pervaporation membrane in the membrane cell, ensuring a proper seal.

    • Connect the feed tank, circulation pump, and membrane cell in a closed loop.

    • Connect the permeate side of the membrane cell to the cold trap and then to the vacuum pump.

    • Place the permeate collection vessel within the cold trap.

  • Experiment Start:

    • Fill the feed tank with the this compound/water solution and start the stirrer.

    • Use the thermostat to bring the feed solution to the desired operating temperature (e.g., 37-63 °C).

    • Start the circulation pump to circulate the feed across the membrane surface.

    • Start the vacuum pump to reduce the pressure on the permeate side.

  • Data Collection:

    • Allow the system to reach a steady state.

    • Over a set period, collect the permeate that condenses in the cold trap.

    • Measure the mass of the collected permeate using an analytical balance.

    • Analyze the composition of the feed and the permeate using a gas chromatograph to determine the separation factor.

  • Calculations:

    • Calculate the total flux (mass of permeate per unit membrane area per unit time).

    • Calculate the separation factor based on the compositions of the feed and permeate.

Mandatory Visualizations

Experimental_Workflow_Vacuum_Distillation cluster_setup Apparatus Setup cluster_operation Distillation Process cluster_shutdown Shutdown Procedure Flask 1. Round-bottom Flask (with mixture and stir bar) Apparatus 2. Assemble Glassware (Claisen, Distillation Head, Condenser) Flask->Apparatus Vacuum_Connect 3. Connect to Vacuum (Trap and Pump) Apparatus->Vacuum_Connect Cooling 4. Start Cooling Water Vacuum_Connect->Cooling Stirring 5. Start Stirring Cooling->Stirring Vacuum_On 6. Apply Vacuum Stirring->Vacuum_On Heating 7. Gentle Heating Vacuum_On->Heating Collection 8. Collect Distillate Heating->Collection Stop_Heat 9. Remove Heat & Cool Collection->Stop_Heat Break_Vacuum 10. Break Vacuum Stop_Heat->Break_Vacuum Stop_Systems 11. Turn off Pump & Water Break_Vacuum->Stop_Systems

Caption: Workflow for a lab-scale vacuum distillation of this compound.

Signaling_Pathway_Energy_Saving cluster_conventional Conventional Distillation Issues cluster_solutions Energy-Saving Strategies cluster_outcome Desired Outcome Start High Energy Consumption in This compound Distillation High_Reflux High Reflux Ratio Start->High_Reflux High_Pressure Atmospheric Pressure Start->High_Pressure Heat_Loss Inefficient Heat Recovery Start->Heat_Loss Optimize_Params Optimize Operating Parameters (Reflux, Pressure) High_Reflux->Optimize_Params leads to High_Pressure->Optimize_Params leads to Advanced_Methods Implement Advanced Methods (MVR, Extractive, Pervaporation) High_Pressure->Advanced_Methods prompts Heat_Integration Improve Heat Integration Heat_Loss->Heat_Integration requires Reduced_Energy Reduced Energy Consumption Optimize_Params->Reduced_Energy Advanced_Methods->Reduced_Energy Heat_Integration->Reduced_Energy Cost_Savings Lower Operational Costs Reduced_Energy->Cost_Savings

Caption: Logical relationship between issues and solutions for energy saving.

References

Metabolic engineering strategies for cofactor balancing in 1-Butanol pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metabolic Engineering for 1-Butanol (B46404) Production

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the metabolic engineering of this compound pathways. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on cofactor balancing.

Frequently Asked Questions (FAQs)

FAQ 1: General Issues in this compound Production

Question: We have successfully cloned the this compound pathway into our E. coli host, but the final titer is very low. What are the common limiting factors?

Answer: Low this compound titers in engineered hosts are a frequent challenge. The primary bottlenecks to address are:

  • Cofactor Imbalance: The this compound pathway is highly dependent on the availability of reducing equivalents, specifically NADH and NADPH. Insufficient regeneration of these cofactors can severely limit the efficiency of reductive pathway enzymes.

  • Precursor (Acetyl-CoA) Availability: The pathway begins with the condensation of two acetyl-CoA molecules. If the central carbon metabolism does not supply a sufficient pool of acetyl-CoA, the entire pathway flux will be restricted.

  • Enzyme Expression and Activity: The heterologous expression of pathway enzymes, particularly those from anaerobic organisms like Clostridium in an aerobic or facultative anaerobic host like E. coli, can be suboptimal. Codon optimization, promoter strength tuning, and ensuring proper protein folding are critical.[1]

  • Pathway Bottlenecks: One or more enzymes in the pathway may have low activity, creating a bottleneck. For instance, the reduction of crotonyl-CoA has been identified as a potential rate-limiting step.[2]

  • Product Toxicity: this compound is toxic to most microbial hosts, which can disrupt cell membrane integrity and inhibit growth and metabolic activity.[3] Titers rarely exceed 13 g/L in native producers due to toxicity.[3]

  • Competing Metabolic Pathways: Native metabolic pathways in the host can divert precursors and cofactors away from this compound production. For example, pathways leading to ethanol (B145695), acetate (B1210297), and lactate (B86563) formation compete for acetyl-CoA and NADH.[1]

FAQ 2: Cofactor Balancing and Redox Imbalance

Question: How can we diagnose a cofactor (NADH/NADPH) imbalance in our engineered strain?

Answer: Diagnosing a cofactor imbalance typically involves measuring the intracellular ratios of NADH/NAD+ and NADPH/NADP+. A low ratio indicates a lack of reducing power, which is essential for the reductive steps in the this compound pathway. Common diagnostic approaches include:

  • Direct Quantification: The most accurate method is to measure the intracellular concentrations of these cofactors using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This requires rapid quenching of metabolic activity and efficient extraction to prevent interconversion between the oxidized and reduced forms.[4]

  • Metabolite Analysis: An accumulation of oxidized intermediates in the pathway (e.g., acetoacetyl-CoA, crotonyl-CoA) or a high production of by-products from pathways that regenerate NAD+ (e.g., acetate, lactate) can indirectly suggest an NADH limitation.[5]

  • Genetically Encoded Biosensors: The use of fluorescent protein-based biosensors can allow for real-time, in vivo monitoring of the cytosolic NADH/NAD+ ratio, providing dynamic insights into the cellular redox state.[6]

Question: What are the most effective strategies to resolve an NADH/NADPH limitation?

Answer: Several metabolic engineering strategies can be employed to improve the availability of reducing cofactors:

  • Cofactor Regeneration Systems: Introduce heterologous enzymes that can regenerate NADH. For example, formate (B1220265) dehydrogenase (FDH) can be used to generate NADH from formate.[7][8]

  • Disruption of Competing Pathways: Deleting genes for pathways that consume NADH without contributing to this compound synthesis can redirect reducing equivalents. Common targets for deletion include genes involved in ethanol (adhE), lactate (ldhA), and succinate (B1194679) (frdBC) production.[1]

  • Pathway Modification: Replace cofactor-dependent enzymes with alternatives that utilize the more abundant cofactor in the host. For example, the native Clostridium acetobutylicum butyryl-CoA dehydrogenase complex (Bcd-EtfAB) can be replaced with a trans-enoyl-CoA reductase (Ter) that directly uses NADH.[2]

  • Manipulation of Central Metabolism: Altering the flux through central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway can increase the production of NADPH.

  • Process Engineering: Using more reduced substrates like glycerol (B35011) or mannitol (B672) for fermentation can naturally increase the availability of NADH.[7] Supplementing the media with electron carriers like methyl viologen has also been shown to increase NADH availability and butanol production.[7]

FAQ 3: Troubleshooting By-product Formation

Question: Our engineered strain produces significant amounts of acetate and ethanol, reducing the yield of this compound. How can we minimize this?

Answer: The formation of acetate and ethanol is a common problem, as these pathways compete directly with the this compound pathway for the key precursor, acetyl-CoA, and the cofactor, NADH.

  • Problem: Acetate is produced from acetyl-CoA via the phosphotransacetylase (pta) and acetate kinase (ack) pathway. This process generates ATP but diverts carbon away from butanol. Ethanol is often produced by the native alcohol dehydrogenase (adhE) to regenerate NAD+ from NADH.

  • Solution: Deleting the genes responsible for these competing pathways is a highly effective strategy. Knocking out pta, ack, and adhE can significantly reduce acetate and ethanol formation and redirect carbon flux and NADH towards the this compound pathway.[1] However, be aware that deleting these pathways can sometimes lead to a redox imbalance if the this compound pathway cannot consume NADH at a sufficient rate, potentially causing a "metabolic traffic jam".[9]

Troubleshooting Guides

Guide 1: Low this compound Titer and Yield

This guide provides a systematic approach to troubleshooting low productivity in your engineered strain.

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Troubleshooting_Low_Titer Start Low this compound Titer/Yield Detected Check_Growth Step 1: Analyze Cell Growth Is growth rate significantly impaired? Start->Check_Growth Toxicity_Issue Potential Issue: This compound Toxicity or Metabolic Burden Check_Growth->Toxicity_Issue Yes Check_Metabolites Step 2: Analyze By-products (HPLC/GC) Are acetate, lactate, ethanol high? Check_Growth->Check_Metabolites No Solve_Toxicity Action: - Engineer solvent tolerance - Implement in situ product removal - Optimize pathway expression Toxicity_Issue->Solve_Toxicity End Re-evaluate Titer Solve_Toxicity->End Byproduct_Issue Potential Issue: Carbon flux diverted to competing pathways. Check_Metabolites->Byproduct_Issue Yes Check_Cofactors Step 3: Quantify Cofactors (LC-MS) Is NADH/NAD+ ratio low? Check_Metabolites->Check_Cofactors No Solve_Byproducts Action: - Delete competing pathway genes (e.g., ldhA, pta, adhE) Byproduct_Issue->Solve_Byproducts Solve_Byproducts->End Cofactor_Issue Potential Issue: Cofactor (NADH/NADPH) limitation. Check_Cofactors->Cofactor_Issue Yes Check_Intermediates Step 4: Analyze Pathway Intermediates (LC-MS) Is there an accumulation of an intermediate (e.g., Crotonyl-CoA)? Check_Cofactors->Check_Intermediates No Solve_Cofactors Action: - Introduce cofactor regeneration system (e.g., FDH) - Modify pathway to use NADH (e.g., Ter enzyme) Cofactor_Issue->Solve_Cofactors Solve_Cofactors->End Bottleneck_Issue Potential Issue: Enzymatic bottleneck in the pathway. Check_Intermediates->Bottleneck_Issue Yes Check_Intermediates->End No, consult further Solve_Bottleneck Action: - Increase expression of downstream enzyme - Protein engineering to improve enzyme kinetics Bottleneck_Issue->Solve_Bottleneck Solve_Bottleneck->End

Caption: Troubleshooting workflow for low this compound production.

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on this compound production.

Table 1: Metabolic Engineering Strategies for this compound Production in E. coli

Host StrainKey Engineering StrategyThis compound Titer (g/L)Yield (% of Theoretical)Reference
E. coliExpression of Clostridial pathway (thl, hbd, crt, bcd, adhE2) + Deletion of native fermentation pathways (ldhA, adhE, frdBC)0.5 g/L-[1]
E. coliModified Clostridial pathway (with Ter instead of Bcd-EtfAB) + NADH and Acetyl-CoA driving forces30 g/L70-88%[2]
E. coliIterative engineering of host and pathway (33 native gene deletions, 5 heterologous genes)20 g/L83%[7]
E. coliMetabolomics-driven approach to resolve CoA imbalance by fine-tuning AdhE2 activity and cysteine supplementation18.3 g/L-[9]
E. coliExpression of CAR, sfp, adh2, and tesBT from various organisms~2.9 g/L-[7]

Table 2: Cofactor Engineering Strategies to Enhance this compound Production

Host OrganismCofactor Engineering StrategyImpact on ProductionReference
C. acetobutylicumDisruption of hydrogenase gene (hydA) + addition of methyl viologenIncreased intracellular reducing power, butanol yield of 0.28 g/g[7]
C. tyrobutyricumSupplementation with methyl viologen (electron carrier)Increased NADH availability, this compound production increased to 14.5 g/L[7]
E. coliOverexpression of formate dehydrogenase (Fdh)Fulfills redox demand of the pathway, raises theoretical yield[8]
Clostridium sp. BOH3Supplementation with nicotinic acid (NADH/NADPH precursor)Significant increase in NADH/NADPH levels, 18.7 g/L butanol achieved[10]
E. coliDeletion of pathways competing for NADH (ldhA, adhE, frdBC)Improved this compound production nearly three-fold over wild type[1]

Key Experimental Protocols

Protocol 1: Quantification of Intracellular Cofactors (NADH, NAD+, NADPH, NADP+) by LC-MS

This protocol is adapted from established methods for cofactor analysis.[4]

1. Objective: To accurately measure the intracellular concentrations of NAD+, NADH, NADP+, and NADPH.

2. Materials:

  • Cell culture of engineered strain

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C[4]

  • Neutralizing solution: 15% (w/v) ammonium (B1175870) bicarbonate

  • LC-MS system

  • Centrifuge capable of -9°C

3. Methodology:

  • Sampling: Withdraw a known volume of cell culture (e.g., 1 mL) from the fermenter. The cell density (OD600) should be recorded.

  • Metabolic Quenching: Immediately add the cell culture to 5 volumes of ice-cold quenching solution to halt all enzymatic activity.

  • Cell Pelleting: Centrifuge the quenched sample at 5,000 x g for 5 minutes at -9°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 200 µL of the pre-chilled extraction solvent. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new microfuge tube.

  • Analysis: Analyze the extract using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a suitable column (e.g., C18) and operated in the appropriate mode for detecting the target cofactors. Use authentic standards to create a calibration curve for absolute quantification.

Protocol 2: Quantification of this compound by Gas Chromatography (GC)

1. Objective: To quantify the concentration of this compound and other volatile metabolites (e.g., acetone, ethanol) in the fermentation broth.

2. Materials:

  • Fermentation broth samples

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • GC column (e.g., DB-WAX or equivalent)

  • Internal standard (e.g., isobutanol or pentanol, if not produced by the strain)

  • This compound standard for calibration curve

  • Syringe filters (0.22 µm)

3. Methodology:

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

    • Add a known concentration of the internal standard to the filtered sample.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 120°C at a rate of 10°C/min.

      • Hold: Hold at 120°C for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 20°C/min.

      • Hold: Hold at 240°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks for this compound and other metabolites based on their retention times compared to pure standards.

    • Prepare a standard curve by plotting the peak area ratio (this compound/internal standard) against known concentrations of this compound.

    • Calculate the concentration of this compound in the samples using the standard curve.

Pathway and Workflow Visualizations

Engineered this compound Pathway in E. coli

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Butanol_Pathway AcetylCoA 2 x Acetyl-CoA Thl Thl / AtoB AcetylCoA->Thl AcetoacetylCoA Acetoacetyl-CoA Hbd Hbd AcetoacetylCoA->Hbd HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Crt Crt HydroxybutyrylCoA->Crt CrotonylCoA Crotonyl-CoA Bcd Bcd-EtfAB / Ter CrotonylCoA->Bcd ButyrylCoA Butyryl-CoA AdhE2 AdhE2 ButyrylCoA->AdhE2 Butyraldehyde Butyraldehyde Butyraldehyde->AdhE2 Butanol This compound Thl->AcetoacetylCoA CoA_out CoA Thl->CoA_out Hbd->HydroxybutyrylCoA NADP_out NADP+ Hbd->NADP_out Crt->CrotonylCoA H2O_out H₂O Crt->H2O_out Bcd->ButyrylCoA NAD_out NAD+ Bcd->NAD_out AdhE2->Butyraldehyde AdhE2->Butanol AdhE2->NAD_out NADPH_in NADPH + H+ NADPH_in->Hbd NADH_in NADH + H+ NADH_in->Bcd NADH_in->AdhE2

Caption: The heterologous this compound pathway from acetyl-CoA.

Cofactor Balancing Strategies Overview

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Cofactor_Balancing Cofactor_Pool Intracellular NADH/NADPH Pool Source_Increase Increase Cofactor Supply Source_Increase->Cofactor_Pool Boosts Regen_Sys Introduce Regeneration Systems (e.g., Formate Dehydrogenase) Source_Increase->Regen_Sys Substrate Use Reduced Substrates (e.g., Glycerol) Source_Increase->Substrate Demand_Decrease Decrease Cofactor Consumption Demand_Decrease->Cofactor_Pool Conserves Delete_Comp Delete Competing Pathways (e.g., Lactate, Ethanol) Demand_Decrease->Delete_Comp Pathway_Mod Modify Pathway Cofactor Specificity Pathway_Mod->Cofactor_Pool Optimizes Use Enzyme_Swap Enzyme Replacement (e.g., Bcd -> Ter) Pathway_Mod->Enzyme_Swap

Caption: Key strategies for balancing cofactor pools.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 1-Butanol Quantification in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fermentation process optimization and metabolic engineering, the accurate quantification of 1-butanol (B46404) is critical. This guide provides an objective comparison of common analytical methods for measuring this compound concentrations in complex fermentation broth matrices. We will delve into the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometric/Enzymatic Assays, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Performance Metrics

The choice of an analytical method hinges on a balance of sensitivity, precision, cost, and throughput. The following table summarizes the quantitative performance of the most prevalent techniques for this compound quantification.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RI)Spectrophotometric Method (Diquat Reagent)
Limit of Detection (LOD) Low (µg/L to mg/L range)Moderate (mg/L range)High (>3% or ~30 g/L without extraction)
Limit of Quantification (LOQ) Low (mg/L range)Moderate (mg/L range)High (g/L range)
Linearity Range WideModerateNarrow
Precision (RSD%) < 2%[1]< 5%[2]Not explicitly stated, but concordance with GC is ~87.5%[3][4]
Analysis Time per Sample ~10-20 minutes[5][6]~10-60 minutes[7][8]< 10 minutes[9][10]
Cost per Sample Moderate to HighHigh[7][8]Low[9][10]
Throughput High (with autosampler)ModerateHigh
Specificity HighModerate (potential for peak overlap)[2][11]Low to Moderate

In-Depth Method Analysis and Protocols

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely adopted method for the quantification of volatile compounds like this compound.[10] Headspace GC (HS-GC) is a common variation that minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.[12]

Experimental Protocol: Headspace GC-FID

  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 13,000 x g for 3 minutes to pellet cells and debris.[5][6]

    • Filter the supernatant through a 0.45 µm syringe filter.[5][6]

    • In a sealed headspace vial, mix 2 mL of the filtered broth with 3 mL of an internal standard solution (e.g., 4 g/L n-butanol if analyzing for other alcohols, or another suitable standard like isobutanol at 6 g/L).[6][13]

  • GC-FID Conditions:

    • Column: Use a suitable capillary column (e.g., ZB-1 or equivalent).[13]

    • Injector Temperature: 180°C.[5]

    • Detector (FID) Temperature: 220°C.[5]

    • Oven Temperature Program: Hold at 70°C for 0.5 minutes, then ramp to 190°C at 20°C/min, and hold for 4 minutes.[5]

    • Carrier Gas: Nitrogen or Helium.[8]

    • Headspace Incubation: Incubate the vial at 105°C for 5 minutes to allow for phase equilibration.[1]

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations prepared in a similar matrix.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, it is often used with a refractive index (RI) detector.[2][11] HPLC can simultaneously quantify sugars, organic acids, and other alcohols in the fermentation broth.[2][11]

Experimental Protocol: HPLC-RI

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter.

  • HPLC-RI Conditions:

    • Column: A column suitable for organic acid and alcohol analysis, such as a Bio-Rad Aminex HPX-87H.[14][15]

    • Mobile Phase: 5 mM H₂SO₄.[14]

    • Flow Rate: 0.5 - 0.6 mL/min.[11][14]

    • Column Temperature: 30-35°C.[11][14]

    • Detector: Refractive Index (RI) detector.

  • Quantification:

    • Prepare a series of this compound standards in the mobile phase or a synthetic broth.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the this compound concentration in the samples from the calibration curve. A challenge with this method can be the co-elution of other fermentation products, such as acetone, with butanol, which may require deconvolution techniques for accurate quantification.[2][15]

Spectrophotometric and Enzymatic Methods

These methods offer rapid and low-cost alternatives, particularly for high-throughput screening.[9][10]

Experimental Protocol: Spectrophotometric Diquat (B7796111) Assay

This method is based on the phase transfer of a colored compound into butanol.[3][4]

  • Reagent Preparation:

    • Prepare a saturated solution of K₃PO₄.[3][4]

    • Prepare a diquat-dibromide-monohydrate reagent.

  • Assay Procedure:

    • In a test tube, mix the sample with the saturated K₃PO₄ solution at a high pH (>13).[3][4]

    • Add the diquat reagent.

    • The reduction of diquat produces a red-colored compound that becomes purple upon transfer to the butanol phase.[3][4]

    • Measure the absorbance of the butanol layer at 520 nm.[3][4][9]

  • Quantification:

    • Create a standard curve using known concentrations of this compound.

    • This method showed an 87.5% concordance with GC analysis.[3][4]

Enzymatic Assay

Enzymatic assays for alcohols typically use alcohol dehydrogenase (ADH), which catalyzes the oxidation of the alcohol with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[16][17]

  • Assay Components:

  • Assay Procedure:

    • In a cuvette, combine the buffer, NAD⁺ solution, and the sample.

    • Measure the initial absorbance at 340 nm.

    • Add ADH to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm until the reaction is complete.

  • Quantification:

    • The change in absorbance is proportional to the alcohol concentration. A standard curve should be prepared with known this compound concentrations. It is important to note that ADH from yeast can also react with other primary alcohols like ethanol (B145695) and propanol, which may be present in the fermentation broth.[16]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in fermentation broth, from sample collection to final quantification.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation FermentationBroth->Centrifugation Filtration Filtration (0.22-0.45 µm) Centrifugation->Filtration Dilution Dilution & Internal Standard Addition Filtration->Dilution Spectro_Enzy Spectrophotometric/ Enzymatic Assay Filtration->Spectro_Enzy Rapid Screening GC_FID GC-FID Dilution->GC_FID Volatile Analysis HPLC_RI HPLC-RI Dilution->HPLC_RI Soluble Analysis DataAcquisition Data Acquisition (Chromatogram/Absorbance) GC_FID->DataAcquisition HPLC_RI->DataAcquisition Spectro_Enzy->DataAcquisition Calibration Calibration Curve DataAcquisition->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound quantification.

Conclusion

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the research. GC-FID offers high sensitivity and specificity, making it a gold standard for accurate quantification. HPLC-RI provides the advantage of simultaneously analyzing a broader range of fermentation products and substrates. Spectrophotometric and enzymatic assays are valuable for rapid, high-throughput screening, although they may lack the specificity and sensitivity of chromatographic methods. By understanding the performance characteristics and protocols of each technique, researchers can make informed decisions to best suit their analytical needs.

References

Revolutionizing 1-Butanol Monitoring: A Comparative Analysis of a Novel Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

The real-time, accurate detection of 1-butanol (B46404) is critical across a spectrum of industries, from biofuel production and chemical synthesis to food safety and medical diagnostics. Traditional methods for this compound quantification, while reliable, often suffer from limitations such as being time-consuming, requiring complex sample preparation, and lacking the capacity for continuous monitoring. To address these challenges, a novel this compound biosensor has been developed, offering a promising alternative for rapid and real-time analysis. This guide provides an objective comparison of this innovative biosensor with conventional detection methods, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Performance Comparison: Novel Biosensor vs. Alternative Methods

The efficacy of any analytical method is determined by a range of performance metrics. The following table summarizes the key performance indicators of the novel this compound biosensor in comparison to established analytical techniques.

FeatureNovel Olfactory Receptor Peptide (ORP) BiosensorPromoter-Based Biosensor (S. cerevisiae)Electrochemical Biosensor (ADH-based)Gas Chromatography (GC-FID)
Limit of Detection (LOD) 0.0001 ppt[1][2]Not explicitly quantified, responds to metabolically produced levelsLinear response up to 14.6 mM[3]ppm to ppb range
Response Time ~1.8 seconds[4]Hours (dependent on gene expression)[5]MinutesMinutes to hours (including sample preparation)
Selectivity High selectivity for 3-methyl-1-butanol over other VOCs[2]Specific to this compound, no response to ethanol (B145695) or 1-propanol[5][6]Dependent on enzyme specificity, potential for cross-reactivityHigh, based on chromatographic separation
Operational Stability Stable for at least 180 days (with ~10% response decrease)[4]Dependent on cell viability and culture conditionsStable for multiple measurementsHigh, dependent on column and instrument maintenance
Real-time Monitoring YesYes (for cellular production)YesNo
Sample Preparation Minimal (for gaseous samples)Minimal (for in-vivo monitoring)MinimalRequired (extraction, derivatization)

In-Depth Look at the Novel this compound Biosensor

The novel biosensor leverages an olfactory receptor-derived peptide (ORP) immobilized on a transducer. This bio-recognition element exhibits a high affinity and specificity for this compound. The binding of this compound molecules to the ORP induces a measurable signal, enabling real-time quantification.

Signaling Pathway of the Promoter-Based Biosensor

In the promoter-based biosensor developed in Saccharomyces cerevisiae, the presence of this compound triggers a cellular stress response. This leads to the differential expression of specific genes. By placing a reporter gene (e.g., encoding a fluorescent protein) under the control of a this compound responsive promoter, the concentration of this compound can be correlated with the intensity of the reporter signal.[5][6] This approach is particularly useful for monitoring in-vivo this compound production in engineered yeast strains.

This compound This compound Cellular_Stress_Response Cellular_Stress_Response This compound->Cellular_Stress_Response induces Transcriptome_Reprogramming Transcriptome_Reprogramming Cellular_Stress_Response->Transcriptome_Reprogramming 1-Butanol_Responsive_Promoter 1-Butanol_Responsive_Promoter Transcriptome_Reprogramming->1-Butanol_Responsive_Promoter activates Reporter_Gene_Expression Reporter_Gene_Expression 1-Butanol_Responsive_Promoter->Reporter_Gene_Expression drives Fluorescent_Signal Fluorescent_Signal Reporter_Gene_Expression->Fluorescent_Signal produces

Caption: Signaling pathway of the promoter-based this compound biosensor.

Experimental Validation Workflow

The validation of the novel this compound biosensor involves a series of experiments to characterize its performance and compare it against a gold-standard method like Gas Chromatography.

cluster_0 Biosensor Characterization cluster_1 Comparative Analysis Sensitivity_Test Sensitivity Test (Varying this compound Concentrations) Selectivity_Test Selectivity Test (Interfering Compounds) Response_Time_Test Response Time Test Stability_Test Stability Test (Long-term Monitoring) Sample_Collection Sample_Collection Biosensor_Measurement Biosensor_Measurement Sample_Collection->Biosensor_Measurement GC_FID_Measurement GC_FID_Measurement Sample_Collection->GC_FID_Measurement Data_Correlation Data_Correlation Biosensor_Measurement->Data_Correlation GC_FID_Measurement->Data_Correlation

Caption: Experimental workflow for biosensor validation.

Detailed Experimental Protocols

Olfactory Receptor Peptide (ORP) Biosensor Fabrication and Testing
  • Immobilization of ORP: The olfactory receptor-derived peptide is covalently attached to a transducer surface (e.g., carbon nanotubes on a silicon substrate).[1]

  • Sensor Assembly: The functionalized transducer is integrated into a measurement chamber with electrical contacts.

  • Gas Exposure and Measurement: A controlled flow of gas containing varying concentrations of this compound and potential interfering compounds is introduced into the chamber. The change in electrical signal (e.g., resistance) is recorded in real-time.

  • Data Analysis: The sensor response is correlated with the known concentrations of this compound to determine sensitivity, limit of detection, and response time. Selectivity is assessed by comparing the response to this compound with that of other volatile organic compounds.[2]

Promoter-Based Biosensor Construction and Assay in S. cerevisiae
  • Strain Construction: The this compound responsive promoter is cloned upstream of a reporter gene (e.g., mCherry) in a yeast expression vector. This construct is then transformed into S. cerevisiae.[5]

  • Cultivation and Induction: The engineered yeast strain is cultured in a suitable medium. To test the response, varying concentrations of this compound are added to the culture. For monitoring endogenous production, the cells are grown under conditions that favor this compound synthesis.

  • Fluorescence Measurement: At specific time points, samples of the culture are taken, and the fluorescence of the reporter protein is measured using a fluorometer or a fluorescence microscope. Cell density (OD600) is also measured to normalize the fluorescence signal.

  • Data Analysis: The normalized fluorescence intensity is plotted against the this compound concentration to generate a dose-response curve.

Electrochemical Biosensor Protocol
  • Electrode Preparation: A screen-printed electrode is modified with a layer containing alcohol dehydrogenase (ADH), the cofactor NAD+, and a mediator.[3]

  • Electrochemical Measurement: The modified electrode is immersed in a buffer solution. A baseline current is recorded. A sample containing this compound is then added to the solution.

  • Signal Detection: The enzymatic reaction of ADH with this compound produces NADH, which is then electrochemically oxidized at the electrode surface, generating a current. This current is proportional to the this compound concentration.

  • Calibration: A calibration curve is constructed by measuring the current response to a series of standard this compound solutions.

Gas Chromatography (GC-FID) Protocol for this compound Quantification
  • Sample Preparation: For liquid samples, a known volume is taken, and an internal standard is added. For gas samples, a known volume is collected using a gas-tight syringe.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.[7][8]

  • Detection: As each component elutes from the column, it is detected by a Flame Ionization Detector (FID).

  • Quantification: The area of the peak corresponding to this compound is measured and compared to the peak area of the internal standard. The concentration of this compound is then calculated using a pre-established calibration curve.[7]

Conclusion

The novel this compound biosensor demonstrates significant advantages over traditional methods, particularly in its capacity for real-time monitoring, rapid response, and high sensitivity. While gas chromatography remains the gold standard for its accuracy and selectivity, its application is limited to laboratory settings and does not allow for continuous process monitoring. The promoter-based biosensor offers a unique solution for in-vivo monitoring of this compound production in microbial fermentation. The electrochemical biosensor provides a portable and rapid detection method. The choice of the most suitable method will ultimately depend on the specific application, required sensitivity, and the need for real-time data. The development of this novel ORP-based biosensor represents a significant step forward in the field of chemical sensing, with the potential to optimize and control processes where this compound is a key component.

References

1-Butanol vs. Ethanol: A Comparative Analysis of Fuel Properties for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of sustainable and efficient alternative fuels, both 1-butanol (B46404) and ethanol (B145695) have emerged as prominent candidates, each possessing a unique profile of advantages and disadvantages. This guide provides a comprehensive comparison of the fuel properties of this compound and ethanol, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these biofuels.

Data Summary: A Side-by-Side Comparison

The fundamental fuel properties of this compound and ethanol are summarized in the tables below, offering a clear and concise overview of their key characteristics.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthanol
Chemical FormulaC4H9OHC2H5OH
Molar Mass ( g/mol )74.1246.07
Density @ 15°C (g/cm³)0.810[1]0.789[1]
Boiling Point (°C)117.7[1][2]78[1]
Water SolubilityLimited (approx. 8 wt-% at 20°C)[3]Miscible
Oxygen Content (wt%)21.6[1]34.8[1]

Table 2: Fuel Performance Properties

PropertyThis compoundEthanol
Lower Heating Value (MJ/kg)34.37[1]26.952[1]
Latent Heat of Vaporization (kJ/kg)430[1]840[1]
Research Octane Number (RON)94[3]106-130
Motor Octane Number (MON)80-81[3]89-103
Stoichiometric Air/Fuel Ratio11.1[1]9[1]

Engine Performance and Emissions

Experimental studies have demonstrated distinct differences in engine performance and emission profiles when utilizing this compound and ethanol.

Engine Performance:

  • Ethanol: Blends of ethanol with gasoline have shown an increase in engine power and torque compared to pure gasoline.[4][5] Specifically, ethanol blends can lead to higher volumetric efficiency.[4][5]

  • This compound: In contrast, blends of both n-butanol and i-butanol with gasoline have generally resulted in lower engine power and torque compared to pure gasoline.[4][5]

Emissions:

  • Carbon Monoxide (CO): Ethanol blends have demonstrated a significant reduction in CO emissions.[4] Conversely, both n-butanol and i-butanol blends have been associated with higher CO emissions.[4]

  • Carbon Dioxide (CO2): Ethanol blends tend to produce the highest CO2 emissions.[4] In contrast, n-butanol and i-butanol blends have shown the lowest CO2 emissions.[4]

  • Unburned Hydrocarbons (UHC): The impact on UHC emissions varies, with some studies indicating that i-butanol blends produce the highest UHC emissions, while n-butanol-ethanol blends result in the lowest.[4]

  • Nitrogen Oxides (NOx): The effect on NOx emissions is not consistent across all studies. Some research suggests that ethanol blends can lead to a decrease in NOx, while others report an increase.[6] Similarly, the impact of butanol on NOx emissions can be inconsistent.[6]

Experimental Protocols

The determination of the fuel properties listed above follows standardized experimental procedures to ensure accuracy and reproducibility.

Density Determination (ASTM D4052)

The density of liquid fuels is typically determined using a digital density meter.[7] This method is applicable to liquids with vapor pressures below 600 torr and viscosities below 1500 mm²/s at 60°F.[7]

Methodology:

  • A small volume (approximately 0.7 mL) of the liquid sample is introduced into an oscillating sample tube within the density meter.[7]

  • The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.[7]

  • This frequency change is then used with calibration data to determine the density of the sample.[7]

  • The instrument is calibrated using fluids of known density, such as pure isooctane.[7]

Heating Value Determination (Bomb Calorimetry)

The gross calorific value (GCV), or higher heating value, is determined using an oxygen bomb calorimeter. This technique measures the heat released from the complete combustion of a fuel in a controlled oxygen environment.[8]

Methodology:

  • A precisely weighed sample of the fuel is placed in a crucible within a high-pressure stainless steel container, known as the "bomb."

  • The bomb is filled with high-pressure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The fuel sample is ignited electrically.

  • The temperature of the surrounding water is measured before and after combustion.

  • The GCV is calculated based on the temperature rise of the water, the heat capacity of the calorimeter system, and the mass of the fuel sample.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder, four-stroke test engine with a variable compression ratio.[9][10][11]

Methodology:

  • RON (ASTM D2699): This test is conducted under relatively mild engine conditions (600 rpm engine speed).[9][12] The fuel is run in the test engine, and the compression ratio is increased until a standard level of engine knock is detected.[9][10] This result is then compared to the performance of primary reference fuels (mixtures of iso-octane and n-heptane) to determine the RON.[9]

  • MON (ASTM D2700): This test is performed under more severe engine conditions (900 rpm engine speed and a preheated fuel mixture) to better simulate fuel performance under load.[9][12] The procedure of varying the compression ratio and comparing to reference fuels is the same as for RON.[9]

Logical Comparison Workflow

The following diagram illustrates the logical workflow for a comparative study of this compound and ethanol as fuels.

Fuel_Comparison_Workflow cluster_production Fuel Production cluster_properties Fuel Property Analysis cluster_performance Engine Performance & Emissions Testing cluster_comparison Comparative Analysis 1_Butanol_Production This compound Production Physical_Properties Physical Properties (Density, Viscosity, etc.) 1_Butanol_Production->Physical_Properties Sample Chemical_Properties Chemical Properties (Heating Value, Octane Number, etc.) 1_Butanol_Production->Chemical_Properties Sample Ethanol_Production Ethanol Production Ethanol_Production->Physical_Properties Sample Ethanol_Production->Chemical_Properties Sample Engine_Performance Engine Performance (Power, Torque, Efficiency) Physical_Properties->Engine_Performance Chemical_Properties->Engine_Performance Emissions_Analysis Emissions Analysis (CO, CO2, NOx, HC) Engine_Performance->Emissions_Analysis Comparative_Study Comparative Study Engine_Performance->Comparative_Study Data Emissions_Analysis->Comparative_Study Data

Caption: Logical workflow for comparing this compound and ethanol fuel properties.

References

A Comparative Guide to GC-MS Protocols for the Identification of 1-Butanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the robust identification and separation of four butanol isomers: 1-butanol (B46404), 2-butanol (B46777), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol). The selection of an appropriate GC column and optimized temperature programming is critical for achieving baseline separation of these structurally similar compounds. This document compares a polar and a non-polar GC column, detailing their respective performances and providing the necessary experimental protocols.

Key Performance Comparison

The choice of GC column polarity is a critical factor in the separation of butanol isomers. Polar columns, which interact more strongly with polar analytes like alcohols, generally offer better separation for these compounds compared to non-polar columns. On non-polar columns, the elution order of butanol isomers tends to follow their boiling points.

IsomerBoiling Point (°C)Typical Elution Order (Non-Polar Column)
tert-Butanol82.51
2-Butanol99.52
Isobutanol1083
This compound117.74

The following tables summarize the performance of two distinct GC-MS protocols for the separation of butanol isomers.

Table 1: Protocol using a Polar GC Column

ParameterValue
GC Column Restek Rtx-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 1.40 µm film thickness
Oven Program 40°C hold for 5 min, then ramp to 150°C at 10°C/min
Carrier Gas Helium at 1 mL/min
Injector Split (10:1), 200°C
MS Detector Scan mode (e.g., m/z 30-100)
Retention Time (this compound) ~8.5 min (Estimated)
Retention Time (Isobutanol) ~7.8 min (Estimated)
Retention Time (2-Butanol) ~7.2 min (Estimated)
Retention Time (tert-Butanol) ~6.5 min (Estimated)
Resolution Baseline separation of all four isomers is expected.

Table 2: Protocol using a Non-Polar GC Column

ParameterValue
GC Column Agilent J&W DB-5 (5%-phenyl)-methylpolysiloxane
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 40°C hold for 5 min, then ramp to 150°C at 10°C/min
Carrier Gas Helium at 1 mL/min
Injector Split, 250°C
MS Detector Scan mode (e.g., m/z 30-100)
Retention Time (this compound) Kovats Index ~660 (retention time between hexane (B92381) and heptane)[1]
Retention Time (Isobutanol) Elutes before this compound
Retention Time (2-Butanol) Elutes before isobutanol
Retention Time (tert-Butanol) Elutes before 2-butanol
Resolution Co-elution or poor separation of isomers is possible.[1]

Experimental Protocols

Detailed methodologies for sample preparation and GC-MS analysis are provided below.

Sample Preparation: Static Headspace Injection

For volatile compounds like butanol isomers in a liquid matrix (e.g., aqueous samples), static headspace sampling is a highly effective and clean sample introduction technique.

  • Sample Aliquoting: Place a defined volume (e.g., 5 mL) of the sample into a headspace vial.

  • Matrix Modification: To enhance the partitioning of the butanol isomers into the headspace, a "salting-out" effect can be induced by adding a salt, such as sodium chloride, to the sample.

  • Equilibration: The vial is sealed and heated in a headspace autosampler at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile isomers to reach equilibrium between the liquid and gas phases.

  • Injection: A heated syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

GC-MS Analysis Protocol (Polar Column: Rtx-624)
  • GC System: Gas chromatograph equipped with a mass selective detector.

  • Column: Rtx-624, 30 m x 0.25 mm ID, 1.40 µm film thickness.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

  • Injector:

    • Mode: Split (split ratio of 10:1).

    • Temperature: 200°C.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30 to 100.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

GC-MS Analysis Protocol (Non-Polar Column: DB-5)
  • GC System: Gas chromatograph equipped with a mass selective detector.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

  • Injector:

    • Mode: Split.

    • Temperature: 250°C.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30 to 100.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Mass Spectral Fragmentation of Butanol Isomers

The identification of each isomer is confirmed by its characteristic mass spectrum. While all butanol isomers have the same molecular ion at m/z 74 (which is often weak or absent), their fragmentation patterns differ, allowing for their differentiation.[2][3]

Table 3: Key Mass Spectral Fragments for Butanol Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 74 (very weak)56 : [M-H₂O]⁺, loss of water (often the base peak).[4] 43 : [C₃H₇]⁺, propyl cation. 31 : [CH₂OH]⁺, characteristic of primary alcohols.[2][3]
2-Butanol 74 (weak)59 : [M-CH₃]⁺, loss of a methyl group. 45 : [M-C₂H₅]⁺, loss of an ethyl group (often the base peak).[5] 31 : [CH₂OH]⁺, from rearrangement.[5]
Isobutanol 74 (weak)56 : [M-H₂O]⁺, loss of water. 43 : [C₃H₇]⁺, isopropyl cation (often the base peak). 31 : [CH₂OH]⁺, characteristic of primary alcohols.
tert-Butanol 74 (absent)59 : [M-CH₃]⁺, loss of a methyl group (often the base peak). 57 : [M-OH]⁺, loss of a hydroxyl radical.[6]

Experimental Workflow

The general workflow for the GC-MS analysis of butanol isomers is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Vial Headspace Vial Sample->Vial Aliquoting HeatedVial Heated & Equilibrated Vial Vial->HeatedVial Heating & Equilibration Injector GC Injector HeatedVial->Injector Headspace Injection Column GC Column Injector->Column Separation MS Mass Spectrometer Column->MS Ionization & Detection Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Identification Isomer Identification Chromatogram->Identification Retention Time MassSpectra->Identification Fragmentation Pattern

Caption: General workflow for the GC-MS analysis of butanol isomers.

References

A Comparative Guide to Microbial 1-Butanol Production: Performance of Leading Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning demand for sustainable biofuels and biochemicals has propelled 1-butanol (B46404) into the spotlight as a promising alternative to conventional fossil fuels. Its superior energy density and compatibility with existing infrastructure make it an attractive target for microbial production. This guide provides an objective comparison of the performance of different microbial hosts—Clostridium acetobutylicum, Escherichia coli, and Saccharomyces cerevisiae—for this compound production, supported by experimental data and detailed methodologies.

Performance Comparison of Microbial Hosts

The efficiency of this compound production varies significantly across different microbial platforms. The following table summarizes key performance metrics—titer, yield, and productivity—achieved in various engineered and wild-type strains.

Microbial HostStrainTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation ModeKey Genetic Modifications/StrategiesReference
Clostridium acetobutylicum NCIMB 13357110.480.32BatchWild-type, date fruit as carbon source[1]
Clostridium acetobutylicum YM15.120.440.11Repeated BatchWild-type, optimized drain and fill time[2]
Clostridium beijerinckii BA10111.9Not ReportedNot ReportedBatchMutant strain[3]
Escherichia coli Engineered300.70-0.88 (of theoretical)Not ReportedAnaerobic Fed-batchModified clostridial pathway, NADH and acetyl-CoA driving forces[4]
Escherichia coli Engineered15Not ReportedNot ReportedAnaerobic BatchExpression of butanol pathway from C. acetobutylicum[5]
Saccharomyces cerevisiae Engineered0.2428Not ReportedNot ReportedBatchOverexpression of endogenous pathway enzymes, elimination of competing pathways[3]
Saccharomyces cerevisiae adh1Δ0.120Not ReportedNot ReportedBatchSingle gene deletion (adh1Δ)[3]

Metabolic Pathways for this compound Production

The biosynthesis of this compound can be achieved through different metabolic routes depending on the host organism. The diagrams below, generated using Graphviz, illustrate the key pathways in Clostridium acetobutylicum (native producer) and the engineered pathways in E. coli and S. cerevisiae.

Clostridium_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase (thlA) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA dehydrogenase (hbd) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase (crt) Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Butyryl-CoA dehydrogenase (bcd) Butyraldehyde Butyraldehyde Butyryl-CoA->Butyraldehyde Butyraldehyde dehydrogenase (adhE) This compound This compound Butyraldehyde->this compound Butanol dehydrogenase (adhE)

Fig. 1: Native this compound pathway in Clostridium acetobutylicum.

E_coli_Pathway cluster_host E. coli Central Metabolism cluster_engineered Engineered Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA thl (C. acetobutylicum) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA hbd (C. acetobutylicum) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA crt (C. acetobutylicum) Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA bcd-etfAB (C. acetobutylicum) or ter (T. denticola) Butyraldehyde Butyraldehyde Butyryl-CoA->Butyraldehyde adhE2 (C. acetobutylicum) This compound This compound Butyraldehyde->this compound adhE2 (C. acetobutylicum)

Fig. 2: Engineered this compound pathway in E. coli.

Scerevisiae_Pathway cluster_host S. cerevisiae Central Metabolism cluster_engineered Endogenous Pathway Threonine Threonine 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate Threonine deaminase (ILV1) 2-Aceto-2-hydroxybutyrate 2-Aceto-2-hydroxybutyrate 2-Ketobutyrate->2-Aceto-2-hydroxybutyrate Acetolactate synthase (ILV2/ILV6) 2,3-Dihydroxy-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate 2-Aceto-2-hydroxybutyrate->2,3-Dihydroxy-3-methylvalerate Acetohydroxyacid reductoisomerase (ILV5) 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate->2-Keto-3-methylvalerate Dihydroxyacid dehydratase (ILV3) 2-Methylbutanal 2-Methylbutanal 2-Keto-3-methylvalerate->2-Methylbutanal Branched-chain amino acid transaminase (BAT1/BAT2) This compound This compound 2-Methylbutanal->this compound Alcohol dehydrogenase (ADH1, etc.)

Fig. 3: Endogenous this compound pathway in S. cerevisiae.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for this compound production and quantification.

Fermentation Protocol for Clostridium acetobutylicum

This protocol describes a typical batch fermentation for this compound production using C. acetobutylicum.

a. Media Preparation:

  • Prepare P2 medium containing (per liter): 50 g glucose, 1 g yeast extract, 2 g asparagine, 0.5 g K2HPO4, 0.5 g KH2PO4, 0.2 g MgSO4·7H2O, 0.01 g MnSO4·H2O, 0.01 g FeSO4·7H2O, and 1 g p-aminobenzoic acid.

  • Adjust the pH to 7.0 ± 0.2.

  • Autoclave at 121°C for 15 minutes.

b. Inoculum Preparation:

  • Inoculate a single colony of C. acetobutylicum into 10 mL of Reinforced Clostridial Medium (RCM).

  • Incubate anaerobically at 37°C for 12-16 hours.

  • Use this culture to inoculate the main fermentation vessel at a 5% (v/v) ratio.

c. Fermentation:

  • Perform batch fermentation in a bioreactor under anaerobic conditions, achieved by sparging with nitrogen gas.[6]

  • Maintain the temperature at 35°C.[1]

  • The fermentation is typically run for 72 hours.[1]

  • Collect samples periodically for analysis of cell growth and metabolite concentrations.

Fermentation_Workflow A Media Preparation (P2 Medium) C Bioreactor Setup (Anaerobic Conditions) A->C B Inoculum Preparation (Anaerobic Incubation) B->C D Fermentation (35°C, 72h) C->D E Sampling D->E F Analysis (HPLC/GC) E->F

Fig. 4: General workflow for batch fermentation.
Quantification of this compound and Other Metabolites

Accurate quantification of substrates and products is essential for evaluating fermentation performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods.

a. Sample Preparation:

  • Centrifuge fermentation samples to pellet cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

b. HPLC Analysis:

  • System: HPLC equipped with a Refractive Index (RI) detector.

  • Column: Aminex HPX-87H column (300 mm × 7.8 mm).

  • Mobile Phase: 5 mM H2SO4.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30-60°C.[7][8]

  • Analytes: Glucose, acetic acid, butyric acid, acetone, ethanol, and this compound.[7]

c. Gas Chromatography (GC) Analysis:

  • System: GC equipped with a Flame Ionization Detector (FID).

  • Column: HP-INNOWAX capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Nitrogen.

  • Injector Temperature: 180°C.[9]

  • Detector Temperature: 220°C.[9]

  • Oven Temperature Program: Hold at 70°C for 0.5 min, then ramp to 190°C at 20°C/min, and hold for 4 min.[9]

  • Analytes: Acetone, ethanol, and this compound.

Concluding Remarks

The choice of microbial host for this compound production is a critical decision that depends on various factors, including the desired production scale, feedstock availability, and the technical expertise available for genetic engineering. Clostridium species remain the natural powerhouses for this compound production, often achieving high titers without extensive genetic modification. However, challenges related to their strict anaerobic nature and limited genetic tools persist.[10]

E. coli, with its well-established genetic toolbox and rapid growth, offers a highly engineerable platform. Significant progress has been made in expressing the clostridial pathway in E. coli, leading to impressive titers that can surpass those of native producers.[4] S. cerevisiae, a robust and industrially proven organism, presents another attractive option. While the native production is low, metabolic engineering has shown promise in enhancing this compound synthesis in yeast.[3][11]

Future research will likely focus on further optimizing metabolic pathways, improving solvent tolerance of the host strains, and developing cost-effective fermentation and product recovery processes to make microbial this compound a commercially viable reality.

References

Validating Metabolic Models for Enhanced 1-Butanol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 1-butanol (B46404), a promising biofuel and chemical feedstock, has been the subject of extensive metabolic engineering efforts. To guide these efforts and predict the outcomes of genetic modifications, various computational metabolic models have been developed. This guide provides a comparative overview of the validation of these models, presenting quantitative data on their predictive accuracy against experimental results, detailing the experimental protocols used for validation, and visualizing the key metabolic pathways and workflows.

Data Presentation: Performance of Metabolic Models

The predictive accuracy of metabolic models is crucial for their application in guiding strain engineering. The following tables summarize the quantitative comparison between predicted and experimentally determined values for this compound production and related metabolic fluxes from various studies.

Table 1: Comparison of a Genome-Scale Metabolic Model (GSMM) and a Kinetic Model for this compound Production in Clostridium acetobutylicum

ParameterExperimental ValueGSMM (iCac967) PredictionKinetic Model PredictionReference
This compound Titer (g/L)17.0Not explicitly predicted as a single value16.8[1]
Glucose Consumption Rate (mmol/gDCW/h)8.5Within feasible solution space8.7[1]
Butyrate Production Rate (mmol/gDCW/h)2.1Within feasible solution space2.2[1]

Table 2: Validation of a Genome-Scale Metabolic Model (iCM925) for Clostridium beijerinckii

ParameterExperimental ValueiCM925 PredictionReference
Specific Growth Rate (h⁻¹)0.25Feasible range includes experimental value[2]
Glucose Uptake Rate (mmol/gDCW/h)6.8Feasible range includes experimental value[2]
This compound Production Rate (mmol/gDCW/h)1.5Feasible range includes experimental value[2]
Acetone Production Rate (mmol/gDCW/h)0.8Feasible range includes experimental value[2]

Table 3: Performance of Engineered Escherichia coli Strains for this compound Production

Strain/ModificationPredicted this compound Titer (g/L)Experimental this compound Titer (g/L)Reference
Engineered with modified Clostridial pathwayNot specifiedup to 30[3]
Engineered with keto-acid pathwayNot specified2.0 (1:1 ratio with 1-propanol)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of metabolic models. Below are summaries of methodologies employed in the cited studies.

Strain and Culture Conditions
  • Clostridium acetobutylicum and Clostridium beijerinckii : Strains are typically grown anaerobically in a defined medium such as Clostridium Basal Medium (CBM) or Reinforced Clostridial Medium (RCM). The medium is usually supplemented with a carbon source, most commonly glucose, at a concentration ranging from 20 to 60 g/L. Cultures are maintained at a constant temperature, typically 37°C, and pH is often controlled between 5.0 and 6.5 using NaOH or other bases. Anaerobic conditions are maintained by sparging the medium with nitrogen or argon gas.

  • Escherichia coli : Engineered E. coli strains are typically cultured in Luria-Bertani (LB) medium for initial growth and then transferred to a defined minimal medium, such as M9 medium, for this compound production. The medium is supplemented with glucose as the primary carbon source. Cultures are grown at 30°C or 37°C with shaking for aeration in the initial growth phase. For anaerobic or microaerobic production phases, cultures are often transferred to sealed containers with limited oxygen.[3]

Analytical Methods
  • Cell Density Measurement : Cell growth is monitored by measuring the optical density at 600 nm (OD600) using a spectrophotometer. This measurement can be correlated to dry cell weight.

  • Metabolite Quantification :

    • This compound, Acetone, and Ethanol : The concentrations of these solvents in the fermentation broth are typically determined by gas chromatography (GC) equipped with a flame ionization detector (FID). Supernatant from the culture is injected into the GC after appropriate dilution.

    • Glucose and Organic Acids (Acetate, Butyrate) : The concentrations of the carbon source and organic acid byproducts are commonly measured using high-performance liquid chromatography (HPLC). The HPLC system is usually equipped with a refractive index (RI) detector for sugars and a UV detector for organic acids.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and a general experimental workflow for the validation of metabolic models.

Butanol_Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA thl Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA hbd Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA crt Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA bcd Butyraldehyde Butyraldehyde Butyryl_CoA->Butyraldehyde adhE Butanol This compound Butyraldehyde->Butanol adhE

Caption: The core this compound production pathway from glucose.

Experimental_Workflow Model_Development Metabolic Model Construction/Selection In_Silico_Simulation In Silico Flux Prediction Model_Development->In_Silico_Simulation Strain_Construction Strain Engineering (if applicable) In_Silico_Simulation->Strain_Construction Comparison Comparison of Predicted vs. Experimental Data In_Silico_Simulation->Comparison Fermentation Fermentation Experiment Strain_Construction->Fermentation Data_Collection Data Collection (OD, Metabolites) Fermentation->Data_Collection Data_Collection->Comparison Model_Validation Model Validation & Refinement Comparison->Model_Validation

Caption: General workflow for validating metabolic models.

References

Experimental comparison of different extraction solvents for 1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of 1-butanol (B46404) from aqueous solutions is a critical step in various applications, from biofuel production to chemical synthesis. The choice of solvent significantly impacts the yield, purity, and overall process economy. This guide provides an objective comparison of different extraction solvents for this compound, supported by experimental data, to aid in solvent selection and process optimization.

Data Presentation: Performance of Extraction Solvents

The efficacy of a solvent in liquid-liquid extraction is primarily evaluated by its distribution coefficient, selectivity, and overall extraction efficiency. The distribution coefficient (D) indicates the ratio of the concentration of this compound in the organic phase to the aqueous phase at equilibrium. Selectivity (S) measures the ability of the solvent to extract this compound preferentially over water. Extraction efficiency represents the percentage of this compound recovered from the aqueous phase in a single-stage extraction.

Below is a summary of experimental data for various solvents.

SolventDistribution Coefficient (D) for this compoundSelectivity (S) for Butanol/WaterExtraction Efficiency / Recovery (%)
Oleyl Alcohol1.6 - 2.5300 - 468up to 98.42%
2-Ethyl-1-hexanol1.8644~73%
Mesitylene1.61970-
Poly(propylene glycol) 12004.8--
Soybean-Derived Biodiesel0.91[1][2]High45-51% (1:1 phase ratio)[1][2]
20% (v/v) Decanol in Oleyl Alcohol--93-99%
DL-menthol/palmitic acid (DES)HighHigh91%
1,8-Cineole (Eucalyptus Oil)-High83.7%
Toluene0.998--

Note: Experimental conditions such as temperature, initial this compound concentration, and phase volume ratios can influence these values. Data is compiled from multiple sources for comparison.

Experimental Workflow

The general process for evaluating a solvent for this compound extraction follows a standard liquid-liquid extraction protocol. This workflow is designed to determine the key performance indicators outlined in the data table above.

G cluster_prep Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis A Prepare aqueous This compound solution (known concentration) C Combine aqueous phase and solvent in a separatory funnel (defined volume ratio) A->C B Prepare extraction solvent B->C D Agitate vigorously to ensure thorough mixing C->D Mix E Allow phases to separate (settling or centrifugation) D->E Equilibrate F Collect aqueous and organic phases separately E->F Separate G Measure this compound concentration in the aqueous phase (post-extraction) F->G H Measure this compound concentration in the organic phase (post-extraction) F->H I Calculate Distribution Coefficient, Selectivity, and Efficiency G->I H->I

Caption: Workflow for determining solvent extraction performance for this compound.

Experimental Protocols

This section details a generalized methodology for a single-stage batch extraction to determine the distribution coefficient and extraction efficiency of a selected solvent for this compound.

1. Materials and Reagents:

  • This compound (analytical grade)

  • Deionized water

  • Selected extraction solvent (e.g., Oleyl Alcohol, 2-Ethyl-1-hexanol, etc.)

  • Separatory funnels (appropriate volume)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in deionized water with a known initial concentration (e.g., 20 g/L). The concentration should be accurately determined before the extraction experiment.

3. Liquid-Liquid Extraction Procedure:

  • Add a specific volume of the aqueous this compound solution and the chosen extraction solvent to a separatory funnel. A common starting point is a 1:1 volume ratio (e.g., 50 mL of aqueous phase and 50 mL of solvent).[2]

  • Seal the separatory funnel and shake it vigorously for a set period (e.g., 5-10 minutes) to ensure intimate contact and facilitate mass transfer between the two phases.[2] Periodically vent the funnel to release any pressure buildup.

  • Mount the separatory funnel on a stand and allow the two immiscible layers to separate completely under gravity. This may take from 5 minutes to over an hour depending on the solvent and the potential for emulsion formation.[2]

  • For stable emulsions, centrifugation may be required to achieve a clear phase separation.[2]

  • Carefully drain the lower (denser) phase into a clean, labeled container. Then, pour the upper (less dense) phase out from the top of the funnel into a separate container to avoid cross-contamination.

4. Analysis:

  • Determine the concentration of this compound in both the aqueous and organic phases after extraction using a pre-calibrated analytical method like GC-FID or HPLC.[2]

5. Calculation of Performance Metrics:

  • Distribution Coefficient (D): This is the ratio of the equilibrium concentration of this compound in the organic phase to its concentration in the aqueous phase.

    • D = Corg / Caq

    • Where Corg is the concentration of this compound in the organic phase and Caq is the concentration of this compound in the aqueous phase.

  • Extraction Efficiency (%E): This is the percentage of this compound that was transferred from the aqueous phase to the organic phase.

    • %E = [ (Vorg * Corg) / (Vaq, initial * Caq, initial) ] * 100

    • Alternatively, using the change in aqueous concentration:

    • %E = [ (Caq, initial - Caq, final) / Caq, initial ] * 100

    • Where V is volume, and C is concentration.

This standardized protocol allows for the objective and reproducible comparison of different solvents, enabling researchers to select the most suitable candidate for their specific application.

References

A Comparative Life Cycle Assessment: Bio-butanol vs. Petroleum-based Butanol

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental performance of bio-butanol derived from renewable feedstocks and its petroleum-based counterpart reveals a nuanced landscape of benefits and trade-offs. While bio-butanol presents a promising avenue for reducing greenhouse gas emissions and dependence on fossil fuels, its production is not without environmental impacts, particularly concerning acidification and eutrophication. In contrast, petroleum-based butanol, produced through the well-established oxo synthesis process, carries a significant carbon footprint and relies heavily on finite fossil resources.

This guide provides a comprehensive comparison of the life cycle assessment (LCA) of bio-butanol and petroleum-based butanol, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative environmental impact data, details the experimental protocols for their production, and visualizes the core processes and their environmental implications.

Quantitative Comparison of Environmental Impacts

The environmental performance of bio-butanol and petroleum-based butanol varies significantly across different impact categories. The following table summarizes key life cycle assessment data, providing a quantitative comparison of the two production routes. It is important to note that values for bio-butanol can fluctuate based on the specific feedstock used (e.g., corn, wheat straw, sugarcane) and the energy sources employed in the production process.[1][2]

Impact CategoryBio-butanol (from Corn)Petroleum-based Butanol (Oxo Synthesis)Unit
Global Warming Potential (GWP) 4.5 - 5.0[3]Higher than Bio-butanolkg CO₂ eq./GGE
Fossil Fuel Consumption 39 - 51[3]Higher than Bio-butanolMJ/GGE
Acidification Potential (AP) Higher than Petro-butanolLower than Bio-butanolkg SO₂ eq./tonne
Eutrophication Potential (EP) Higher than Bio-butanolLower than Bio-butanolkg N eq./L

GGE: Gasoline Gallon Equivalent

Experimental Protocols

Bio-butanol Production via Acetone-Butanol-Ethanol (ABE) Fermentation

The primary route for bio-butanol production is the Acetone-Butanol-Ethanol (ABE) fermentation process, which utilizes various strains of Clostridium bacteria, most notably Clostridium acetobutylicum.[4][5] This anaerobic fermentation process typically involves the following key stages:

  • Feedstock Pretreatment: Lignocellulosic biomass, such as corn stover or switchgrass, undergoes pretreatment to break down its complex structure and release fermentable sugars.[6] This can involve processes like dilute acid hydrolysis or steam explosion. Starch-based feedstocks like corn require milling and liquefaction to convert starch into glucose.

  • Fermentation: The pretreated feedstock is transferred to a fermenter and inoculated with a culture of Clostridium acetobutylicum. The fermentation is a biphasic process:

    • Acidogenesis Phase: In the initial phase, the bacteria rapidly grow and produce acetic acid and butyric acid, leading to a decrease in the pH of the fermentation broth.[4][5]

    • Solventogenesis Phase: As the pH drops, the bacterial metabolism shifts to the solventogenesis phase. The previously produced acids are re-assimilated, and the primary products become acetone, butanol, and ethanol, typically in a ratio of 3:6:1.[4][5]

  • Product Recovery: Due to the toxic effect of butanol on the microorganisms, the concentration of solvents in the fermentation broth is relatively low.[6] Therefore, an efficient recovery process is crucial. Common methods include:

    • Gas Stripping: An inert gas is passed through the fermenter to strip the volatile solvents, which are then condensed and collected.

    • Distillation: The fermentation broth is heated to separate the solvents based on their boiling points. This is an energy-intensive step.[7]

    • Pervaporation and Liquid-Liquid Extraction: Membrane-based separation techniques are also employed to recover the solvents.

Petroleum-based Butanol Production via Oxo Synthesis

Petroleum-based butanol is predominantly manufactured through the oxo synthesis process, also known as hydroformylation of propylene (B89431).[1][8] This chemical process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen).

  • Reaction: Propylene and synthesis gas are fed into a reactor containing a catalyst. Modern processes typically utilize a rhodium-based catalyst, which allows for milder operating conditions (lower pressure and temperature) compared to older cobalt-based catalysts.[8]

    • The reaction is typically carried out in a liquid phase at temperatures ranging from 80 to 180°C and pressures from 1 to 5 MPa.[8]

  • Formation of Aldehydes: The hydroformylation reaction produces a mixture of n-butyraldehyde and isobutyraldehyde. The selectivity towards the desired n-butyraldehyde can be controlled by adjusting the reaction conditions and catalyst system.

  • Hydrogenation: The resulting butyraldehyde (B50154) isomers are then hydrogenated in a subsequent step to produce n-butanol and isobutanol.

  • Purification: The final butanol products are purified through distillation to separate them from byproducts and unreacted components.

Visualizing the Life Cycles and Environmental Comparison

The following diagrams, generated using Graphviz, illustrate the life cycle stages of both bio-butanol and petroleum-based butanol, and provide a conceptual comparison of their environmental impacts.

cluster_bio Bio-butanol Life Cycle cluster_petro Petroleum-based Butanol Life Cycle Feedstock\n(e.g., Corn, Biomass) Feedstock (e.g., Corn, Biomass) Pretreatment Pretreatment Feedstock\n(e.g., Corn, Biomass)->Pretreatment ABE Fermentation ABE Fermentation Pretreatment->ABE Fermentation Product Recovery\n(Distillation, etc.) Product Recovery (Distillation, etc.) ABE Fermentation->Product Recovery\n(Distillation, etc.) Bio-butanol Bio-butanol Product Recovery\n(Distillation, etc.)->Bio-butanol Crude Oil Crude Oil Refining Refining Crude Oil->Refining Propylene Propylene Refining->Propylene Oxo Synthesis Oxo Synthesis Propylene->Oxo Synthesis Hydrogenation Hydrogenation Oxo Synthesis->Hydrogenation Purification Purification Hydrogenation->Purification Petroleum-based\nButanol Petroleum-based Butanol Purification->Petroleum-based\nButanol Natural Gas Natural Gas Syngas Production Syngas Production Natural Gas->Syngas Production Syngas Production->Oxo Synthesis

Figure 1: A simplified comparison of the life cycle stages for bio-butanol and petroleum-based butanol production.

cluster_gwp Global Warming Potential cluster_fossil Fossil Fuel Depletion cluster_acid Acidification & Eutrophication Environmental Impact Comparison Environmental Impact Comparison cluster_gwp cluster_gwp cluster_fossil cluster_fossil cluster_acid cluster_acid Petro-butanol Petro-butanol Bio-butanol Bio-butanol Petro-butanol->Bio-butanol Lower GHG Emissions [23] Petro-butanol_fossil Petro-butanol Bio-butanol_fossil Bio-butanol Petro-butanol_fossil->Bio-butanol_fossil Lower Dependence [2] Bio-butanol_acid Bio-butanol Petro-butanol_acid Petro-butanol Bio-butanol_acid->Petro-butanol_acid Lower Impact [3]

Figure 2: Conceptual comparison of key environmental impacts between bio-butanol and petroleum-based butanol.

References

Safety Operating Guide

1-Butanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Butanol is a critical component of laboratory safety and environmental responsibility. As a flammable and hazardous chemical, it necessitates strict adherence to established protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation, drowsiness, or dizziness.[1][2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical safety goggles or a face shield.[5][6]

  • Chemical-resistant gloves (e.g., butyl rubber, neoprene).

  • A lab coat or other protective clothing.[5]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4][7][8]

Spill Management: In the event of a this compound spill, immediate action is required to contain and clean the area safely.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][4] this compound is flammable, and its vapors can form explosive mixtures with air.[7][9]

  • Ensure Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2][4][8]

  • Absorption: Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to absorb the spilled liquid.[1][7][8][10]

  • Collection: Carefully collect the absorbed material and contaminated soil into a designated, sealable container for hazardous waste.[4][7][8][10]

Waste Collection and Storage Protocol

A systematic approach to waste collection is crucial for maintaining a safe laboratory environment.

Step 1: Waste Segregation this compound waste should not be mixed with other waste streams. It must be collected as a separate hazardous chemical waste, typically categorized as a flammable organic solvent.[8]

Step 2: Use of Appropriate Waste Containers

  • Collect liquid this compound waste in a designated, chemically compatible container that can be securely sealed.[8][10]

  • Ensure the container is in good condition, free from leaks, and clearly labeled.

  • Keep waste containers closed at all times, except when adding waste.[4][11][12]

Step 3: Labeling Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "n-Butanol"), and a clear description of the hazards (e.g., "Flammable," "Toxic").

Step 4: Temporary Storage

  • Store waste containers in a cool, dry, and well-ventilated designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3][4][12][13]

  • The storage area must be away from heat, sparks, open flames, and incompatible materials like strong oxidants.[3][5][7][9]

  • Ensure the storage area is secure and can be locked up.[4][5][10]

Final Disposal Plan

The final disposal of this compound waste must be conducted in strict compliance with all local, regional, and national environmental regulations.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6][11][12]

Step 1: Engage a Licensed Waste Disposal Vendor Laboratories must contract with a licensed and certified hazardous waste disposal company for the collection, treatment, and final disposal of chemical waste.[2][4][8][10] These vendors are equipped to handle hazardous materials safely and in accordance with the law. A common disposal method is incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[2][4]

Step 2: Documentation Maintain a detailed inventory of the hazardous waste generated, including the quantity and accumulation start date. This documentation is crucial for regulatory compliance and for the waste disposal vendor.

Step 3: Scheduled Pickup Arrange for a scheduled pickup of the hazardous waste with the licensed vendor. Ensure that the waste is stored securely and is accessible to the disposal company's personnel on the scheduled date.

Step 4: Empty Containers Contaminated containers that held this compound must be handled as hazardous waste and disposed of as the unused product.[2][4] Alternatively, if regulations permit, a container that has held this compound can be disposed of as regular trash only after it has been completely emptied, leaving as little residue as possible, and the hazardous waste labels have been defaced.[11]

Data Presentation: this compound Hazard and Disposal Summary

The following table summarizes key quantitative and classification data for this compound, essential for shipping and disposal documentation.

ParameterValueReference
UN Number 1120[4]
Proper Shipping Name Butanols[4]
Hazard Class 3 (Flammable Liquid)[4]
Packing Group III[4]
Reportable Quantity (RQ) 5000 lbs (2270 kg)[4]
Flash Point 29 °C (84 °F) c.c.[9]
Oral LD50 (Rat) 790 mg/kg[1]
Dermal LD50 (Rabbit) 3400 mg/kg[1]
Inhalation LC50/4h (Rat) 8000 mg/L[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage cluster_2 Phase 3: Disposal A 1. Generate this compound Waste B 2. Segregate as Flammable Organic Solvent A->B C 3. Collect in Labeled, Compatible Container B->C D 4. Close Container Tightly C->D Waste Added E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Keep Away from Ignition Sources E->F G 7. Maintain Waste Inventory F->G Awaiting Disposal H 8. Contact Licensed Hazardous Waste Disposal Vendor G->H I 9. Arrange for Scheduled Pickup H->I J 10. Final Disposal via Approved Method (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Butanol. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury. Below is a summary of recommended PPE and occupational exposure limits.

Exposure Limit Value Issuing Organization
Permissible Exposure Limit (PEL)100 ppm (300 mg/m³)OSHA
Threshold Limit Value (TLV)20 ppmACGIH

Table 1: Occupational Exposure Limits for this compound

PPE Category Specific Recommendations Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]NIOSH (US) or EN 166 (EU) approved.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, 0.5 mm thickness) with a breakthrough time of >480 minutes.[3] Gloves must be inspected before use and disposed of properly.[1][2]Tested according to EN 374.[3]
Body Protection Lab coat, flame retardant antistatic protective clothing.[4]-
Respiratory Protection Use a vapor respirator if ventilation is inadequate.[5] A filter respirator for organic gases and vapors is recommended.NIOSH (US) or EN 149 (EU) approved.

Table 2: Recommended Personal Protective Equipment for this compound

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably with local exhaust systems.[3][6]

  • Ignition Sources: this compound is a flammable liquid and vapor.[3][7] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][8] Smoking is strictly prohibited in areas where this compound is handled or stored.[1][2][3]

  • Static Discharge: Take precautionary measures against static discharge.[1][3][4] Use non-sparking tools and ensure containers and receiving equipment are grounded and bonded.[1][9]

  • Container Management: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3]

Disposal Plan:

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[3]

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[1][3] Do not allow the product to enter drains or sewage systems.[1][10]

  • Contaminated Packaging: Uncleaned packaging should be disposed of according to official regulations.[10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing.[6][10] Wash the affected area with soap and plenty of water.[1][10] If skin irritation occurs, consult a physician.[1][3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][6][10]

Table 3: First Aid Procedures for this compound Exposure

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response Start This compound Spill Occurs Evacuate Evacuate Personnel to Safe Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove All Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spillage with Inert Absorbent Material PPE->Contain Collect Collect with Non-Sparking Tools into a Labeled Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.